Thiamine monophosphate
Description
Structure
3D Structure
Properties
CAS No. |
10023-48-0 |
|---|---|
Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Other CAS No. |
532-40-1 10023-48-0 |
Pictograms |
Irritant |
Synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of a Key Intermediate: A Technical History of Thiamine Monophosphate Discovery
For Immediate Release
Shanghai, China – December 23, 2025 – In the intricate tapestry of cellular metabolism, the B vitamins play a crucial role as coenzymes in a vast array of enzymatic reactions. Among them, thiamine (Vitamin B1) is indispensable for carbohydrate and amino acid metabolism in its active form, thiamine pyrophosphate (TPP). The journey to understanding thiamine's function was not a direct path and involved the crucial identification of its phosphorylated derivatives. This technical guide delves into the history of the discovery of thiamine monophosphate (TMP), a key intermediate in the biosynthesis and degradation of TPP, providing researchers, scientists, and drug development professionals with a comprehensive overview of this pivotal moment in biochemistry.
Introduction: The Quest for the "Anti-Beriberi Factor"
The story of this compound is inextricably linked to the broader history of the discovery of thiamine itself. In the late 19th and early 20th centuries, the debilitating neurological disease beriberi was a major public health crisis, particularly in Asia where polished white rice was a dietary staple. Through the pioneering work of Christiaan Eijkman, Gerrit Grijns, and others, it was established that an essential nutrient, the "anti-beriberi factor," was removed during the milling of rice. This factor was eventually isolated and crystallized from rice polishings by Barend Jansen and Willem Donath in 1926, and its chemical structure was elucidated and synthesized by Robert R. Williams and his team in 1936, who named it thiamine.[1]
The focus then shifted to understanding the biologically active form of thiamine. In 1937, Karl Lohmann and Philipp Schuster made a groundbreaking discovery by isolating "cocarboxylase" from yeast, which they identified as thiamine pyrophosphate (TPP).[2] This established TPP as the primary coenzymatic form of thiamine. However, the pathway to TPP synthesis and its subsequent metabolic fate remained to be fully unraveled, setting the stage for the discovery of this compound.
The Emergence of this compound as a Biological Intermediate
The "discovery" of this compound was not a singular event but rather a gradual elucidation of its role as a key intermediate in the metabolic pathway of thiamine. By the mid-20th century, researchers were actively investigating the enzymatic processes involved in the phosphorylation of thiamine to its active pyrophosphate form.
Early Evidence from Enzymatic Studies
In 1960, G. W. Camiener and G. M. Brown published a seminal paper detailing their work on the biosynthesis of thiamine in yeast.[3] Their research provided the first clear evidence for the existence of this compound as a distinct intermediate. Through the fractionation of yeast enzyme systems, they were able to identify both thiazole monophosphate and this compound as precursors in the formation of thiamine pyrophosphate.[3]
A year later, in 1961, I. G. Leder further solidified the role of TMP by describing its enzymatic synthesis.[4][5] These studies were instrumental in establishing the sequential nature of thiamine phosphorylation.
Experimental Protocols: Unraveling the Pathway
The identification of this compound as a metabolic intermediate was made possible through the development and application of various biochemical techniques. Early researchers relied on a combination of enzyme assays, chromatography, and electrophoresis to separate and identify the different phosphorylated forms of thiamine.
Enzyme Fractionation and Assays
The work of Camiener and Brown involved the careful separation of different enzymatic activities from yeast extracts. This was typically achieved through techniques such as ammonium sulfate precipitation and column chromatography. The activity of the separated enzyme fractions was then assayed by incubating them with radiolabeled precursors and analyzing the products formed.
Table 1: Representative Enzyme Assay Conditions for Thiamine Phosphate Synthesis
| Component | Concentration |
| Enzyme Fraction | Variable |
| Thiamine | Variable |
| ATP | 5-10 mM |
| MgCl₂ | 5-10 mM |
| Tris-HCl buffer (pH 7.5) | 50-100 mM |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
Note: Specific concentrations and conditions varied between experiments and enzyme sources.
Separation and Identification of Thiamine Phosphates
The separation of thiamine and its phosphate esters was a significant analytical challenge in the mid-20th century. Early methods relied on paper chromatography and electrophoresis.[6] These techniques separated the compounds based on their differential solubility and charge. The separated compounds were then visualized and quantified, often through the conversion of thiamine and its esters to the highly fluorescent thiochrome derivative by oxidation with potassium ferricyanide in an alkaline solution.[7][8]
Experimental Workflow for Thiamine Phosphate Analysis (circa 1960s)
References
- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhea - reaction knowledgebase [rhea-db.org]
- 3. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hannupenttinen.fi [hannupenttinen.fi]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. j-jabs.umin.jp [j-jabs.umin.jp]
- 7. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]
- 8. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thiamine Monophosphate Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as vitamin B1, is an essential cofactor for all living organisms. In its biologically active form, thiamine pyrophosphate (TPP), it plays a critical role in central carbon metabolism, including the citric acid cycle and the pentose phosphate pathway.[1][2] Unlike humans, who must obtain thiamine from their diet, most bacteria possess the metabolic machinery for its de novo synthesis. This independence makes the thiamine biosynthesis pathway a compelling area of study, not only for understanding fundamental bacterial physiology but also for its potential as a target for novel antimicrobial agents.[1][3]
This technical guide provides an in-depth exploration of the core thiamine monophosphate (TMP) biosynthesis pathway in bacteria. It details the enzymatic steps, regulatory mechanisms, and offers a compilation of available quantitative data and experimental protocols to aid researchers in this field.
The Core Biosynthetic Pathway: A Bifurcated Approach
The bacterial synthesis of this compound (TMP) is a bifurcated, or two-branched, pathway. Two distinct heterocyclic precursors, a pyrimidine moiety and a thiazole moiety, are synthesized separately and then condensed to form TMP. The active form, TPP, is subsequently generated by phosphorylation.
The two precursor molecules are:
-
4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) - The pyrimidine moiety.
-
4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P or THZ-P) - The thiazole moiety.
The overall pathway can be summarized in three main stages:
-
Pyrimidine Moiety Synthesis: The conversion of 5-aminoimidazole ribotide (AIR), an intermediate in de novo purine biosynthesis, into HMP-PP.
-
Thiazole Moiety Synthesis: A more complex process that utilizes precursors from different metabolic routes to construct the HET-P ring.
-
Condensation and Phosphorylation: The coupling of HMP-PP and HET-P to form TMP, followed by a final phosphorylation to yield the active cofactor, TPP.
Below is a diagram illustrating the core pathway.
Caption: Overview of the bacterial TMP biosynthesis pathway.
Key Enzymes of the Pathway
The biosynthesis of TMP is catalyzed by a series of enzymes, each representing a potential point of inhibition for drug development.
-
ThiC (HMP-P Synthase): This radical S-adenosylmethionine (SAM) enzyme catalyzes the complex rearrangement of AIR to form HMP-P.[4] It is a key enzyme that diverts a purine pathway intermediate into thiamine synthesis.
-
ThiD (HMP-P Kinase): ThiD is responsible for the phosphorylation of HMP-P to HMP-PP, activating the pyrimidine moiety for the subsequent condensation reaction.
-
Thiazole Synthase Complex (ThiG, ThiH/ThiO, etc.): The formation of HET-P is a complex process involving multiple enzymes. In E. coli, this includes ThiG, ThiH, ThiF, ThiS, and ThiI.[5][6] In Bacillus subtilis, ThiO, a glycine oxidase, is used instead of ThiH.[7]
-
ThiE (Thiamine Phosphate Synthase): This enzyme catalyzes the crucial condensation reaction between HMP-PP and HET-P to form this compound (TMP).[7][8]
-
ThiL (this compound Kinase): The final step in the synthesis of the active cofactor is the phosphorylation of TMP to TPP, a reaction catalyzed by ThiL.[1]
Regulation of Thiamine Biosynthesis: The TPP Riboswitch
Bacteria tightly regulate the biosynthesis of thiamine to conserve cellular resources. The primary mechanism for this control is a negative feedback loop mediated by a TPP-responsive riboswitch. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA.
In the case of thiamine biosynthesis, the TPP riboswitch is located in the 5' untranslated region of the mRNA transcripts for the thi operon, which contains the genes for the biosynthetic enzymes.
Mechanism of Action:
-
Low TPP Concentration: When intracellular TPP levels are low, the riboswitch adopts a conformation that allows for transcription of the thi genes and subsequent translation of the biosynthetic enzymes.
-
High TPP Concentration: When TPP is abundant, it binds directly to the riboswitch aptamer domain. This binding induces a conformational change in the RNA structure, leading to the formation of a terminator hairpin. This structure prematurely terminates transcription, thus shutting down the synthesis of the thiamine biosynthetic enzymes.
References
- 1. Thiamine biosynthesis can be used to dissect metabolic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamin biosynthesis in Escherichia coli. Identification of ThiS thiocarboxylate as the immediate sulfur donor in the thiazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the thiamin thiazole in Bacillus subtilis: Identification of the product of the thiazole synthase-catalyzed reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Thiamine Monophosphate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine monophosphate (TMP) stands as a critical intermediate in the biosynthesis and salvage of thiamine (vitamin B1), an essential cofactor for all domains of life. In its pyrophosphorylated form, thiamine pyrophosphate (TPP), it is indispensable for central carbon metabolism, amino acid synthesis, and other vital cellular processes. This technical guide provides an in-depth exploration of the role of TMP in microbial metabolism, detailing its synthesis, conversion to the active cofactor TPP, and the regulatory mechanisms that govern its intracellular concentration. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The enzymes involved in TMP metabolism represent promising targets for the development of novel antimicrobial agents, and a thorough understanding of these pathways is crucial for exploiting their therapeutic potential.
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a crucial cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] Microorganisms, unlike animals, can synthesize thiamine de novo, a pathway in which this compound (TMP) is a key intermediate.[1][3] The biosynthesis of thiamine involves the separate formation of a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P).[3][4] These two precursors are coupled to form TMP, which is subsequently phosphorylated to the active cofactor, TPP.[3][4]
Given the essentiality of thiamine and the absence of its biosynthetic pathway in humans, the enzymes involved in microbial thiamine synthesis, particularly those related to TMP, are attractive targets for the development of novel antimicrobial drugs.[5][6][7] This guide provides a detailed overview of the metabolic pathways involving TMP, quantitative data on enzyme kinetics and metabolite concentrations, and comprehensive experimental protocols to facilitate further research in this critical area.
This compound in Microbial Metabolic Pathways
TMP occupies a central node in both the de novo biosynthesis and salvage pathways of thiamine.
De Novo Biosynthesis
In the final steps of de novo thiamine biosynthesis, the separately synthesized pyrimidine (HMP-PP) and thiazole (THZ-P) moieties are condensed by the enzyme thiamine phosphate synthase (ThiE) to form TMP.[5][8] This reaction is a critical step, committing the precursors to the formation of the thiamine molecule. Subsequently, This compound kinase (ThiL) catalyzes the ATP-dependent phosphorylation of TMP to yield the active cofactor, TPP.[9][10][11] In some organisms, an alternative pathway exists where TMP is first dephosphorylated to thiamine, which is then pyrophosphorylated to TPP.[2]
Salvage Pathways
Microorganisms have also evolved salvage pathways to utilize exogenous thiamine and its precursors from the environment.[7][12] In some of these pathways, thiamine can be taken up and converted to TMP by the action of thiamine kinase (ThiK) .[5][7] This TMP then enters the final step of the biosynthesis pathway to be converted to TPP by ThiL.[10] The ability to salvage thiamine and its intermediates can be crucial for microbial survival in environments where de novo synthesis is insufficient.
Quantitative Data
A quantitative understanding of the enzymes and intermediates in TMP metabolism is essential for building accurate metabolic models and for designing effective inhibitors.
Enzyme Kinetic Parameters
The kinetic parameters of the key enzymes involved in TMP synthesis and phosphorylation have been characterized in several microorganisms. This data is crucial for understanding the efficiency and regulation of the thiamine biosynthetic pathway.
| Enzyme | Organism | Substrate | K_M_ (μM) | V_max_ (nmol·min⁻¹) | Reference(s) |
| Thiamine Phosphate Synthase (ThiE) | Escherichia coli | HMP-PP | 1 | Not Reported | [13] |
| Escherichia coli | THZ-P | 2 | Not Reported | [13] | |
| This compound Kinase (ThiL) | Pseudomonas aeruginosa | ATP | 111 ± 8 | 4.0 ± 0.2 | [9] |
| Pseudomonas aeruginosa | TMP | 8.0 ± 3.5 | 4.0 ± 0.2 | [9] |
Intracellular Concentrations of Thiamine Vitamers
The intracellular concentrations of thiamine and its phosphorylated derivatives are tightly regulated to meet the metabolic demands of the cell. In Escherichia coli grown under optimal conditions, TPP is the most abundant form, accounting for over 95% of the total thiamine pool, while TMP constitutes about 3-4%.[14] During carbon starvation, the levels of other thiamine derivatives, such as adenosine thiamine triphosphate (AThTP), can increase significantly.[14]
Regulation of this compound Metabolism
The biosynthesis of thiamine is a metabolically expensive process, and therefore, it is tightly regulated at the genetic level. In many bacteria, the expression of genes involved in thiamine biosynthesis and transport, including thiE and thiL, is controlled by a class of cis-regulatory RNA elements called TPP riboswitches .[15][16]
When the intracellular concentration of TPP is high, it binds to the TPP riboswitch located in the 5' untranslated region of the target mRNA.[15] This binding induces a conformational change in the RNA structure that typically masks the ribosome binding site or promotes the formation of a transcriptional terminator, leading to the repression of gene expression.[16] The affinity of the TPP riboswitch for TMP is significantly lower (10- to 1000-fold) than for TPP, ensuring that the regulation is responsive to the level of the final active cofactor.[17][18]
Experimental Protocols
Quantification of this compound and Other Vitamers by HPLC
The most common method for the quantification of TMP and other thiamine derivatives is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre- or post-column derivatization to their highly fluorescent thiochrome counterparts.[4][19]
5.1.1. Extraction of Thiamine Vitamers from Bacterial Cells
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the pellet in a known volume of extraction solution, typically a cold acidic solution such as 0.1 M HCl or perchloric acid, to precipitate proteins and release the vitamers.[10]
-
Lyse the cells by sonication or bead beating while keeping the sample on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.[20]
-
Collect the supernatant containing the thiamine vitamers for derivatization and HPLC analysis.
5.1.2. Thiochrome Derivatization
-
To an aliquot of the cell extract, add an oxidizing agent such as potassium ferricyanide in an alkaline solution (e.g., NaOH).[19] This converts the thiamine vitamers into their respective fluorescent thiochrome derivatives.
-
The reaction is typically stopped by the addition of an acid or a reducing agent.
5.1.3. HPLC Analysis
-
Separate the thiochrome derivatives using a reversed-phase HPLC column (e.g., C18).[4]
-
Detect the fluorescent thiochrome derivatives using a fluorescence detector with excitation and emission wavelengths typically around 365 nm and 450 nm, respectively.
-
Quantify the amount of each vitamer by comparing the peak areas to those of known standards.
Enzyme Assay for this compound Kinase (ThiL)
The activity of ThiL can be determined by measuring the rate of TPP formation from TMP and ATP.
5.2.1. Reaction Mixture
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
This compound (TMP)
-
Purified ThiL enzyme or cell-free extract
5.2.2. Procedure
-
Assemble the reaction mixture without the enzyme and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ThiL enzyme.
-
At various time points, stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantify the amount of TPP produced using the HPLC method described in section 5.1.[3]
-
Calculate the enzyme activity based on the rate of TPP formation.
A coupled spectrophotometric assay can also be employed for continuous monitoring of ThiL activity. In this setup, the production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures can aid in understanding the complex relationships and workflows.
Caption: De Novo Biosynthesis and Salvage Pathway of Thiamine.
Caption: Workflow for Quantification of Thiamine Vitamers by HPLC.
Caption: TPP Riboswitch Regulation Mechanism.
Conclusion and Future Directions
This compound is a cornerstone of microbial thiamine metabolism, serving as the direct precursor to the essential cofactor TPP. The enzymes responsible for its synthesis and subsequent phosphorylation, ThiE and ThiL, are highly conserved and represent validated targets for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the role of TMP, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.
Future research should focus on several key areas:
-
Structural and Mechanistic Studies: A deeper understanding of the structure and catalytic mechanisms of ThiE and ThiL from a broader range of pathogenic microbes will be crucial for the rational design of potent and specific inhibitors.
-
High-Throughput Screening: The development of robust and sensitive high-throughput screening assays, such as coupled spectrophotometric assays, will accelerate the discovery of novel inhibitors of TMP metabolism.
-
In Vivo Studies: Further investigation into the intracellular concentrations of TMP and other thiamine vitamers in various pathogens under different host-relevant conditions will provide valuable insights into the regulation and importance of this pathway during infection.
By continuing to unravel the complexities of TMP metabolism, the scientific community can pave the way for the development of a new generation of antimicrobial therapies that target this essential and highly conserved pathway.
References
- 1. Determination of thiamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectopic expression of a bacterial thiamin monophosphate kinase enhances vitamin B1 biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Method for Assaying Thiaminase I Activity in Diverse Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial growth and environmental adaptation via thiamine biosynthesis and thiamine-mediated metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine thiamine triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EC 2.5.1.3 - thiamine phosphate synthase. [ebi.ac.uk]
- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 16. ftb.com.hr [ftb.com.hr]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiamine analysis [thiamine.dnr.cornell.edu]
The Role of Thiamine Monophosphate in Plant Physiology and Stress Response: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiamine, or vitamin B1, is an essential cofactor for all living organisms. In plants, its pyrophosphorylated form, thiamine pyrophosphate (TPP), is crucial for central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the Krebs cycle. Thiamine monophosphate (TMP) is a key intermediate in the de novo biosynthesis of thiamine. Recent research has unveiled the significant role of thiamine and its derivatives, including TMP, in plant responses to a myriad of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the function of TMP in plant physiology and stress response, detailing its biosynthesis, its role as a precursor to the active form TPP, and its involvement in stress-mediated signaling pathways. Quantitative data on the modulation of TMP and related compounds under stress are presented, along with detailed experimental protocols for their analysis and the visualization of key pathways.
Thiamine Biosynthesis and the Central Role of this compound (TMP)
In plants, thiamine is synthesized de novo through the convergence of two separate pathways that produce the pyrimidine and thiazole moieties, which are then coupled to form TMP.
The biosynthesis of TMP primarily occurs in the plastids and involves the following key enzymes[1][2]:
-
Hydroxymethylpyrimidine phosphate synthase (THIC): Catalyzes the formation of the pyrimidine moiety, 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), from 5-aminoimidazole ribonucleotide (AIR).
-
Hydroxyethylthiazole phosphate synthase (THI1): Catalyzes the synthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P).
-
HMP-P kinase/TMP pyrophosphorylase (TH1): A bifunctional enzyme that first phosphorylates HMP-P to HMP-pyrophosphate (HMP-PP) and then condenses HMP-PP with HET-P to form this compound (TMP).
TMP is then dephosphorylated to free thiamine by a TMP phosphatase (TH2) , which is subsequently pyrophosphorylated in the cytosol by thiamine pyrophosphokinase (TPK) to yield the active coenzyme, TPP[1][2].
Quantitative Changes in this compound and Related Compounds Under Abiotic Stress
Numerous studies have demonstrated that the levels of thiamine and its phosphorylated derivatives, including TMP, are significantly altered in plants subjected to various abiotic stresses. This upregulation is a key component of the plant's strategy to reconfigure its metabolism and mount a defense response.
Changes in Thiamine Vitamer Content
The following table summarizes the quantitative changes in thiamine, TMP, and TPP levels in Arabidopsis thaliana and Zea mays seedlings under different abiotic stress conditions.
| Plant Species | Stress Condition | Thiamine (Fold Change) | TMP (Fold Change) | TPP (Fold Change) | Total Thiamine (Fold Change) | Reference |
| Arabidopsis thaliana | 200 mM NaCl (48h) | ~1.5 | ~1.5 | ~1.5 | ~2.2 | [3] |
| Arabidopsis thaliana | 200 mM Sorbitol (48h) | ~1.3 | ~1.3 | ~1.3 | ~1.4 | [1] |
| Arabidopsis thaliana | 0.25 µM Paraquat (48h) | ~1.75 | ~1.75 | ~1.75 | ~1.75 | [3] |
| Zea mays | Drought (PEG) | Increased | Increased | Increased | Increased | [4] |
| Zea mays | High Salt (NaCl) | Increased | Increased | Increased | Increased | [4] |
| Zea mays | Oxidative Stress (H₂O₂) | Increased | Increased | Increased | Increased | [4] |
Upregulation of Thiamine Biosynthesis Genes
The observed increase in thiamine vitamers under stress is a direct consequence of the transcriptional upregulation of genes involved in the thiamine biosynthesis pathway.
| Gene | Plant Species | Stress Condition | Fold Change in Expression | Reference |
| THIC | Arabidopsis thaliana | 200 mM NaCl (2h) | ~2.2 | [1] |
| THIC | Arabidopsis thaliana | 200 mM Sorbitol (2h) | ~2.2 | [1] |
| THI1 | Arabidopsis thaliana | 200 mM NaCl (2h) | ~2.9 | [1] |
| THI1 | Arabidopsis thaliana | 200 mM Sorbitol (2h) | ~2.9 | [1] |
| TH1 | Arabidopsis thaliana | 200 mM NaCl (6h) | ~2.0 | [1] |
| TPK | Arabidopsis thaliana | 0.25 µM Paraquat | >6 | [3] |
Thiamine-Mediated Stress Signaling Pathways
While the primary role of TPP is as an enzymatic cofactor, there is growing evidence that thiamine and its derivatives, including TMP, are involved in signaling pathways that regulate plant stress responses. The upregulation of thiamine biosynthesis appears to be an early response to stress, mediated in part by the phytohormone abscisic acid (ABA)[1][2].
Abiotic Stress Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the upregulation of thiamine biosynthesis under abiotic stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TMP in plant physiology and stress response.
Quantification of Thiamine Vitamers by HPLC
This protocol is adapted from methodologies described for the analysis of thiamine and its phosphate esters in plant tissues[1][5].
4.1.1. Materials
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
5% (w/v) trichloroacetic acid (TCA)
-
Diethyl ether
-
Mobile phase: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM sodium hexanesulfonate and 10% (v/v) methanol
-
Post-column derivatization reagent: 10 mM potassium ferricyanide in 15% (w/v) NaOH
-
Thiamine, TMP, and TPP standards
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 365 nm, Emission: 435 nm)
4.1.2. Procedure
-
Extraction:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold 5% TCA and vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect the supernatant and wash the pellet with another 0.5 mL of 5% TCA.
-
Combine the supernatants and extract three times with an equal volume of water-saturated diethyl ether to remove TCA.
-
Filter the aqueous phase through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto the C18 column.
-
Elute with the mobile phase at a flow rate of 1 mL/min.
-
After separation, mix the eluate with the post-column derivatization reagent at a flow rate of 0.5 mL/min to convert thiamine vitamers to fluorescent thiochrome derivatives.
-
Detect the thiochrome derivatives using the fluorescence detector.
-
Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of thiamine, TMP, and TPP.
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression of thiamine biosynthesis genes in response to stress.
4.2.1. Materials
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for THIC, THI1, TH1, TPK, and a reference gene (e.g., Actin or Ubiquitin)
4.2.2. Procedure
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Enzymatic Assay for TMP Phosphatase
This is a general protocol for a colorimetric phosphatase assay that can be adapted to measure TMP phosphatase activity.
4.3.1. Materials
-
Plant protein extract
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
This compound (TMP) solution (substrate)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
4.3.2. Procedure
-
Protein Extraction:
-
Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifuge to remove cell debris and determine the protein concentration of the supernatant.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing assay buffer, a known concentration of TMP, and the plant protein extract.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at ~660 nm to quantify the released inorganic phosphate.
-
Calculate the specific activity of TMP phosphatase (e.g., in nmol of phosphate released per minute per mg of protein) by comparing the absorbance to a phosphate standard curve.
-
Experimental and Logical Workflows
Workflow for Investigating TMP Function in Stress Response
Conclusion and Future Perspectives
This compound stands as a critical node in plant metabolism, not only as an essential precursor to the vital coenzyme TPP but also as a component of the plant's intricate response to environmental stress. The upregulation of the thiamine biosynthetic pathway, leading to increased levels of TMP and other vitamers, is a conserved response to a variety of abiotic stresses. This metabolic reprogramming is crucial for maintaining cellular homeostasis and enhancing stress tolerance.
Future research should focus on several key areas:
-
Elucidating the specific signaling roles of TMP: While the signaling role of thiamine is emerging, the specific function of TMP in these pathways remains to be fully characterized.
-
Identifying and characterizing TMP transporters: The mechanisms by which TMP is transported between cellular compartments are still largely unknown.
-
Translational research: Leveraging the knowledge of the thiamine stress response to develop crops with enhanced resilience to adverse environmental conditions holds significant promise for future food security.
This guide provides a foundational understanding for researchers and professionals aiming to explore the multifaceted role of this compound in plant biology and its potential applications in agriculture and drug development.
References
- 1. The upregulation of thiamine (vitamin B1) biosynthesis in Arabidopsis thaliana seedlings under salt and osmotic stress conditions is mediated by abscisic acid at the early stages of this stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structural Analysis of Thiamine Monophosphate Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine monophosphate kinase (TMPK), also known as ThiL, is a critical enzyme in the biosynthesis of thiamine pyrophosphate (TPP), the biologically active form of vitamin B1. TPP is an essential cofactor for enzymes involved in central metabolic pathways, making TMPK a potential target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structural and functional aspects of TMPK, detailing its role in thiamine metabolism, its three-dimensional structure, and the experimental protocols utilized for its characterization. Quantitative data from structural and kinetic studies are presented in tabular format for comparative analysis. Furthermore, key biochemical pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important enzyme.
Introduction
Thiamine, or vitamin B1, is an essential micronutrient that plays a fundamental role in energy metabolism.[1][2] In most organisms, thiamine is converted to its active coenzyme form, thiamine pyrophosphate (TPP), through a series of phosphorylation steps. This compound kinase (TMPK), classified under EC number 2.7.4.16, catalyzes the final step in the primary bacterial TPP biosynthesis pathway: the ATP-dependent phosphorylation of this compound (TMP) to yield TPP and ADP.[3][4][5] Given that this pathway is crucial for bacterial survival and absent in humans, who primarily utilize a different salvage pathway involving thiamine pyrophosphokinase, TMPK has emerged as an attractive target for the development of new antibiotics.[6][7]
This guide delves into the structural biology of TMPK, providing insights into its catalytic mechanism and inhibition. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers actively engaged in the study of this enzyme and for professionals in the field of drug discovery.
Role in Thiamine Metabolism
Thiamine metabolism varies among different organisms. In many bacteria, the synthesis of TPP from TMP is a direct, one-step reaction catalyzed by TMPK.[8][9] This is in contrast to the pathway in most eukaryotes, where TMP is first dephosphorylated to thiamine, which is then pyrophosphorylated by thiamine pyrophosphokinase.[8] The central role of TMPK in the bacterial pathway underscores its significance.
The overall reaction catalyzed by TMPK is as follows:
This compound (TMP) + ATP ⇌ Thiamine pyrophosphate (TPP) + ADP [5]
This reaction is dependent on the presence of divalent cations, typically Mg2+, which are crucial for catalysis.[3][6]
Below is a diagram illustrating the key steps in bacterial thiamine biosynthesis leading to the production of the active cofactor, TPP.
Structural Overview of this compound Kinase
Structural studies, primarily through X-ray crystallography, have revealed that TMPK is a dimeric enzyme.[6][9] Each monomer is typically composed of two domains: an N-terminal domain and a C-terminal domain.[9] The active site is located at the interface of these domains and contains binding sites for both ATP and TMP.
The structure of TMPK from Aquifex aeolicus (AaThiL) has been extensively studied in complex with its substrates and products.[10] These studies suggest a direct, inline transfer of the γ-phosphate from ATP to TMP, without the formation of a phosphorylated enzyme intermediate.[10][11] The enzyme belongs to a superfamily of ATP-binding proteins that includes PurM, PurL, and HypE.[10]
Crystallographic Data
The following table summarizes key crystallographic data for TMPK from different organisms. This data is crucial for understanding the enzyme's three-dimensional structure and for structure-based drug design efforts.
| Organism | PDB ID | Resolution (Å) | Space Group | Ligands | Reference |
| Aquifex aeolicus | 3C9R | 2.10 | P21 | ATP | [11] |
| Aquifex aeolicus | 3C9S | 2.20 | P21 | AMP-PCP | [11] |
| Aquifex aeolicus | 3C9T | 2.30 | P21 | AMP-PCP, TMP | [11] |
| Aquifex aeolicus | 3C9U | 1.90 | P21 | ADP, TPP | [11] |
| Mycobacterium tuberculosis | 5V3Y (example) | 2.20 | P6122 | None (Apo) | [6][12] |
| Acinetobacter baumannii | 6N3L (example) | 1.85 | P212121 | ADP, TPP | Sullivan et al., 2019 |
Note: PDB IDs are provided as examples and a comprehensive list can be found in the Protein Data Bank.
Kinetic Parameters
Enzyme kinetics provide valuable information about the catalytic efficiency and substrate affinity of TMPK. The following table presents a summary of key kinetic parameters for TMPK from Pseudomonas aeruginosa.
| Substrate | KM (µM) | Vmax (nmol·min-1) | Reference |
| ATP | 111 ± 8 | 4.0 ± 0.2 | [7] |
| TMP | 8.0 ± 3.5 | 4.0 ± 0.2 | [7] |
Experimental Protocols
The structural and functional characterization of TMPK involves a series of well-established biochemical and biophysical techniques. A generalized workflow is depicted below, followed by detailed methodologies for key experiments.
Recombinant Protein Expression and Purification
This protocol describes the general steps for producing and purifying recombinant TMPK, often with an affinity tag (e.g., His6-tag) to facilitate purification.[6][12]
-
Gene Cloning and Expression Vector Construction: The gene encoding TMPK is amplified from the genomic DNA of the source organism via PCR and cloned into a suitable expression vector (e.g., pET vector series). The construct is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A large-scale culture of the transformed E. coli is grown in a suitable medium (e.g., Lysogeny Broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Protein Purification:
-
Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA resin column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged TMPK is eluted using a buffer containing a high concentration of imidazole.
-
Size Exclusion Chromatography (SEC): The eluate from the IMAC step is concentrated and further purified by SEC to separate the monomeric/dimeric TMPK from aggregates and other contaminants. The purity of the final protein sample is assessed by SDS-PAGE.
-
Crystallization and X-ray Crystallography
This protocol outlines the general procedure for obtaining protein crystals and determining the three-dimensional structure of TMPK.[6][10]
-
Crystallization Screening: The purified and concentrated TMPK is screened for crystallization conditions using commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Promising initial crystallization hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein concentration to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental diffraction data to obtain the final, high-resolution structure.
Enzyme Kinetics Assays
The kinetic parameters of TMPK can be determined using a variety of methods. A commonly used continuous spectrophotometric assay is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay.[6]
-
Assay Principle: The production of ADP by TMPK is coupled to the oxidation of NADH by LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The reaction mixture typically contains a suitable buffer (e.g., HEPES), MgCl2, KCl, ATP, phosphoenolpyruvate (PEP), NADH, an excess of PK and LDH, and varying concentrations of TMP.
-
Data Analysis: The initial reaction rates are measured at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the KM and Vmax values.
Inhibition of this compound Kinase
The development of inhibitors targeting TMPK is a promising strategy for the discovery of new antibacterial drugs. Both substrate analogs and other small molecules have been investigated for their ability to inhibit TMPK activity. For instance, oxythiamine, a thiamine antagonist, has been shown to bind to Mycobacterium tuberculosis TMPK, albeit with a lower affinity than the natural substrate TMP.[6][13]
High-throughput virtual screening and subsequent experimental validation are common approaches to identify novel TMPK inhibitors.[6] Techniques such as isothermal titration calorimetry (ITC) can be used to determine the binding affinity of potential inhibitors to the enzyme.
Conclusion
This compound kinase is a well-characterized enzyme that plays a vital role in bacterial thiamine metabolism. Its absence in humans makes it a compelling target for the development of novel antimicrobial agents. This guide has provided a detailed overview of the structural and functional aspects of TMPK, including its role in biochemical pathways, its three-dimensional structure, and the experimental methodologies used for its study. The presented data and protocols offer a valuable resource for researchers and drug development professionals, facilitating further investigation into this important enzyme and accelerating the discovery of new therapeutics.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. uniprot.org [uniprot.org]
- 4. Thiamine-phosphate kinase - Wikipedia [en.wikipedia.org]
- 5. BiGG Reaction: TMPK [bigg.ucsd.edu]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Thiamine - Wikipedia [en.wikipedia.org]
- 9. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural studies of thiamin monophosphate kinase in complex with substrates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. scbt.com [scbt.com]
The Central Role of Thiamine Monophosphate in Thiamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1) and its phosphorylated derivatives are indispensable for cellular metabolism. While the roles of thiamine and its active coenzyme form, thiamine pyrophosphate (TPP or ThDP), are well-established, the intermediate metabolite, thiamine monophosphate (TMP), holds a critical position in the intricate network of thiamine homeostasis. This technical guide provides an in-depth exploration of this compound's function as a key intermediate in thiamine metabolism. It covers the enzymatic synthesis and degradation of TMP, its role in the broader metabolic pathway, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering both foundational knowledge and practical experimental guidance.
Introduction
Thiamine is a water-soluble vitamin essential for all living organisms.[1][2] In its pyrophosphorylated form, thiamine pyrophosphate (TPP), it acts as a crucial coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][3] The metabolic pathway of thiamine involves a series of phosphorylation and dephosphorylation steps, with this compound (TMP) serving as a key intermediate.[4] Although often considered biologically inactive in a coenzymatic capacity, TMP is central to the synthesis of TPP and the overall regulation of intracellular thiamine levels.[4] Understanding the kinetics and regulation of TMP metabolism is vital for elucidating the mechanisms of thiamine deficiency-related diseases and for the development of therapeutic interventions.
This compound in the Metabolic Pathway
This compound is positioned at the crossroads of thiamine metabolism. It is formed from thiamine and is the direct precursor to the active coenzyme, thiamine pyrophosphate. Additionally, it is an intermediate in the catabolism of TPP.
Synthesis of this compound
In most bacteria and eukaryotes, the primary route to TPP synthesis from free thiamine does not proceed via a free TMP intermediate. Instead, thiamine is directly converted to TPP by the enzyme thiamine pyrophosphokinase (TPK) , which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[5]
However, TMP can be synthesized through other pathways. In some bacteria, such as E. coli, thiamine kinase (ThiK) can phosphorylate thiamine to TMP.[1] Furthermore, TMP is an intermediate in the de novo synthesis of thiamine in organisms that can produce the vitamin.[1]
Conversion of this compound to Thiamine Pyrophosphate
In organisms where TMP is synthesized, it is subsequently phosphorylated to TPP by the enzyme This compound kinase (ThiL) , a reaction that is particularly important in prokaryotes.[6]
Degradation of Thiamine Pyrophosphate to this compound
This compound is a product of the hydrolysis of TPP. This dephosphorylation is carried out by various phosphatases. The subsequent dephosphorylation of TMP to free thiamine is catalyzed by thiamine monophosphatase , which can be a specific enzyme or a function of broader-acting phosphatases like alkaline phosphatase.[4][7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Thiamine Pyrophosphokinase (TPK)
| Organism/Tissue | Substrate | K_m_ (µM) | V_max_ | K_i_ for ThDP (µM) | Inhibition Type | Reference(s) |
| Mouse (recombinant) | Thiamine | 0.25 - 1 | - | ~0.4 | Non-competitive | [8][9] |
| Mouse (recombinant) | ATP | - | - | - | - | [8][9] |
| Human (recombinant) | Thiamine | - | - | - | - | [10] |
| Human (recombinant) | ATP | - | - | - | - | [10] |
Table 2: Kinetic Parameters of Thiamine Monophosphatase
| Organism/Tissue | Enzyme | Substrate | K_m_ (mM) | Reference(s) |
| Chicken Liver | Alkaline Phosphatase | TMP | 0.6 | [7] |
| Chicken Liver | Soluble TMPase | TMP | 0.7 | [7] |
Table 3: Intracellular Concentrations of Thiamine Esters
| Sample Type | Thiamine (nmol/L) | This compound (nmol/L) | Thiamine Diphosphate (nmol/L) | Total Thiamine (nmol/L) | Reference(s) |
| Human Whole Blood (Healthy) | - | - | 114 (70-179) | 125 (75-194) | [11] |
| Human Plasma | 10-20 | Low amounts | Not detected | - | [12] |
| Rat Brain | - | - | Highest in mitochondria and synaptosomes | - | [13] |
Experimental Protocols
Quantification of Thiamine and its Phosphate Esters by HPLC
This protocol describes a common method for the analysis of thiamine, TMP, and TPP in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.[14][15][16]
Materials and Reagents:
-
Thiamine hydrochloride, this compound (TMP), Thiamine diphosphate (TPP) standards
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in 10% TCA.
-
For blood samples, use whole blood and precipitate proteins with TCA.[11]
-
Vortex and centrifuge to pellet proteins.
-
Collect the supernatant.
-
-
Pre-column Derivatization:
-
To an aliquot of the supernatant or standard, add an equal volume of a freshly prepared solution of potassium ferricyanide in NaOH.[14]
-
This reaction, which forms the fluorescent thiochrome derivatives, is rapid.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and methanol mixture.
-
Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[15]
-
-
Quantification:
-
Identify and quantify the peaks corresponding to thiamine, TMP, and TPP based on the retention times and peak areas of the standards.
-
Enzymatic Assay for Thiamine Pyrophosphokinase (TPK) Activity
This assay measures the activity of TPK by quantifying the amount of TPP produced over time.
Materials and Reagents:
-
Thiamine
-
ATP
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Enzyme preparation (e.g., tissue homogenate, purified enzyme)
-
Reagents for TPP quantification (e.g., by HPLC as described above, or a coupled enzyme assay)
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and thiamine.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Termination and Analysis:
-
Stop the reaction (e.g., by adding TCA).
-
Quantify the TPP formed using a suitable method, such as HPLC.
-
Enzyme activity is calculated based on the rate of TPP formation.
-
Signaling Pathways and Logical Relationships
Thiamine Metabolism Pathway
The following diagram illustrates the central role of this compound in the overall thiamine metabolic pathway.
Caption: Overview of thiamine metabolism highlighting the intermediate role of TMP.
Regulation of Thiamine Pyrophosphokinase (TPK)
The activity of TPK is a key regulatory point in thiamine metabolism, notably through feedback inhibition by its product, TPP.
Caption: Feedback inhibition of Thiamine Pyrophosphokinase (TPK) by Thiamine Pyrophosphate (TPP).
Experimental Workflow for Thiamine Ester Analysis
The following diagram outlines the general workflow for the quantification of thiamine esters in biological samples.
Caption: General experimental workflow for the HPLC analysis of thiamine esters.
Conclusion
This compound, while not a coenzyme itself, is a pivotal intermediate in the metabolic pathways that govern the cellular availability of the essential coenzyme, thiamine pyrophosphate. Its formation and degradation are tightly regulated, and its concentration can be a valuable indicator of metabolic flux within the thiamine pathway. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate roles of TMP and the broader aspects of thiamine metabolism. Further research into the specific regulation of TMP-metabolizing enzymes and the compartmentalization of thiamine esters will undoubtedly provide deeper insights into cellular bioenergetics and the pathophysiology of thiamine-related disorders.
References
- 1. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of thiamin and thiamin phosphate esters in human blood, plasma and urine after 50 mg intravenously or orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thiamine diphosphokinase - Wikipedia [en.wikipedia.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. [Identification of this compound hydrolyzing enzymes in chicken liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular localization and compartmentation of thiamine derivatives in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. j-jabs.umin.jp [j-jabs.umin.jp]
The Unseen Influence: A Technical Guide to the Non-Coenzyme Roles of Thiamine Monophosphate in Neurons
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Thiamine (Vitamin B1) is universally recognized for the critical coenzyme function of its diphosphate derivative, thiamine diphosphate (ThDP), in central energy metabolism. However, a growing body of evidence reveals that thiamine and its phosphorylated forms, including thiamine monophosphate (ThMP), exert non-coenzyme functions within the nervous system. These roles, independent of catalysis, involve the direct modulation of neuronal proteins, participation in signaling cascades, and regulation of gene expression, offering a new frontier for understanding neuronal function and developing novel therapeutic strategies for neurological disorders. This technical guide provides a comprehensive overview of the currently understood non-coenzyme roles of the thiamine family in neurons, with a specific focus on the emerging, yet less defined, functions of ThMP. We consolidate available quantitative data, present detailed experimental protocols for investigation, and visualize key pathways to facilitate further research in this promising area.
Introduction: Beyond the Coenzyme Paradigm
For over a century, the essential role of thiamine in the brain has been attributed almost exclusively to the function of ThDP as a coenzyme for key enzymes like the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (OGDHC), and transketolase (TKT).[1] These enzymes are fundamental to cerebral glucose metabolism and the synthesis of neurotransmitters and nucleic acids.[2][3] Consequently, thiamine deficiency leads to severe neurological disorders such as Wernicke-Korsakoff syndrome, highlighting the brain's exquisite vulnerability to metabolic disruption.[4][5]
However, this canonical view is incomplete. The presence of other thiamine derivatives, such as this compound (ThMP) and thiamine triphosphate (ThTP), which cannot substitute for ThDP as a coenzyme, strongly suggests they possess distinct biological functions.[2] Research now indicates that thiamine and its esters engage in non-coenzyme activities, acting as signaling molecules and allosteric regulators that can influence neuronal excitability, synaptic transmission, and cellular stress responses.[6][7][8] While much of the research has focused on thiamine and ThTP, ThMP is a key intermediate in thiamine metabolism, and its potential for independent regulatory functions is a subject of increasing interest. This guide will synthesize the evidence for these non-canonical roles and provide a framework for future investigation.
Allosteric Regulation of Neuronal Enzymes
One of the most compelling non-coenzyme functions of thiamine derivatives is the allosteric regulation of key metabolic enzymes that do not use ThDP as a coenzyme. This positions thiamine compounds as metabolic sensors that can modulate pathway flux independently of their catalytic roles.
Kinetic studies have identified several brain enzymes as targets for allosteric regulation by thiamine and its phosphate esters.[8] These include malate dehydrogenase and glutamate dehydrogenase, crucial components of the malate-aspartate shuttle, and pyridoxal kinase, the primary enzyme responsible for synthesizing the active form of vitamin B6 (pyridoxal-5'-phosphate), another vital coenzyme for neurotransmitter synthesis.[8][9] While ThTP and ThDP are often cited as the primary effectors, the contribution of ThMP is an active area of investigation.[8]
Signaling Pathway for Allosteric Regulation
The diagram below illustrates the proposed mechanism by which thiamine derivatives, acting as allosteric modulators, can influence major metabolic hubs within a neuron.
Quantitative Data on Allosteric Regulation
While specific data for ThMP is limited, the following table summarizes known kinetic parameters for the regulation of human pyridoxal kinase (hPdxK) by thiamine and ThDP. This provides a baseline for comparative studies involving ThMP.
| Effector Molecule | Target Enzyme | Effect | Apparent Ki / Ka (µM) | Reference |
| Thiamine | hPdxK | Inhibition | 250 ± 30 | [9] |
| Thiamine Diphosphate (ThDP) | hPdxK | Inhibition | 100 ± 15 | [9] |
| Thiamine Triphosphate (ThTP) | hPdxK (Mg2+-dependent) | Inhibition | Not specified | [9] |
| Thiamine Triphosphate (ThTP) | hPdxK (Zn2+-dependent) | Activation | Not specified | [9] |
Modulation of Neuronal Ion Channels and Synaptic Transmission
Beyond enzyme regulation, thiamine derivatives are implicated in the direct modulation of ion channel function and synaptic transmission, processes fundamental to neuronal communication.[3] Early research suggested a role for thiamine in cholinergic neurotransmission, independent of its coenzyme function in acetylcholine synthesis.[6] This includes effects on axonal conductance and the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[3]
While the precise molecular targets are still being elucidated, evidence points towards the modulation of ion channels that govern neuronal excitability and neurotransmitter release.[10][11] Thiamine triphosphate (ThTP) has been shown to phosphorylate rapsyn, a protein associated with the acetylcholine receptor, and thiamine can interact with the TAS2R1 receptor, leading to the activation of synaptic ion currents.[7] The potential for ThMP to interact directly with channel proteins or associated regulatory subunits remains a compelling hypothesis that warrants further investigation.
Workflow for Investigating ThMP Effects on Synaptic Transmission
The following diagram outlines a typical experimental workflow to assess the impact of ThMP on synaptic activity using electrophysiology.
Regulation of Gene Expression
A nascent area of research is the potential for thiamine derivatives to influence neuronal function by regulating gene expression. This could occur through direct interaction with transcriptional regulators or by modulating signaling cascades that converge on the nucleus. The non-coenzyme regulatory binding of thiamine compounds has been demonstrated for the transcriptional regulator p53 and poly(ADP-ribose) polymerase (PARP).[7]
Activity-dependent gene expression is crucial for long-term synaptic plasticity and memory formation.[12][13] Signaling pathways initiated by calcium influx lead to the activation of transcription factors and the expression of genes that remodel synapses.[12] If ThMP can modulate ion channel activity or intracellular signaling, it could indirectly influence these transcriptional programs. A direct role, perhaps involving nuclear thiamine-binding proteins, is also plausible and represents an exciting avenue for future research.[2][14]
Hypothesized Signaling to the Nucleus
This diagram illustrates a hypothetical pathway where ThMP could influence gene expression, either through modulation of surface channels or via direct intracellular signaling.
Experimental Protocols
Advancing our understanding of ThMP's non-coenzyme roles requires robust and specific experimental methodologies. Below are detailed protocols adapted from studies on thiamine derivatives, which can be specifically applied to investigate ThMP.
Protocol 1: Affinity Chromatography to Identify ThMP-Binding Proteins from Neuronal Lysates
This protocol aims to identify proteins from brain tissue that directly bind to ThMP.
-
Matrix Preparation:
-
Covalently couple ThMP to an activated sepharose resin (e.g., NHS-activated Sepharose 4 Fast Flow) according to the manufacturer's instructions. This will create a ThMP-affinity column.
-
Prepare a control column using deactivated sepharose beads (mock column) to identify non-specific binders.
-
-
Neuronal Lysate Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., cortex, hippocampus) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (soluble protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Affinity Chromatography:
-
Equilibrate both the ThMP-affinity column and the mock column with lysis buffer.
-
Load 5-10 mg of the soluble protein lysate onto each column.
-
Wash the columns extensively with 10-20 column volumes of lysis buffer to remove unbound proteins.
-
Elute the bound proteins using a high-salt buffer (e.g., lysis buffer + 1 M NaCl) or by competitive elution with a high concentration of free ThMP (e.g., 10 mM ThMP in lysis buffer).
-
-
Protein Identification:
-
Concentrate the eluted fractions.
-
Separate the proteins by SDS-PAGE and visualize with Coomassie Blue or silver staining.
-
Excise protein bands that are present in the ThMP-column eluate but absent or significantly reduced in the mock-column eluate.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effects of ThMP on neuronal membrane properties and synaptic currents.
-
Slice Preparation:
-
Anesthetize an animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at 30-32°C.
-
Visualize neurons using DIC optics.
-
Prepare patch pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for the desired recording (e.g., for voltage-clamp of excitatory currents, in mM: 135 CsMeSO3, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314; pH adjusted to 7.25 with CsOH).
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
-
Data Acquisition:
-
To measure direct membrane effects: In current-clamp mode, record the resting membrane potential and input resistance. Apply depolarizing current steps to elicit action potentials.
-
To measure synaptic currents: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record a stable baseline for 5-10 minutes.
-
Switch the perfusion to ACSF containing the desired concentration of ThMP (e.g., 1 µM to 1 mM) and record for 10-15 minutes.
-
Perform a washout by perfusing with normal ACSF for 10-15 minutes to test for reversibility.
-
-
Analysis:
-
Analyze changes in resting membrane potential, action potential firing frequency, and input resistance.
-
Detect and analyze synaptic events to determine changes in their frequency, amplitude, and kinetics (rise and decay times).
-
Conclusion and Future Directions
The non-coenzyme functions of this compound and its related derivatives represent a paradigm shift in our understanding of this essential vitamin's role in the nervous system. Evidence, though still emerging, points towards a complex regulatory network where these molecules act as allosteric modulators, signaling agents, and potential regulators of gene expression. These activities are distinct from, but may be integrated with, the canonical coenzyme role of ThDP, providing a multi-layered system for maintaining neuronal homeostasis.
For researchers and drug development professionals, this field offers significant opportunities. Key future objectives should include:
-
Deconvoluting the specific roles of ThMP: It is critical to design experiments that can distinguish the effects of ThMP from those of thiamine, ThDP, and ThTP.
-
Identifying specific molecular targets: Unbiased screening approaches, such as the affinity chromatography protocol outlined above, are needed to identify the direct binding partners of ThMP in neurons.
-
Elucidating signaling pathways: Once targets are identified, the downstream signaling consequences of ThMP binding must be mapped.
-
Translational relevance: Investigating how the non-coenzyme functions of thiamine derivatives are altered in neurodegenerative and psychiatric disorders could unveil novel therapeutic targets. High-dose thiamine therapy has shown mild benefits in some Alzheimer's patients, and understanding these non-coenzyme mechanisms may explain such effects and lead to more targeted interventions.[15]
By embracing this expanded view of thiamine neurobiology, the scientific community can unlock new insights into the intricate regulation of neuronal function and pave the way for innovative treatments for a range of debilitating brain disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.lib.jmu.edu [search.lib.jmu.edu]
- 10. Modulation of Ion Channels in the Axon: Mechanisms and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Ion Channels in the Axon: Mechanisms and Function [frontiersin.org]
- 12. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mapping Gene Expression in Excitatory Neurons during Hippocampal Late-Phase Long-Term Potentiation [frontiersin.org]
- 14. core.ac.uk [core.ac.uk]
- 15. Brain thiamine, its phosphate esters, and its metabolizing enzymes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Cog: Thiamine Monophosphate in the Machinery of Central Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is a cornerstone of cellular bioenergetics, indispensable for the metabolism of carbohydrates and amino acids. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for key enzymes in central carbon metabolism. While the spotlight has historically shone on TPP, the role of its precursor and breakdown product, thiamine monophosphate (TMP), has remained largely in the shadows. This technical guide aims to illuminate the current understanding of TMP's position within the intricate network of central carbon metabolism. Although direct allosteric regulation of metabolic pathways by TMP has not been established, its importance lies in being a key intermediate in the synthesis and degradation of TPP, thereby indirectly influencing metabolic flux. This document provides a comprehensive overview of TMP's biochemistry, its metabolic context, quantitative data on its cellular presence, and detailed experimental protocols for its study.
The Metabolic Context of this compound
This compound is a phosphate ester of thiamine.[1] Its primary roles in cellular metabolism are as an intermediate in the de novo synthesis and salvage pathways of thiamine, and as a product of TPP hydrolysis.[1][2] The physiological function of TMP itself has not been fully elucidated, and it is generally considered to be biologically inactive within the cell.[1][3]
Synthesis of this compound
In organisms capable of de novo thiamine synthesis, such as bacteria and plants, TMP is formed through the condensation of a pyrimidine pyrophosphate (HMP-PP) and a thiazole phosphate (THZ-P) by the enzyme thiamine phosphate synthase.[4]
TMP as a Precursor to Thiamine Pyrophosphate (TPP)
TMP is a direct precursor to the vital coenzyme TPP. The phosphorylation of TMP to TPP is catalyzed by the enzyme thiamine-phosphate kinase.[5] This final phosphorylation step is crucial for generating the active form of thiamine that participates in central carbon metabolism.
Degradation of TPP and Formation of TMP
The hydrolysis of TPP, the active coenzyme, yields TMP. This dephosphorylation is carried out by various phosphatases.[6][7] This process is part of the turnover of TPP and the overall homeostasis of thiamine derivatives in the cell.
Thiamine Salvage Pathway
Cells can recycle thiamine and its derivatives through salvage pathways. These pathways are crucial for maintaining the intracellular thiamine pool, especially in organisms that cannot synthesize it de novo.[8][9][10] Degraded forms of thiamine can be re-routed into the main synthesis pathway, leading to the formation of TMP and subsequently TPP.
Quantitative Data on Thiamine Derivatives
The cellular concentrations of thiamine and its phosphorylated derivatives can vary depending on the organism, tissue type, and metabolic state. The following table summarizes representative quantitative data found in the literature.
| Analyte | Sample Matrix | Organism/Cell Type | Concentration Range | Reference(s) |
| This compound (TMP) | Whole Blood | Human | 3 - 15.625 nmol/L | [11][12] |
| Brain Tissue (Rat) | Rat | 25 - 250 ng/mL | [13] | |
| Plasma | Rat | ~64% of total plasma thiamine | [1] | |
| Thiamine Diphosphate (TPP) | Whole Blood | Human | 70 - 180 nmol/L | [11][12] |
| Brain Tissue (Rat) | Rat | 100 - 1000 ng/mL | [13] | |
| Thiamine (Free) | Whole Blood | Human | 1.563 - 100 nmol/L | [11] |
| Brain Tissue (Rat) | Rat | 20 - 150 ng/mL | [13] |
Experimental Protocols
Accurate quantification of this compound and other thiamine derivatives is essential for understanding their roles in metabolism. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common and reliable methods.
Sample Preparation from Whole Blood for HPLC-MS/MS Analysis
This protocol is adapted from a single-step method for the simultaneous quantification of thiamine and its phosphate esters.[11]
-
Deproteinization: To a 100 µL whole blood sample, add an appropriate volume of a deproteinizing agent (e.g., perchloric acid or trichloroacetic acid).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the thiamine derivatives.
-
Internal Standard Addition: Add a known concentration of isotopic internal standards for TMP, TPP, and free thiamine to the supernatant.
-
Analysis: The sample is now ready for injection into the UHPLC-MS/MS system.
Sample Preparation from Brain Tissue for HPLC Analysis
This protocol is based on a validated method for quantifying thiamine and its phosphate esters in rat brain tissue.[13]
-
Homogenization: Homogenize the brain tissue sample in a suitable buffer on ice.
-
Acid Extraction: Add trichloroacetic acid (TCA) to the homogenate to a final concentration that effectively precipitates proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Supernatant Filtration and TCA Removal: Filter the supernatant through a 0.45 µm filter. Wash the filtered supernatant with a water-saturated organic solvent (e.g., diethyl ether) to remove the TCA.
-
Derivatization: To a 100 µL aliquot of the TCA-free extract, add 31 µL of methanol. For fluorescence detection, derivatize the thiamine compounds to their fluorescent thiochrome derivatives by adding an oxidizing agent like potassium ferricyanide in an alkaline solution.
-
Analysis: Inject the derivatized sample into the HPLC system with fluorescence detection.
HPLC Method for Separation and Quantification of Thiamine Derivatives
This is a general protocol based on several published methods.[12][13][14][15][16][17][18]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed. Ion-pairing agents like tetrabutylammonium hydroxide can be added to improve the separation of the phosphorylated compounds.[14]
-
Detection:
-
Fluorescence: For thiochrome derivatives, excitation is typically around 375 nm and emission is at 430 nm.[15]
-
Mass Spectrometry: For UHPLC-MS/MS, detection is based on the specific mass-to-charge ratios of the parent and fragment ions of each thiamine derivative.
-
-
Quantification: A calibration curve is generated using standards of known concentrations for TMP, TPP, and free thiamine. The concentration in the samples is then determined by comparing their peak areas or signal intensities to the calibration curve.
Signaling Pathways and Logical Relationships
While TMP is not known to be a direct signaling molecule in central carbon metabolism, its position as an intermediate in TPP synthesis and degradation places it at a crucial juncture. The following diagrams illustrate these relationships.
Caption: Overview of this compound in Thiamine Metabolism.
Caption: Experimental Workflow for TMP Quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Intestinal alkaline phosphatase can transphosphorylate thiamin to thiamin monophosphate during intestinal transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Thiamine-phosphate kinase - Wikipedia [en.wikipedia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enzymes that control the thiamine diphosphate pool in plant tissues. Properties of thiamine pyrophosphokinase and thiamine-(di)phosphate phosphatase purified from Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new thiamin salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 13. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. j-jabs.umin.jp [j-jabs.umin.jp]
- 16. pickeringlabs.com [pickeringlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Determination of thiamin and its phosphate esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of Thiamine and Its Phosphate Esters
Abstract
Thiamine (Vitamin B1) was the first B vitamin to be discovered, a milestone that marked a pivotal moment in the history of nutritional science and medicine. Its discovery unraveled the mystery of beriberi, a debilitating neurological and cardiovascular disease, and established the concept of deficiency diseases. The subsequent identification of its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), revealed its essential role as a coenzyme in fundamental metabolic pathways. This technical guide provides a comprehensive overview of the key discoveries, from the initial empirical observations to the isolation, structural elucidation, chemical synthesis, and the biochemical characterization of thiamine and its phosphate esters. It includes summaries of quantitative data, detailed experimental protocols reconstructed from seminal publications, and diagrams illustrating critical biochemical pathways and historical timelines.
The Dawn of Vitamin Discovery: The Beriberi Connection
The journey to discover thiamine began with investigations into the disease beriberi, which was rampant in Southeast Asia where polished white rice was a dietary staple.
-
1884: Takaki Kanehiro, a surgeon general in the Imperial Japanese Navy, observed the high incidence of beriberi among sailors and hypothesized it was due to a dietary deficiency. By supplementing the standard rice-heavy diet with meat, fish, and barley, he dramatically reduced the prevalence of the disease, providing the first strong evidence against the prevailing germ theory.[1]
-
1897: Dutch physician Christiaan Eijkman, working in the Dutch East Indies, made a crucial observation. He noticed that chickens fed polished white rice from the military hospital's kitchens developed a paralysis syndrome strikingly similar to beriberi.[2][3] The condition, a form of polyneuritis, was reversed when their diet was switched to unpolished "brown" rice.[2][3] Eijkman incorrectly attributed the cause to a neurotoxin in the rice, believing the bran contained a substance that neutralized it.[4][5]
-
1901: Gerrit Grijns, Eijkman's successor, correctly interpreted the findings, proposing that beriberi was caused by the lack of an essential nutrient present in rice bran and other whole foods.[2][3] This laid the conceptual groundwork for the existence of vitamins.
Isolation and Synthesis of Thiamine
The challenge following Grijns' hypothesis was to isolate and identify the specific chemical compound responsible for preventing beriberi.
First Isolation and Crystallization
In 1926, Dutch chemists Barend Jansen and Willem Donath succeeded in isolating the anti-beriberi factor in crystalline form from rice bran.[2][3] They named the substance "aneurine" due to its observed effect on the nervous system.[6] Their complex and laborious process yielded a very small amount of the pure substance. Robert R. Williams later noted that this method could produce about 1/3 of an ounce (approx. 9.4 grams) of thiamine from one ton of rice polishings.[7]
This protocol is a reconstruction of the multi-stage process described by Jansen and Donath.
-
Aqueous Extraction: Rice bran is extracted with acidified water to solubilize the water-soluble vitamin.
-
Adsorption: The extract is treated with an adsorbent material like acid clay (fuller's earth). The thiamine molecule has a strong affinity for this material and is selectively adsorbed.
-
Elution: The vitamin is eluted (released) from the adsorbent using a basic solution, such as barium hydroxide.
-
Precipitation of Impurities: The eluate is treated with silver nitrate and other reagents to precipitate impurities, concentrating the active factor in the remaining solution.
-
Further Purification: Multiple additional steps of precipitation and extraction are performed to further purify the compound.
-
Crystallization: The final, highly purified concentrate is treated with a mixture of solvents (e.g., alcohol and acetone) to induce crystallization, yielding small, pure crystals of thiamine hydrochloride.
Structural Elucidation and Chemical Synthesis
The definitive structure and synthesis of thiamine were achieved by American chemist Robert R. Williams and his team. After years of work, Williams elucidated its unique structure, comprising a pyrimidine ring and a thiazole ring linked by a methylene bridge.[6] He proposed the name "thiamine" to reflect the presence of sulfur ("thio-") and an amine group.[6] In 1936, Williams and J.K. Cline reported the first complete chemical synthesis of thiamine, confirming its structure and making it widely available for therapeutic use and food fortification.[6][8]
The final and crucial step of the Williams and Cline synthesis involves the coupling of the pyrimidine and thiazole moieties.
-
Synthesis of Precursors:
-
The pyrimidine portion, 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide, is synthesized through a multi-step process.
-
The thiazole portion, 4-methyl-5-(β-hydroxyethyl)thiazole, is also synthesized separately.[6]
-
-
Condensation Reaction (Quaternization): The pyrimidine and thiazole precursors are condensed in a suitable solvent (e.g., sulfite solution). The nitrogen atom in the thiazole ring attacks the bromomethyl group of the pyrimidine, forming the methylene bridge and creating the thiamine molecule.[6][8]
-
Purification and Isolation: The resulting thiamine is isolated from the reaction mixture as a salt (e.g., thiamine chloride hydrochloride) and purified through recrystallization.
| Compound | Property | Value |
| Thiamine Chloride HCl | Molecular Formula | C₁₂H₁₇N₄OS⁺ · Cl⁻ · HCl |
| Molar Mass | 337.27 g/mol | |
| Melting Point | ~248 °C (decomposes) | |
| Solubility in Water | ~1 g/mL | |
| Appearance | White crystalline powder |
Table 1: Key quantitative and physical data for synthesized Thiamine Hydrochloride.
Discovery of Thiamine's Active Form: The Phosphate Esters
While the isolation of thiamine was a monumental achievement, its biological mechanism remained unclear. The discovery of its phosphorylated derivatives was the key to understanding its function.
The Identification of Cocarboxylase
In 1937, Karl Lohmann and Philipp Schuster discovered that thiamine alone was not sufficient for the enzymatic decarboxylation of pyruvate in yeast extracts.[9] They identified a heat-stable cofactor, which they named cocarboxylase , that was essential for the reaction.[9] They successfully isolated this compound from yeast and demonstrated that it was a pyrophosphate ester of thiamine.[9] This compound, now known as thiamine pyrophosphate (TPP) or thiamine diphosphate (ThDP), was the first identified biologically active form of a vitamin.
The Thiamine Phosphorylation Pathway
It is now understood that thiamine is primarily a transport and precursor form of the vitamin. Its biological activity is dependent on its conversion to phosphate esters within the cell.
-
Absorption: Dietary thiamine, often in phosphorylated forms, is dephosphorylated by intestinal phosphatases to free thiamine before absorption.[1] This absorption is mediated by specific thiamine transporters (THTR1 and THTR2) at the intestinal brush border.[1]
-
Cytosolic Phosphorylation: Once inside the cell, free thiamine is rapidly phosphorylated by the enzyme thiamine pyrophosphokinase (TPK1) . This reaction transfers a pyrophosphate group from ATP to thiamine, yielding TPP and AMP.[10] This "traps" the thiamine inside the cell and converts it to its primary active form.
-
Formation of Other Esters: TPP can be further phosphorylated to thiamine triphosphate (ThTP) by the enzyme thiamine diphosphokinase (TDPK).[1]
This protocol describes a typical method for measuring the enzymatic activity of TPK1.
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 10 mM ATP.
-
Enzyme and Substrate: A source of TPK1 enzyme (e.g., purified recombinant protein or cell lysate) is added to the reaction mixture. The reaction is initiated by adding the substrate, thiamine hydrochloride, to a final concentration of 10-50 µM.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped, typically by adding trichloroacetic acid (TCA) to precipitate the enzyme or by heat inactivation.
-
Quantification of TPP: The amount of TPP produced is quantified. This is often done using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after converting TPP to a fluorescent thiochrome derivative by oxidation.
| Parameter | Description | Typical Value |
| K_m (Thiamine) | Michaelis constant for thiamine. | Varies by species (µM range) |
| K_m (ATP) | Michaelis constant for ATP. | Varies by species (µM range) |
| K_i (TPP) | Inhibition constant for TPP (product inhibition). | ~0.4 µM (mouse TPK1) |
| Cofactor Req. | Divalent cation required for activity. | Mg²⁺, Mn²⁺ |
| Optimal pH | The pH at which the enzyme is most active. | ~7.4 - 8.5 |
Table 2: Representative kinetic parameters for Thiamine Pyrophosphokinase (TPK1).
The Biochemical Role of Thiamine Pyrophosphate (TPP)
TPP functions as an essential coenzyme for a group of critical enzymes involved in carbohydrate and amino acid metabolism. Its catalytic action stems from the acidic proton on the C2 position of the thiazole ring. Deprotonation creates a reactive ylide/carbanion that can attack carbonyl groups, facilitating the cleavage of C-C bonds.
Key TPP-dependent enzyme complexes include:
-
Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key enzyme within the citric acid cycle that converts α-ketoglutarate to succinyl-CoA.
-
Transketolase (TKT): An enzyme in the pentose phosphate pathway, crucial for the synthesis of NADPH and precursor ribose for nucleotide synthesis.[1]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
Conclusion and Implications for Drug Development
The discovery of thiamine and its phosphate esters was a landmark achievement, transitioning the understanding of diseases like beriberi from infectious or toxicological causes to nutritional deficiencies. The elucidation of TPP's role as a coenzyme has provided deep insights into cellular metabolism. For drug development professionals, this knowledge is critical. Enzymes in the thiamine pathway and TPP-dependent enzymes can be targets for antimicrobial agents. Conversely, understanding how certain drugs might interfere with thiamine absorption or metabolism is crucial for predicting and managing adverse effects, particularly in vulnerable populations. The foundational work of these early scientists continues to inform modern research in metabolism, neurology, and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrition Classics. Journal of the American Chemical Society 59:1052-4, 1937. Synthesis of vitamin B1. By Joseph K. Cline, Robert R. Williams, and Jacob Finkeltstein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robert R. Williams - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On cocarboxylase. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiamine Monophosphate: Core Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine monophosphate (TMP) is a critical intermediate in the biosynthesis and metabolism of thiamine (Vitamin B1). As a phosphorylated derivative of thiamine, it plays a pivotal role in cellular biochemistry, primarily serving as a precursor to the essential coenzyme thiamine diphosphate (TPP). While often overshadowed by its diphosphorylated counterpart, a thorough understanding of TMP's chemical structure and properties is fundamental for researchers in biochemistry, drug development, and nutritional science. This technical guide provides a comprehensive overview of this compound, including its structure, physicochemical properties, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Nomenclature
This compound consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with a phosphate group esterified to the hydroxyethyl side chain of the thiazole moiety.
Systematic Name: 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate
Common Synonyms: Thiamine phosphate, Thiamin monophosphate, TMP
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological function and for the development of analytical and synthetic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₄O₄PS | --INVALID-LINK-- |
| Molecular Weight | 344.33 g/mol | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 1.66 | [1] |
| pKa (Strongest Basic) | 5.51 | [1] |
| Solubility in Water | Soluble | [2] |
| Solubility in Organic Solvents | Slightly soluble in methanol; practically insoluble in ethanol and chloroform. | [3] |
| Appearance | White to off-white crystalline powder | [2] |
Stability: this compound is sensitive to heat and alkaline conditions, which can lead to its degradation.[2]
Biological Role and Metabolism
This compound is a key intermediate in the intracellular metabolism of thiamine.
Biosynthesis
In most organisms, this compound is synthesized by the condensation of two precursor moieties: 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 5-hydroxyethyl-4-methylthiazole phosphate (HET-P). This reaction is catalyzed by the enzyme thiamine phosphate synthase (ThiE).[4]
Caption: Biosynthesis of this compound.
Metabolism
This compound is further metabolized to the biologically active coenzyme, thiamine diphosphate (TPP), through phosphorylation by the enzyme thiamine-monophosphate kinase (ThiL), which utilizes ATP as the phosphate donor.[4] Conversely, TMP can be formed from the hydrolysis of TPP by various phosphatases. TMP itself can be dephosphorylated to free thiamine by phosphatases.[5]
Caption: Metabolic pathways involving this compound.
Non-Coenzymatic and Signaling Roles
While the primary role of thiamine derivatives is coenzymatic, emerging evidence suggests non-coenzymatic functions, including roles in cellular signaling. Thiamine and its phosphorylated forms, including potentially TMP, may be involved in the response to cellular stress and in neuronal function, independent of their coenzyme activity.[5][6][7] For instance, thiamine derivatives have been implicated in the regulation of gene expression through riboswitches in microorganisms and plants and may participate in signal transduction pathways associated with adverse environmental conditions.[7] However, the direct signaling role of TMP itself is an area of ongoing research and is not as well-established as that of thiamine triphosphate (TTP) and adenosine thiamine triphosphate (AThTP).[5][8]
Caption: Putative signaling roles of thiamine derivatives.
Experimental Protocols
Chemical Synthesis of this compound
A common method for the synthesis of this compound involves the phosphorylation of thiamine. The following is a general protocol based on literature procedures.[9]
Materials:
-
Thiamine hydrochloride
-
Polyphosphoric acid or another suitable phosphorylating agent
-
Catalyst (e.g., metal pyrophosphate)[9]
-
Acetone
-
Hydrochloric acid
-
Water
Procedure:
-
React thiamine chloride hydrochloride with a phosphorylating agent such as highly concentrated phosphoric acid in the presence of a catalyst. The reaction is typically carried out at an elevated temperature, for example, between 85°C and 125°C.[9]
-
After the initial reaction, perform a controlled hydrolysis of the resulting polyphosphate esters. This can be achieved by adding water and heating at a lower temperature, for instance, between 55°C and 95°C, to yield primarily this compound.[9]
-
Concentrate the reaction mass to dryness.
-
Isolate the crude this compound by adding a non-solvent like acetone to precipitate the product.
-
Collect the precipitate by filtration and dry.
-
Further purification can be achieved by recrystallization or chromatography (see below).
Purification by Ion-Exchange Chromatography
This compound can be purified from a mixture of thiamine and its other phosphate esters using ion-exchange chromatography.[10]
Materials:
-
Dowex 1x4 resin (or a similar anion exchange resin) in the acetate form
-
Triethylammonium acetate (TEAA) buffer, pH 4.5
-
Crude this compound solution
Procedure:
-
Pack a chromatography column with the anion exchange resin and equilibrate it with the starting buffer (e.g., a low concentration of TEAA buffer).
-
Dissolve the crude TMP in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound thiamine phosphates using a gradient of increasing TEAA buffer concentration. This compound will elute at a specific buffer concentration, allowing for its separation from thiamine diphosphate and triphosphate, which bind more strongly to the resin.
-
Monitor the column effluent using UV detection (around 246-254 nm) to identify the fractions containing TMP.
-
Pool the TMP-containing fractions and remove the volatile TEAA buffer by lyophilization to obtain the purified this compound.
HPLC Analysis of this compound
High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and widely used method for the quantification of thiamine and its phosphate esters.[1][11][12][13]
Sample Preparation (from biological matrix):
-
Homogenize the tissue or cell sample in an acidic solution (e.g., 0.1 M HCl or 10% trichloroacetic acid) to extract the thiamine derivatives and precipitate proteins.[13]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the thiamine phosphates.
Pre-column Derivatization (Thiochrome Method):
-
To an aliquot of the supernatant, add an alkaline solution of potassium ferricyanide. This oxidizes thiamine and its phosphate esters to their highly fluorescent thiochrome derivatives.[11]
-
The reaction is typically rapid and can be performed at room temperature.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic system of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile is commonly used. Ion-pairing agents such as tetrabutylammonium hydroxide can be added to the mobile phase to improve the retention and separation of the phosphorylated thiamine derivatives.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 365-375 nm and emission at approximately 430-450 nm.
-
Quantification: A calibration curve is generated using standard solutions of this compound that have undergone the same derivatization procedure.
Caption: Experimental workflow for HPLC analysis of TMP.
Enzyme Kinetics
The enzymatic conversion of this compound is a key regulatory point in thiamine metabolism.
| Enzyme | Substrate(s) | Km | Vmax | Organism | Reference |
| Thiamine-monophosphate kinase (ThiL) | This compound | 8.0 ± 3.5 µM | 4.0 ± 0.2 nmol·min⁻¹ | Pseudomonas aeruginosa | [14] |
| ATP | 111 ± 8 µM | Pseudomonas aeruginosa | [14] | ||
| Alkaline Phosphatase | This compound | (5.2 ± 1.6) x 10⁻³ M | - | Calf Intestine | [10] |
Conclusion
This compound, while often viewed as a mere intermediate, possesses a unique set of chemical and physical properties that are integral to its biological function. This technical guide has provided a detailed overview of its structure, physicochemical characteristics, metabolic pathways, and potential non-coenzymatic roles. The inclusion of detailed experimental protocols for its synthesis, purification, and analysis is intended to provide researchers with a practical resource for their work. A deeper understanding of this compound is essential for advancing our knowledge of thiamine metabolism and its implications for human health and disease, offering potential avenues for the development of novel therapeutic strategies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. CAS 532-40-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Thiamine-phosphate kinase - Wikipedia [en.wikipedia.org]
- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]
- 10. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. The ThiL enzyme is a valid antibacterial target essential for both thiamine biosynthesis and salvage pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
biological functions of thiamine phosphate derivatives
An In-depth Technical Guide to the Biological Functions of Thiamine Phosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is a water-soluble vitamin essential for all living organisms.[1] In its free form, thiamine is biologically inactive; it must be phosphorylated intracellularly to exert its physiological effects. The primary and most well-understood active form is thiamine diphosphate (TDP), an indispensable coenzyme in cellular metabolism.[2] However, other phosphorylated derivatives, including thiamine monophosphate (TMP) and thiamine triphosphate (TTP), also exist and possess distinct biological roles that are the subject of ongoing research.[3][4] In some organisms, adenylated forms such as adenosine thiamine triphosphate (AThTP) are also present, adding another layer of complexity to thiamine biochemistry.[5] This guide provides a detailed examination of the core biological functions of these thiamine phosphate derivatives, presents quantitative data for key metabolic enzymes, outlines experimental methodologies for their study, and visualizes the critical pathways in which they operate.
Thiamine Diphosphate (TDP): The Central Metabolic Coenzyme
Thiamine Diphosphate (TDP), also known as thiamine pyrophosphate (TPP), is the most abundant and well-characterized thiamine derivative, accounting for approximately 90% of total thiamine in whole blood.[6] Its primary function is to act as a coenzyme for several key enzymes involved in carbohydrate and branched-chain amino acid metabolism.[1] The catalytic action of TDP relies on the acidic proton at the C2 position of its thiazolium ring, which allows it to form a carbanion ylide that can attack electrophilic carbonyl carbons of substrates.[2]
TDP-dependent enzymes are critical for linking glycolysis to the citric acid cycle, for key reactions within the cycle itself, and for the pentose phosphate pathway (PPP).[7]
Key TDP-Dependent Enzyme Complexes:
-
Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the citric acid cycle. This reaction is a critical gatekeeper for glucose oxidation.[8] The complex is tightly regulated by phosphorylation (inactivation) via pyruvate dehydrogenase kinases (PDKs) and dephosphorylation (activation) by pyruvate dehydrogenase phosphatases (PDPs).[9][10]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also a mitochondrial enzyme, KGDHC is a rate-limiting step in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[11] Its activity is sensitive to oxidative stress and is regulated by factors such as the ATP/ADP and NADH/NAD+ ratios.[11][12]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This mitochondrial complex is essential for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[1]
-
Transketolase (TKT): A cytosolic enzyme that is a key component of the non-oxidative branch of the pentose phosphate pathway.[2] TKT catalyzes the transfer of two-carbon units from ketose donors to aldose acceptors, enabling the synthesis of ribose-5-phosphate (a precursor for nucleotides) and NADPH (a key cellular reductant).[2][13]
Below is a visualization of TDP's central role in core energy metabolism.
References
- 1. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine triphosphate puts the brake on the activation state of chloroplast ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiamine metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Emerging roles of pyruvate dehydrogenase phosphatase 1: a key player in metabolic health [frontiersin.org]
- 11. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Methodological & Application
Application Note: Quantification of Thiamine Monophosphate in Whole Blood using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP), are essential for various metabolic processes, particularly carbohydrate metabolism and nerve function.[1][2] The biologically active form is primarily thiamine diphosphate (TDP), which acts as a crucial coenzyme for several key enzymes.[1][2] Assessing thiamine status is vital for diagnosing and managing deficiency states like beriberi and Wernicke-Korsakoff syndrome, which can be prevalent in specific populations such as those with chronic alcoholism or malnutrition.[3][4][5] This application note provides a detailed protocol for the simultaneous quantification of thiamine and its phosphate esters, including TMP, in whole blood using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
Principle
This method involves the extraction of thiamine and its phosphate esters from whole blood samples by protein precipitation using trichloroacetic acid (TCA).[3][6] The extracted analytes are then converted to highly fluorescent thiochrome derivatives through a pre-column oxidation reaction with potassium ferricyanide in an alkaline medium.[3][7][8] The thiochrome derivatives are subsequently separated by reversed-phase HPLC and quantified using a fluorescence detector.[3][7] This approach offers high sensitivity and specificity for the determination of thiamine vitamers in a complex biological matrix like whole blood.
Signaling Pathway and Experimental Workflow
Thiamine Phosphorylation Pathway
Caption: Metabolic pathway of thiamine phosphorylation.
Experimental Workflow
Caption: Experimental workflow for TMP quantification.
Experimental Protocols
Reagents and Materials
-
Reagents: Thiamine hydrochloride, this compound chloride, Thiamine diphosphate chloride (Sigma-Aldrich or equivalent)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide [K3Fe(CN)6]
-
Sodium hydroxide (NaOH)
-
Dibasic sodium phosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Whole blood samples (collected in EDTA tubes)
Sample Preparation
-
Erythrocyte Lysis: Freeze whole blood samples at -20°C for at least 12 hours to ensure complete lysis of red blood cells.[9] Thaw the samples completely before proceeding.
-
Protein Precipitation: To 250 µL of thawed whole blood, add 750 µL of 10% (w/v) TCA.[10]
-
Vortexing: Vortex the mixture vigorously for 15 seconds to ensure thorough mixing and protein precipitation.[10]
-
Incubation: Let the samples stand in a cold environment (e.g., on ice) for 15 minutes.[10]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 6 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean microcentrifuge tube.
Pre-column Derivatization
-
To 100 µL of the supernatant, add 31 µL of methanol.[11]
-
Add 10 µL of 1% potassium ferricyanide solution.
-
Immediately add 10 µL of 1M Sodium Hydroxide (NaOH) to initiate the oxidation reaction.
-
Vortex briefly and inject the derivatized sample into the HPLC system within one minute.
HPLC Conditions
The following HPLC conditions are based on established methods for the separation of thiamine and its phosphate esters.[7]
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (3.0 x 50 mm, 1.8 µm) |
| Mobile Phase A | 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (90:10, v/v) |
| Mobile Phase B | 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (30:70, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Fluorescence Detector | Excitation: 375 nm, Emission: 435 nm |
| Gradient Program | 0-1 min: 0-12.5% B1-1.5 min: Ramp to 50% B1.5-3 min: Hold at 50% B3-4 min: Return to 0% B4-5.5 min: Equilibrate at 0% B |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained using this method, as reported in the literature.[3][7]
| Analyte | Retention Time (min) | Linearity Range (nmol/L) | Limit of Quantification (nmol/L) |
| Thiamine Diphosphate (TDP) | ~2.2 | 3 - 4000 | 3 |
| This compound (TMP) | ~2.8 | 3 - 4000 | 3 |
| Thiamine (T) | ~3.4 | 3 - 4000 | 3 |
Clinical Significance
The measurement of thiamine and its phosphate esters in whole blood is a reliable indicator of an individual's vitamin B1 status.[3][7] Thiamine diphosphate (TDP) is the most abundant form in whole blood, constituting approximately 90% of the total thiamine content, and is the principal biologically active form.[6][7] Therefore, TDP levels are considered the best marker for assessing thiamine stores.[4][12] this compound (TMP) is an intermediate in the phosphorylation pathway and its levels can also provide valuable information about thiamine metabolism. Monitoring the concentrations of all thiamine vitamers can aid in the diagnosis of deficiency and in monitoring the effectiveness of supplementation therapy.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound, along with other thiamine vitamers, in whole blood using HPLC with fluorescence detection. The method is sensitive, specific, and suitable for clinical research and drug development applications where the assessment of vitamin B1 status is critical.
References
- 1. wardelab.com [wardelab.com]
- 2. labmed.org.uk [labmed.org.uk]
- 3. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. j-jabs.umin.jp [j-jabs.umin.jp]
- 9. eppendorf.com [eppendorf.com]
- 10. lcms.cz [lcms.cz]
- 11. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 12. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thiamine Monophosphate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiamine (Vitamin B1) and its phosphate esters, including thiamine monophosphate (TMP), are crucial for cellular metabolism.[1] Accurate quantification of these vitamers in biological matrices is essential for clinical diagnostics and nutritional assessment. This application note details a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for high-throughput applications.[2]
Principle
This method employs a simple protein precipitation step to extract TMP from plasma samples.[3] An isotopically labeled internal standard (IS), such as ²H₃-TMP, is used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[4] Chromatographic separation is achieved on a reversed-phase or HILIC column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The positive electrospray ionization (ESI+) mode is utilized to generate precursor ions of TMP and the IS, which are then fragmented to produce specific product ions for quantification.[6]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
Autosampler vials
-
-
Reagents and Standards:
-
This compound (TMP) chloride dihydrate (Reference Standard)
-
²H₃-Thiamine monophosphate (²H₃-TMP) or other suitable stable isotope-labeled internal standard[4]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Trichloroacetic acid (TCA) or cold methanol/acetonitrile (1:1, v/v) for protein precipitation[2][3]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
TMP Stock Solution (1 mg/mL): Accurately weigh and dissolve TMP reference standard in LC-MS grade water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve ²H₃-TMP in LC-MS grade water.
-
Working Solutions: Prepare a series of TMP working solutions for the calibration curve by serially diluting the stock solution with water or a suitable buffer. Prepare a working IS solution at an appropriate concentration (e.g., 1 µg/mL).
4.2. Sample Preparation
-
Thaw frozen plasma samples at 4°C.[3]
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add a small volume (e.g., 10 µL) of the IS working solution to all tubes (except blanks) and vortex briefly.
-
For protein precipitation, add 400 µL of cold methanol/acetonitrile (1:1, v/v) to each tube.[3] Alternatively, a solution of trichloroacetic acid can be used.[2]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[3]
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH Amide (2.1 mm × 100 mm, 1.7 µm) or equivalent HILIC column.[3]
-
Mobile Phase A: 25 mM Ammonium Acetate and 25 mM Ammonium Hydroxide in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Gradient: A typical gradient would start at a high percentage of organic phase (B), ramp down to allow retention of the polar analyte, and then ramp up again to elute it.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
-
Data Presentation
Table 1: MRM Transitions and Optimized Parameters. This table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions used for quantification and confirmation of TMP and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound (TMP) | 345.0 | 122.0 | 144.0 | 25 |
| ²H₃-Thiamine Monophosphate (IS) | 348.0 | 125.0 | 147.0 | 25 |
| Note: Collision energies should be optimized for the specific instrument being used. The values provided are typical starting points.[4] |
Table 2: Example Calibration Curve Data. A calibration curve is constructed by plotting the peak area ratio (TMP/IS) against the nominal concentration of the calibrators.
| Concentration (nmol/L) | Peak Area (TMP) | Peak Area (IS) | Peak Area Ratio (TMP/IS) |
| 5 | 1,520 | 50,100 | 0.030 |
| 10 | 3,150 | 50,500 | 0.062 |
| 50 | 15,300 | 49,800 | 0.307 |
| 100 | 30,500 | 50,200 | 0.608 |
| 250 | 76,000 | 49,900 | 1.523 |
| 500 | 151,000 | 50,300 | 3.002 |
| The method should demonstrate linearity across the desired quantification range, with a correlation coefficient (r²) of >0.99.[1] |
Visualization
Caption: Workflow for TMP analysis in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation protocol and the use of a stable isotope-labeled internal standard make it well-suited for routine clinical and research applications where accurate measurement of thiamine status is required. Method validation should be performed according to established guidelines to ensure performance characteristics such as linearity, accuracy, precision, and the lower limit of quantification meet the requirements of the intended application.[1]
References
- 1. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. Metabolomic analysis suggests this compound as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Thiamine Monophosphate for Cellular Imaging
Abstract
Thiamine (Vitamin B1) and its phosphorylated derivatives, such as thiamine monophosphate (TMP), are crucial for various cellular metabolic processes. Visualizing the subcellular localization and dynamics of these molecules is essential for understanding their roles in health and disease. This application note describes a proposed methodology for the fluorescent labeling of this compound for live-cell imaging applications. As direct labeling of TMP is not a widely established technique, we present a potential chemical strategy, a detailed experimental protocol, and guidelines for cellular imaging. The proposed method involves the functionalization of the hydroxyl group of TMP, followed by conjugation to a fluorescent dye via click chemistry. This approach is designed to minimize interference with the biologically active thiazolium ring of the thiamine molecule.
Introduction
Thiamine is a water-soluble vitamin that, in its diphosphate form (TPP), acts as a vital coenzyme in carbohydrate metabolism.[1] Mammalian cells acquire thiamine from the extracellular environment and convert it to TPP within the cytoplasm, with a significant portion being subsequently transported into the mitochondria.[1] To investigate the cellular uptake, trafficking, and subcellular distribution of thiamine precursors, the development of fluorescently labeled analogs is a valuable tool.
Thiamine itself is not fluorescent, but it can be oxidized to the fluorescent compound thiochrome, a method often used for its quantification.[2] However, for live-cell imaging of the unmodified thiamine backbone, a different approach is required. Here, we propose a strategy for covalently attaching a fluorescent dye to this compound (TMP). The primary challenge is to label the molecule without compromising its biological recognition and transport. The most reactive part of the thiamine molecule is the C2 carbon of the thiazolium ring, which is essential for its coenzymatic activity.[3][4] Therefore, our proposed strategy targets the hydroxyl group of the ethyl side chain, which is less likely to interfere with its biological function.
This application note provides a detailed, though hypothetical, protocol for the synthesis of a fluorescently labeled TMP derivative and its application in cellular imaging. The proposed workflow is based on established bioconjugation techniques, specifically click chemistry, which offers high specificity and bioorthogonality.[5][6][7]
Proposed Chemical Labeling Strategy
The proposed strategy for fluorescently labeling TMP involves two main steps:
-
Functionalization of TMP: The hydroxyl group of TMP will be modified to introduce a reactive handle for subsequent dye conjugation. Specifically, we propose the introduction of an azide group. This can be achieved by reacting TMP with an azido-containing reagent.
-
Fluorescent Dye Conjugation via Click Chemistry: A fluorescent dye containing a terminal alkyne group will be conjugated to the azido-modified TMP using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient and specific, proceeding under mild conditions compatible with the TMP molecule.[5][6][8]
For cellular imaging, a cell-permeable and photostable fluorescent dye is required. A rhodamine-based dye, such as a derivative of tetramethylrhodamine (TAMRA), is a suitable candidate due to its excellent photophysical properties and ability to cross cell membranes.[9]
Experimental Protocols
Materials and Reagents
-
This compound (TMP)
-
Azidoacetic acid N-hydroxysuccinimide ester
-
Alkyne-functionalized fluorescent dye (e.g., TAMRA-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Human cell line (e.g., HeLa)
-
Fluorescence microscope with appropriate filter sets
Protocol 1: Synthesis of Azido-Thiamine Monophosphate (N₃-TMP)
-
Dissolve TMP: Dissolve 10 mg of this compound in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare Azide Reagent: Dissolve a 1.5 molar excess of azidoacetic acid N-hydroxysuccinimide ester in 200 µL of anhydrous DMF.
-
Reaction: Add the azide reagent solution dropwise to the TMP solution while stirring. Let the reaction proceed for 4 hours at room temperature, protected from light.
-
Purification: Purify the reaction mixture by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient.
-
Characterization: Confirm the synthesis of N₃-TMP by mass spectrometry.
-
Quantification: Determine the concentration of N₃-TMP using UV-Vis spectrophotometry based on the absorbance of the pyrimidine ring of thiamine.
Protocol 2: Conjugation of Fluorescent Dye to N₃-TMP
-
Prepare Click-Chemistry Cocktail: In an Eppendorf tube, prepare the click-chemistry reaction mixture. For a 100 µL reaction, add the following in order:
-
50 µL of 100 µM N₃-TMP in PBS
-
10 µL of 1 mM alkyne-functionalized fluorescent dye in DMF
-
10 µL of 50 mM sodium ascorbate in water (freshly prepared)
-
10 µL of 10 mM CuSO₄ in water
-
10 µL of 10 mM THPTA in water
-
-
Reaction: Vortex the mixture gently and incubate for 1 hour at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled TMP (Fluo-TMP) by reverse-phase HPLC on a C18 column.
-
Characterization: Confirm the synthesis of Fluo-TMP by mass spectrometry and measure its absorbance and fluorescence spectra to determine the labeling efficiency.
Cellular Imaging Protocol
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Labeling: Prepare a working solution of Fluo-TMP in serum-free cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the Fluo-TMP containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, warm cell culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent dye (e.g., for TAMRA, excitation ~555 nm, emission ~580 nm).
Data Presentation
Table 1: Spectral Properties of a Hypothetical TAMRA-labeled TMP
| Property | Value |
| Absorbance Maximum (λ_abs) | ~555 nm |
| Emission Maximum (λ_em) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.3 |
Mandatory Visualizations
Caption: Workflow for the synthesis and cellular application of fluorescently labeled TMP.
Caption: Proposed chemical reaction scheme for fluorescently labeling TMP.
Discussion and Future Perspectives
The methodology presented in this application note provides a plausible and detailed framework for the fluorescent labeling of this compound for cellular imaging. The choice of click chemistry for conjugation offers high specificity and efficiency, minimizing potential side reactions. The use of a cell-permeable rhodamine dye should facilitate live-cell imaging.
It is important to note that this is a proposed methodology and requires experimental validation. Key aspects to investigate would include:
-
Optimization of reaction conditions: The efficiency of both the azide functionalization and the click chemistry conjugation would need to be optimized.
-
Characterization of the final product: Thorough characterization of the Fluo-TMP conjugate is essential to confirm its structure and purity.
-
Biological activity: It is crucial to assess whether the fluorescently labeled TMP is still recognized by cellular transport mechanisms and metabolic enzymes. Competition assays with unlabeled thiamine could be performed to address this.
-
Cellular localization: Detailed imaging studies, potentially including co-localization with mitochondrial markers, would be necessary to determine the subcellular distribution of the Fluo-TMP.
Successful implementation of this protocol would provide a valuable tool for researchers studying thiamine metabolism and its role in cellular physiology and pathology. Future work could involve the development of a range of Fluo-TMP probes with different fluorescent dyes to enable multi-color imaging experiments.
References
- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiamine Properties [thiamine.dnr.cornell.edu]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. metabion.com [metabion.com]
- 8. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Thiamine Monophosphate-Specific Antibody for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP), are essential molecules in cellular metabolism. TDP is a well-established coenzyme for key enzymes in carbohydrate and amino acid metabolism.[1][2] While the physiological role of TMP is less defined, it is understood to be a key intermediate in the metabolic pathway of thiamine and its derivatives.[3][4] The ability to specifically detect and quantify TMP is crucial for studying thiamine metabolism, diagnosing certain metabolic disorders, and in the development of drugs that may interact with thiamine pathways.
These application notes provide a comprehensive guide to developing a specific monoclonal antibody against this compound and its application in a competitive immunoassay. The protocols outlined below cover immunogen preparation, antibody production using hybridoma technology, and the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of TMP.
Data Presentation
Table 1: Representative Performance Characteristics of a TMP-Specific Competitive ELISA
| Parameter | Representative Value | Description |
| IC50 | 25 ng/mL | The concentration of TMP that causes 50% inhibition of the maximal signal. |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of TMP that can be reliably detected. |
| Linear Range | 10 - 100 ng/mL | The concentration range over which the assay is accurate and precise. |
| Cross-Reactivity | The degree to which the antibody binds to related molecules. | |
| Thiamine | < 1% | Minimal cross-reactivity with the non-phosphorylated form. |
| Thiamine Diphosphate (TDP) | < 5% | Low cross-reactivity with the diphosphorylated form. |
| Thiamine Triphosphate (TTP) | < 2% | Minimal cross-reactivity with the triphosphorylated form. |
| Intra-Assay Precision (CV) | < 8% | The variation within a single assay run. |
| Inter-Assay Precision (CV) | < 12% | The variation between different assay runs. |
| Sample Types | Serum, Plasma, Cell Lysates | Validated biological matrices for the assay. |
Note: The data presented in this table are representative and may vary depending on the specific antibody clone and assay optimization. A study on a monoclonal antibody against Vitamin B1 reported an IC50 of 20.71 ng/mL and a limit of detection of 4.51 ng/mL for their ic-ELISA, providing a relevant benchmark for small molecule immunoassays.[5]
Mandatory Visualizations
Thiamine Metabolism Pathway
Caption: Overview of the intracellular thiamine metabolism pathway.
Experimental Workflow for TMP-Specific Antibody Development
Caption: Workflow for generating a TMP-specific monoclonal antibody.
Principle of the Competitive Immunoassay for TMP
References
- 1. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of a monoclonal antibody for the detection of vitamin B1 and its use in an indirect enzyme-linked immunosorbent assay and immunochromatographic strip - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Isotopically Labeled Thiamine Monophosphate for Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for key enzymes in central carbon metabolism.[1] These enzymes, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, are fundamental to the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[1] Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rates of these pathways.[1][2] Thiamine monophosphate (TMP) is the direct precursor to TPP.[3][4] The use of isotopically labeled thiamine or TMP allows researchers to trace the metabolic fate of carbon atoms through these TPP-dependent reactions, providing detailed insights into cellular metabolism in both healthy and diseased states.[1][2]
These application notes provide detailed protocols for two primary methods of generating isotopically labeled TMP for tracer studies: the in-situ generation within cells from a labeled thiamine precursor and the direct chemical synthesis of labeled TMP.
Principle of the Methods
In-situ Generation from Labeled Thiamine
Mammalian cells cannot synthesize thiamine de novo and must acquire it from the extracellular environment.[1] Once transported into the cell, thiamine is phosphorylated first to this compound (TMP) and then to thiamine pyrophosphate (TPP) by the enzyme thiamine pyrophosphokinase.[1][5] By supplementing a thiamine-free cell culture medium with a stable isotope-labeled version of thiamine (e.g., ¹³C-labeled thiamine), cells will produce an intracellular pool of isotopically labeled TMP and TPP.[1] This labeled TPP then participates in enzymatic reactions, transferring labeled atoms to downstream metabolites. The mass isotopomer distribution of these metabolites can be analyzed by mass spectrometry to quantify flux through TPP-dependent pathways.[1]
Direct Chemical Synthesis
Direct chemical synthesis provides a pure, well-characterized source of isotopically labeled TMP that can be used as a standard for analytical methods or for in-vitro enzyme assays. The synthesis typically involves the phosphorylation of an isotopically labeled thiamine precursor. A common method utilizes polyphosphoric acid to react with labeled thiamine hydrochloride, followed by controlled hydrolysis to yield the monophosphate form.[6] This approach allows for the production of TMP with specific isotopic labels (e.g., ¹³C, ¹⁵N) at defined positions, depending on the starting material.
Experimental Protocols
Protocol 1: In-situ Generation of Isotopically Labeled TMP in Cell Culture
This protocol details the procedure for labeling cells with ¹³C-thiamine to generate an intracellular pool of labeled TMP and TPP for metabolic tracing studies.
Materials:
-
Isotope-labeled thiamine hydrochloride (e.g., Thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride)
-
Thiamine-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Mammalian cells of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
-
Nuclease-free water
-
0.22 µm sterile filter
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled (-80°C) 80% methanol (LC-MS grade)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Preparation of Labeled Thiamine Stock Solution (10 mM):
-
Under sterile conditions, calculate and weigh the required amount of labeled thiamine hydrochloride.
-
Dissolve the powder in nuclease-free water to a final concentration of 10 mM.[1]
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile tube.[1]
-
Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.[1]
-
-
Cell Culture and Labeling:
-
Culture cells in standard medium until they reach the desired confluency.
-
Prepare the labeling medium: thiamine-free medium supplemented with dialyzed FBS and the desired concentration of labeled thiamine (typically the physiological concentration of 1-10 µM).
-
Include a control group cultured in parallel with an identical concentration of unlabeled thiamine.[1]
-
Aspirate the standard medium, wash the cells once with PBS, and add the prepared labeling medium.
-
Incubate the cells for a period sufficient to achieve isotopic steady-state. This duration should be determined empirically for the specific cell line and experimental goals but is often in the range of 24-48 hours.[1]
-
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and collect the methanol extract into a microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis by LC-MS.
-
Protocol 2: Chemical Synthesis of Isotopically Labeled TMP
This protocol describes a method for phosphorylating isotopically labeled thiamine hydrochloride to produce labeled TMP, adapted from established industrial processes.[6] Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Isotopically labeled thiamine hydrochloride (e.g., ¹³C₄-Thiamine HCl)
-
Polyphosphoric acid (PPA)
-
Sodium pyrophosphate (catalyst)
-
Deionized water
-
Tri-n-butylamine
-
Chloroform
-
Methanol
-
Reaction vessel with heating and stirring capabilities
-
HPLC system for reaction monitoring and purity analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine polyphosphoric acid and a catalytic amount of sodium pyrophosphate (e.g., ~3-5% w/w relative to thiamine).
-
Slowly add the isotopically labeled thiamine hydrochloride to the mixture while stirring.
-
Heat the mixture slowly to approximately 120°C. Evolution of HCl gas will be observed.[6]
-
-
Phosphorylation Reaction:
-
Maintain the reaction at 120°C for 2-4 hours, or until the evolution of HCl gas ceases.[6]
-
Monitor the reaction progress using HPLC to observe the formation of TMP and potential byproducts like thiamine diphosphate (TPP) and triphosphate (TTP). The initial mixture may contain a high percentage of these higher phosphates.[6]
-
-
Hydrolysis of Polyphosphates:
-
Cool the reaction mixture to approximately 50°C.
-
Slowly and carefully add hot deionized water to the reaction mass. Caution: This can be an exothermic reaction.
-
Heat the diluted reaction mass to 90°C and maintain for 5-6 hours. This step hydrolyzes the TPP and TTP byproducts into the desired TMP.[6]
-
Monitor the hydrolysis via HPLC until the TMP purity is maximized (e.g., >95%).[6]
-
-
Purification and Isolation:
-
Cool the reaction mass to room temperature (25°C).
-
Extract the aqueous layer with Tri-n-butylamine and chloroform to remove impurities. Separate the layers.[6]
-
Recover the labeled TMP from the aqueous layer by precipitating it with methanol.
-
Filter the resulting precipitate and dry under a vacuum.
-
The final product is isotopically labeled this compound. Further purification can be achieved by recrystallization or preparative chromatography if needed.
-
Protocol 3: Purification and Analysis of Labeled TMP
This protocol is applicable for the analysis of both chemically synthesized TMP and extracts from in-situ labeling experiments.
Materials:
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Aqueous and organic mobile phases (e.g., ammonium acetate buffer and acetonitrile)
-
Purified labeled TMP sample or cell extract
Procedure:
-
Sample Preparation:
-
For chemically synthesized TMP, dissolve the purified solid in a suitable solvent (e.g., water) to a known concentration.
-
For cell extracts, dry the supernatant from Protocol 1 under a stream of nitrogen and reconstitute in a small volume of mobile phase A.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the metabolites using a gradient elution profile appropriate for polar molecules.
-
Analyze the eluent by mass spectrometry in both positive and negative ion modes to identify the molecular ion of TMP.
-
Confirm the identity of the TMP peak by comparing its retention time to an unlabeled standard.
-
Determine the level of isotopic enrichment by analyzing the mass isotopomer distribution. For example, Thiamine-(4-methyl-¹³C-Thiazol-5-yl-¹³C₃) monophosphate should exhibit a mass shift of M+4 compared to the unlabeled (M+0) standard.
-
-
Quantification:
-
Quantify the amount of labeled TMP by comparing the peak area to a standard curve generated from a known concentration of a certified TMP standard.
-
Data Presentation
Quantitative data from synthesis and labeling experiments should be organized for clarity and comparison.
Table 1: Comparison of Methods for Generating Labeled TMP
| Parameter | Chemical Synthesis | In-situ Cell Labeling |
| Starting Material | Labeled Thiamine HCl | Labeled Thiamine HCl |
| Final Product | Purified Labeled TMP | Labeled TMP/TPP in cell lysate |
| Typical Yield | >90% (based on precursor)[6] | Not applicable (measures flux) |
| Isotopic Purity | >99 atom % (dependent on precursor) | Dependent on precursor and media |
| Chemical Purity | >98% achievable[6] | Not applicable |
| Primary Use Case | Analytical standard, in-vitro assays | Metabolic flux analysis in live cells |
| Scale | Milligrams to Grams | Micrograms (intracellular) |
Table 2: Expected Mass Spectrometry Data for ¹³C₄-Labeled TMP
| Compound | Formula | Monoisotopic Mass (Unlabeled) | Expected Mass (Labeled) | Mass Shift |
| This compound | C₁₂H₁₈N₄O₄PS⁺ | 345.0832 | 349.1021 | M+4 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. SMPDB [smpdb.ca]
- 6. WO2016079576A1 - A process for the preparation of a thiamine derivative and salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Thiamine Monophosphate as a Predictive Biomarker for Mesenchymal Stem Cell Transplantation Outcomes in Systemic Lupus Erythematosus
Audience: Researchers, scientists, and drug development professionals in the fields of cell therapy, immunology, and rheumatology.
Introduction
Mesenchymal stem cell (MSC) transplantation has emerged as a promising therapeutic strategy for severe, refractory autoimmune diseases such as Systemic Lupus Erythematosus (SLE). MSCs possess potent immunomodulatory and regenerative properties, offering a novel approach to re-establishing immune tolerance and repairing tissue damage.[1][2][3] However, patient responses to MSC therapy can be variable. The identification of predictive biomarkers is crucial for patient stratification, monitoring therapeutic efficacy, and optimizing treatment protocols.
Recent metabolomic studies have identified thiamine monophosphate (TMP) as a potential predictive biomarker for the success of MSC transplantation in SLE patients.[4][5] This document provides detailed application notes and experimental protocols for the utilization of TMP as a biomarker in this context.
Quantitative Data Summary
A pivotal study investigating the metabolic profiles of SLE patients undergoing MSC transplantation revealed a significant correlation between changes in plasma TMP levels and clinical outcomes.[4][5] A summary of the key quantitative findings is presented below.
| Parameter | Value | Clinical Significance | Reference |
| Predictive TMP Increase | ≥ 35% | Indicates a good clinical response to MSC transplantation at 6 months post-treatment. | [4][5] |
| Timepoint for TMP Measurement | 24 hours post-MSC infusion | Early and predictive indicator of long-term therapeutic outcome. | [4] |
| Clinical Outcome Measures | SLE Disease Activity Index (SLEDAI), 24-hour proteinuria, anti-dsDNA antibody levels, complement C3/C4 levels. | Standard measures for assessing disease activity and treatment response in SLE. | [4][5] |
Mechanism of Action and Signaling Pathways
Thiamine Metabolism in Mesenchymal Stem Cells
Thiamine (Vitamin B1) is an essential vitamin that, in its phosphorylated forms, acts as a critical coenzyme in cellular metabolism. While the specific dynamics of thiamine metabolism in MSCs are an area of ongoing research, the general mammalian pathway provides a strong hypothetical framework. Thiamine is taken up by the cell and is enzymatically converted to its active forms. This compound (TMP) is an intermediate in the metabolism of thiamine diphosphate (TDP), the primary active form. The proposed metabolic pathway is illustrated below.
References
- 1. Mesenchymal stem cells for immune modulation in systemic lupus erythematosus: From bench research to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Activity of Mesenchymal Stem Cells in Lupus Nephritis: Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemedix.com [stemedix.com]
- 4. Metabolomic analysis suggests this compound as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis suggests this compound as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Thiamine Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of thiamine (Vitamin B1) and its phosphate esters: thiamine monophosphate (TMP), thiamine diphosphate (TDP or TPP), and thiamine triphosphate (TTP). These methods are critical for assessing vitamin B1 status, studying its metabolism, and for quality control in pharmaceutical formulations. The following sections detail various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction to Thiamine and its Phosphate Esters
Thiamine is an essential water-soluble vitamin that plays a crucial role in carbohydrate metabolism. In biological systems, it is converted into its active coenzyme forms, primarily thiamine diphosphate (TDP), which is a vital cofactor for several key enzymes. This compound (TMP) and thiamine triphosphate (TTP) are other phosphorylated forms with distinct biological roles. The accurate quantification of these individual esters is essential for diagnosing deficiencies and understanding their physiological and pathological significance.
Analytical Methods Overview
A variety of analytical techniques have been developed for the separation and quantification of thiamine and its phosphate esters. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. It offers excellent resolution and sensitivity, particularly when coupled with fluorescence detection after pre-column or post-column derivatization to thiochrome. Reversed-phase and ion-pairing chromatographic modes are commonly employed.
-
Capillary Electrophoresis (CE) provides a high-efficiency separation alternative, particularly for charged species like phosphate esters. Capillary Zone Electrophoresis (CZE) is a common mode used for this application.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers the highest specificity and sensitivity, allowing for direct detection without derivatization and the use of stable isotope-labeled internal standards for accurate quantification.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and versatile technique for the analysis of thiamine phosphate esters. The most common approach involves the oxidation of thiamine and its esters to highly fluorescent thiochrome derivatives.
Application Note 1: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
This method is suitable for the routine analysis of thiamine and its phosphate esters in whole blood and other biological samples. Pre-column derivatization simplifies the instrumentation required.
Logical Workflow for HPLC with Pre-Column Derivatization
Application Notes and Protocols for LC-MS/MS Analysis of the Thiamine Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (vitamin B1) is an essential micronutrient for all living organisms, playing a critical role as a cofactor for enzymes involved in central carbon metabolism. In plants, thiamine is not only vital for normal growth and development but is also implicated in responses to biotic and abiotic stress.[1] The dissection of the thiamine biosynthesis pathway is crucial for understanding plant metabolism and for developing strategies to enhance the nutritional value of crops. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of thiamine and its various forms (vitamers), as well as its biosynthetic precursors.[2][3][4] This document provides a detailed application note and protocol for the comprehensive analysis of the thiamine pathway in plant tissues using a validated LC-MS/MS method.
Signaling Pathway
The biosynthesis of thiamine in plants involves two separate branches that synthesize the pyrimidine and thiazole moieties, which are then coupled to form thiamine monophosphate (TMP).[5] TMP is subsequently converted to the active form, thiamine diphosphate (TDP). The key intermediates in this pathway include 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) and 4-methyl-5-(2-hydroxyethyl)thiazole (HET), along with their phosphorylated forms.
Caption: The thiamine biosynthesis pathway in plants.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of the thiamine pathway in plants involves sample preparation, including extraction and optional phosphatase treatment, followed by chromatographic separation and detection by tandem mass spectrometry.
References
- 1. The Thiamin-Requiring 3 Mutation of Arabidopsis 5-Deoxyxylulose-Phosphate Synthase 1 Highlights How the Thiamin Economy Impacts the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis thiamin-deficient mutant pale green1 lacks thiamin monophosphate phosphatase of the vitamin B1 biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-Centric Assessment of Thiamine Status in Dried Blood Volumetric Absorptive Microsamples Using LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Assay for Thiamine Monophosphate Kinase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine monophosphate kinase (TMPK), also known as ThiL in prokaryotes, is a critical enzyme in the thiamine salvage and de novo biosynthesis pathways. It catalyzes the ATP-dependent phosphorylation of this compound (TMP) to produce thiamine pyrophosphate (TPP), the biologically active coenzyme form of vitamin B1. TPP is an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. Given its central role in cellular metabolism and its absence in humans, bacterial TMPK is a promising target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for assaying the enzymatic activity of TMPK.
Signaling Pathway
Thiamine pyrophosphate biosynthesis is a fundamental metabolic pathway. In prokaryotes, TMP is directly phosphorylated by TMPK to yield TPP. In eukaryotes like yeast, the pathway can differ, with TMP being dephosphorylated to thiamine before being pyrophosphorylated to TPP by a different enzyme, thiamine pyrophosphokinase (TPK).
Experimental Protocols
Several methods can be employed to measure TMPK activity. The choice of assay depends on the available equipment, desired throughput, and the need for radiolabeled materials.
Protocol 1: Coupled Spectrophotometric Assay (Non-Radioactive)
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[1][2]
Experimental Workflow:
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM KCl
-
This compound (TMP)
-
Adenosine Triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified TMPK enzyme
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH. The final concentrations in the reaction should be approximately:
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
15 units/mL LDH
-
-
Aliquot the master mix into the wells of the 96-well plate or cuvettes.
-
Add varying concentrations of TMP and a fixed, saturating concentration of ATP (or vice versa, depending on the kinetic parameter being determined).
-
Equilibrate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified TMPK enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data points every 15-30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[3]
Protocol 2: Radioactive Kinase Assay ([γ-³²P]ATP)
This is a highly sensitive, direct assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into TMP to form [γ-³²P]TPP.[3][4]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
This compound (TMP)
-
Adenosine Triphosphate (ATP), non-radiolabeled
-
[γ-³²P]ATP
-
Purified TMPK enzyme
-
Phosphocellulose paper or anion-exchange chromatography columns
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, TMP, and a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific enzyme.
-
Initiate the reaction by adding the purified TMPK enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding EDTA to chelate Mg²⁺ or by spotting the reaction mixture onto phosphocellulose paper.
-
Separate the radiolabeled product ([γ-³²P]TPP) from the unreacted [γ-³²P]ATP. This can be achieved by:
-
Phosphocellulose paper: Wash the paper several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unreacted ATP. TPP will bind to the paper.
-
Anion-exchange chromatography: Apply the reaction mixture to the column and elute with a salt gradient.
-
-
Quantify the amount of incorporated radioactivity by scintillation counting of the phosphocellulose paper or the collected fractions from chromatography.
-
Calculate the enzyme activity based on the specific activity of the [γ-³²P]ATP and the amount of incorporated radioactivity.
Protocol 3: HPLC-Based Assay
This method directly measures the formation of TPP from TMP. It is a powerful technique for separating and quantifying the substrate and product. The thiamine compounds can be derivatized to fluorescent thiochromes for sensitive detection.[5][6]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
This compound (TMP)
-
Adenosine Triphosphate (ATP)
-
Purified TMPK enzyme
-
Trichloroacetic acid (TCA) or perchloric acid for reaction quenching
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Potassium ferricyanide for derivatization
-
Mobile phase (e.g., a gradient of phosphate buffer and methanol)[5]
Procedure:
-
Set up the enzymatic reaction as described in the radioactive assay protocol (without the radiolabeled ATP).
-
Incubate for a specific time and then stop the reaction by adding an equal volume of cold TCA or perchloric acid to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Derivatize the thiamine compounds in the supernatant to their fluorescent thiochrome derivatives by adding potassium ferricyanide in an alkaline solution.
-
Inject a defined volume of the derivatized sample onto the HPLC system.
-
Separate TMP and TPP using an appropriate gradient elution program.
-
Detect the thiochrome derivatives using a fluorescence detector (excitation ~375 nm, emission ~435 nm).[7]
-
Quantify the amount of TPP produced by comparing the peak area to a standard curve of known TPP concentrations.
Data Presentation
Quantitative data from TMPK assays are crucial for characterizing the enzyme's catalytic efficiency and its interaction with substrates and inhibitors.
Table 1: Kinetic Parameters of this compound Kinase (TMPK/ThiL)
| Organism | Substrate | Km (µM) | Vmax (nmol·min⁻¹) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pseudomonas aeruginosa | ATP | 111 ± 8 | 4.0 ± 0.2 | - | - | [8] |
| TMP | 8.0 ± 3.5 | 4.0 ± 0.2 | - | - | [8] | |
| Escherichia coli | ATP | 270 | - | - | - | [9] |
| TMP | 1.1 | - | - | - | [9] | |
| Homo sapiens (TPK1) | ATP | 5000 | - | - | - | [8] |
| UTP | 330 | - | - | - | [8] |
Note: kcat and kcat/Km values are often not reported directly and require knowledge of the enzyme concentration used in the Vmax determination.
Table 2: Inhibition of Thiamine Kinases
| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Thiamine Pyrophosphokinase | Pyrithiamine | 2-3 | - | [10] |
| Thiamine Pyrophosphokinase | Oxythiamine | 4200 | - | [10] |
| P. aeruginosa ThiL | WAY213613 | 13.4 ± 2.3 | Noncompetitive | [8] |
Conclusion
The enzymatic assays described provide robust and reliable methods for quantifying this compound kinase activity. The choice between a coupled spectrophotometric assay, a radioactive assay, or an HPLC-based method will depend on the specific research needs and available resources. These protocols are essential for characterizing the kinetic properties of TMPK, screening for potential inhibitors, and advancing drug discovery efforts targeting this crucial bacterial enzyme.
References
- 1. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ThiL enzyme is a valid antibacterial target essential for both thiamine biosynthesis and salvage pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiamine Monophosphate Transport Assay in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine, also known as vitamin B1, is an essential micronutrient vital for cellular metabolism. In its biologically active form, thiamine pyrophosphate (TPP), it serves as a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] The uptake and transport of thiamine and its phosphorylated forms, including thiamine monophosphate (TMP), into cells are crucial for maintaining cellular homeostasis. This process is mediated by specific solute carrier proteins, primarily thiamine transporter 1 (THTR-1, encoded by the SLC19A2 gene) and thiamine transporter 2 (THTR-2, encoded by the SLC19A3 gene).[3][4][5][6] Dysregulation of thiamine transport is implicated in several diseases, including thiamine-responsive megaloblastic anemia (TRMA), making these transporters potential therapeutic targets.[4][6][7][8]
This document provides detailed application notes and protocols for conducting this compound (TMP) transport assays in cultured mammalian cells. These assays are essential for characterizing the kinetics of TMP uptake, identifying and evaluating potential inhibitors or activators of thiamine transporters, and elucidating the mechanisms of thiamine transport in various cell types.
Key Transporters Involved in Thiamine and TMP Uptake
-
Thiamine Transporter 1 (THTR-1/SLC19A2): A high-affinity thiamine transporter.[4][5][6] Mutations in the SLC19A2 gene are the cause of TRMA.[4][6][7][8]
-
Thiamine Transporter 2 (THTR-2/SLC19A3): Another high-affinity thiamine transporter.[4] Mutations in SLC19A3 have been linked to biotin-thiamine responsive basal ganglia disease.[4]
-
Reduced Folate Carrier 1 (RFC1/SLC19A1): While primarily a folate transporter, RFC1 has been shown to transport TMP, providing an alternative route for thiamine delivery into cells.[9]
Data Presentation: Quantitative Analysis of Thiamine and TMP Transport
The following tables summarize key quantitative data related to thiamine and TMP transport kinetics, providing a reference for expected experimental outcomes.
Table 1: Kinetic Parameters of Thiamine and TMP Transporters
| Transporter | Substrate | Cell Line/System | K_m (µM) | V_max (pmol/mg protein/min) | Reference |
| THTR-1 (SLC19A2) | Thiamine | Human erythrocytes | ~2.5 | Not specified | [10] |
| THTR-2 (SLC19A3) | Thiamine | Not specified | ~0.025 | Not specified | [10] |
| Mitochondrial TPP Transporter (SLC25A19) | Thiamine Pyrophosphate (TPP) | Mouse liver mitochondria | 6.79 ± 0.53 | Not specified | [11] |
| RFC1 (SLC19A1) | This compound (TMP) | L1210 murine leukemia cells | Not specified | Influx at 50 nM was ~50% of thiamine influx | [9] |
| Thiamin Transporter | Thiamin | E. coli KG33 | 0.015 | 46 U/mg | [12] |
Table 2: Inhibition of Thiamine Transport
| Transporter | Inhibitor | Cell Line/System | Apparent Inhibition Mechanism | Reference |
| Thiamin Transporter | N-ethylmaleimide (NEM) | E. coli KG33 | Noncompetitive | [12] |
| RFC1 (SLC19A1) | Methotrexate | L1210 murine leukemia cells | Competitive (substrate) | [9] |
Experimental Protocols
This section provides a detailed methodology for a radiolabeled TMP transport assay in cultured cells. This protocol can be adapted for use with different cell lines and for screening potential modulators of TMP transport.
Principle of the Assay
This assay measures the uptake of radiolabeled TMP (e.g., [³H]-TMP) into cultured cells over a defined period. The amount of radioactivity incorporated into the cells is proportional to the rate of transport. By varying the substrate concentration, kinetic parameters like K_m and V_max can be determined. The inclusion of potential inhibitors allows for the assessment of their effect on transport activity.
Materials and Reagents
-
Cultured mammalian cells (e.g., HEK293T, HepG2, or a cell line relevant to the research question)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Krebs-Ringer (K-R) buffer or Hanks' Balanced Salt Solution (HBSS)[13]
-
Radiolabeled this compound ([³H]-TMP or other suitable isotope)
-
Unlabeled ("cold") this compound
-
Potential transport inhibitors or modulators
-
Cell lysis buffer (e.g., 0.2 M NaOH[13] or 1% Triton X-100 in PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)[13]
-
Protein assay kit (e.g., BCA or Bradford)
Experimental Workflow Diagram
Caption: Experimental workflow for a radiolabeled TMP transport assay.
Detailed Protocol
1. Cell Culture and Seeding:
a. Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂). b. Seed cells into poly-lysine-coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 1 x 10⁵ cells per well).[13] c. Allow cells to adhere and grow for 24-48 hours.
2. Preparation for Uptake Assay:
a. On the day of the assay, prepare the uptake buffer (e.g., HBSS) and warm it to 37°C. b. Prepare stock solutions of radiolabeled TMP and unlabeled TMP. c. Prepare working solutions of [³H]-TMP in the uptake buffer at the desired concentrations. For kinetic studies, a range of concentrations bracketing the expected K_m should be used. d. For inhibition studies, prepare working solutions of [³H]-TMP with the test compounds at various concentrations.
3. Performing the Uptake Assay:
a. Aspirate the culture medium from the wells. b. Wash the cells once with 0.5 mL of pre-warmed HBSS.[13] c. Add 0.5 mL of pre-warmed HBSS to each well and pre-incubate the plate at 37°C for 10 minutes.[13] d. To initiate the uptake, aspirate the buffer and add 0.2 mL of the [³H]-TMP working solution (with or without inhibitors) to each well.[13] e. Incubate the plate at 37°C for a predetermined time (e.g., 3-5 minutes). This time should be within the initial linear range of uptake, which should be determined empirically for the specific cell line. f. To stop the transport, rapidly aspirate the uptake solution and wash the cells twice with 0.5 mL of ice-cold HBSS.[13]
4. Cell Lysis and Measurement:
a. Lyse the cells by adding 0.2 mL of lysis buffer (e.g., 0.2 M NaOH) to each well and incubating for 5 minutes.[13] b. Transfer the cell lysate to a scintillation vial. c. Add an appropriate volume of scintillation cocktail to each vial. d. Measure the radioactivity in a scintillation counter. e. In parallel wells treated identically but without the addition of radiolabel, determine the protein concentration of the cell lysate using a standard protein assay.
5. Data Analysis:
a. Convert the measured counts per minute (CPM) to picomoles of TMP using the specific activity of the radiolabeled stock. b. Normalize the uptake to the protein concentration (pmol/mg protein). c. Express the final results as the rate of uptake (pmol/mg protein/min). d. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. e. For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ value.
Negative Control
To account for non-specific binding of the radiolabeled substrate to the cells or the plate, a negative control should be included. This can be achieved by performing the uptake assay at 0-4°C, a condition under which active transport is inhibited.[14] The values obtained from the negative control should be subtracted from the experimental values to determine the specific uptake.[14]
Signaling Pathways and Transport Mechanisms
This compound Cellular Uptake and Metabolism
The following diagram illustrates the primary pathways for TMP uptake and its subsequent intracellular conversion.
References
- 1. The human colonic thiamine pyrophosphate transporter (hTPPT) is a glycoprotein and N-linked glycosylation is important for its function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 5. Loss-of-Function Mutation in Thiamine Transporter 1 in a Family With Autosomal Dominant Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. academic.oup.com [academic.oup.com]
- 8. sequencing.com [sequencing.com]
- 9. Reduced folate carrier transports this compound: an alternative route for thiamine delivery into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 12. Thiamine transport in Escherichia coli: the mechanism of inhibition by the sulfhydryl-specific modifier N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Thiamine-Responsive Megaloblastic Anemia (TRMA) using Thiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiamine-Responsive Megaloblastic Anemia (TRMA)
Thiamine-Responsive Megaloblastic Anemia (TRMA) is a rare autosomal recessive disorder characterized by a triad of key symptoms: megaloblastic anemia, sensorineural hearing loss, and non-type I diabetes mellitus.[1][2][3] The underlying cause of TRMA is mutations in the SLC19A2 gene, which encodes the high-affinity thiamine transporter 1 (THTR-1).[2][3][4] This genetic defect impairs the transport of thiamine into hematopoietic, pancreatic, and cochlear cells, leading to low intracellular concentrations of this essential vitamin.[1][3] Although the anemia is responsive to pharmacological doses of thiamine, other symptoms like hearing loss are often irreversible.[1][5]
Thiamine itself is biologically inactive; it must be converted intracellularly to its active form, thiamine pyrophosphate (TPP), which serves as a crucial cofactor for several enzymes involved in carbohydrate and amino acid metabolism.[6][7] While thiamine is the standard treatment, studying its phosphate esters, such as thiamine monophosphate (TMP), can provide insights into the metabolic pathways affected by the dysfunctional transporter and potential alternative therapeutic strategies.
Application Note: Clinical Response to Thiamine Therapy in TRMA
High-dose oral thiamine supplementation is the cornerstone of TRMA management. It effectively corrects the megaloblastic anemia and can improve glycemic control.[5][8] The rationale is that at high concentrations, thiamine can enter cells via a passive, low-affinity mechanism, bypassing the defective THTR-1 transporter.[2][3]
Quantitative Data from Clinical Studies
The following table summarizes the typical clinical presentation and response to thiamine treatment in TRMA patients.
| Parameter | Observation | Reference |
| Age of Onset | Infancy to adolescence | [1][8] |
| Thiamine Dose | 25-150 mg/day (oral) | [5][8] |
| Hematological Response | Anemia is corrected; patients become transfusion-independent. | [1][8] |
| Macrocytosis (high MCV) may persist despite treatment. | [1] | |
| Diabetes Response | May delay onset or reduce insulin requirements. | [5][8] |
| 4 of 15 patients in one study stopped insulin after treatment. | [8] | |
| Hearing Loss | Progressive and generally irreversible; may not be prevented by thiamine. | [1][5] |
| Side Effects | No significant side effects reported with doses up to 300 mg/day. | [8][9] |
Signaling Pathway: Thiamine Metabolism and TRMA Pathophysiology
In healthy individuals, thiamine is taken up by cells via the THTR-1 transporter. Inside the cell, it is phosphorylated first to this compound (TMP) and then to the active cofactor thiamine pyrophosphate (TPP) by the enzyme thiamine pyrophosphokinase (TPK1).[3][6] TPP is essential for mitochondrial enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for cellular energy metabolism.[6][7] In TRMA, mutations in SLC19A2 lead to a non-functional THTR-1 transporter, disrupting this entire pathway and causing intracellular thiamine deficiency.
Caption: Thiamine metabolism pathway highlighting the THTR-1 defect in TRMA.
Application Note: Use of this compound in Cellular TRMA Models
While thiamine is used clinically, this compound (TMP) can be a valuable tool in research settings. Studying the uptake and metabolism of TMP in TRMA patient-derived cells (e.g., fibroblasts, erythrocytes) can help elucidate the specific metabolic bottlenecks. For instance, such studies can determine if the enzymatic machinery for converting TMP to TPP is intact and functional, even when initial thiamine transport is impaired.
Quantitative Data from In Vitro Studies
Erythrocytes from TRMA patients incubated with radiolabeled thiamine show markedly reduced intracellular concentrations compared to controls, confirming a transport defect.[10]
| Cell Type | Parameter Measured | Finding in TRMA Cells | Reference |
| Erythrocytes | Intracellular [¹⁴C]-Thiamine | Markedly reduced concentration vs. controls | [10] |
| Erythrocytes | Thiamine Pyrophosphokinase (TPK1) Activity | Deficient in hemolysates from patients | [10] |
| Fibroblasts | High-affinity thiamine transport | Absent, leading to low intracellular thiamine | [1] |
Experimental Protocols
Protocol 1: Assessment of Thiamine Uptake in Patient-Derived Erythrocytes
This protocol is adapted from studies investigating thiamine metabolism in TRMA patients.[10]
Objective: To measure the rate of thiamine or this compound uptake in erythrocytes from TRMA patients compared to healthy controls.
Materials:
-
Freshly collected whole blood in EDTA tubes.
-
Radiolabeled substrate: [¹⁴C]-Thiamine or [³H]-Thiamine Monophosphate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Scintillation fluid and vials.
-
Microcentrifuge and scintillation counter.
Methodology:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1,500 x g for 10 minutes.
-
Aspirate plasma and buffy coat.
-
Wash the remaining red blood cells (RBCs) three times with cold PBS.
-
Resuspend the RBC pellet to a 50% hematocrit in PBS.
-
-
Uptake Assay:
-
Pre-warm RBC suspension to 37°C.
-
Initiate the uptake by adding radiolabeled substrate (e.g., [¹⁴C]-Thiamine) to a final concentration of 1-5 µM.
-
Incubate at 37°C. At specified time points (e.g., 1, 5, 10, 20 minutes), take 200 µL aliquots.
-
To stop the reaction, immediately add the aliquot to 1 mL of ice-cold PBS and centrifuge at 10,000 x g for 1 minute.
-
Remove the supernatant and wash the pellet twice more with ice-cold PBS.
-
-
Quantification:
-
Lyse the final RBC pellet with deionized water.
-
Add the lysate to a scintillation vial with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate the uptake rate (e.g., in pmol/min/mg protein).
-
Caption: Workflow diagram for a radiolabeled thiamine uptake assay.
Protocol 2: Monitoring Patient Response to Thiamine Therapy
Objective: To establish a systematic approach for monitoring the efficacy and safety of high-dose thiamine therapy in TRMA patients.[5]
Patient Population: Individuals with a confirmed diagnosis of TRMA based on clinical findings and/or SLC19A2 genetic testing.[1][11]
Methodology:
-
Baseline Assessment (Pre-treatment):
-
Hematology: Complete Blood Count (CBC) with differential, reticulocyte count.
-
Metabolic: Fasting blood glucose, HbA1c, serum insulin levels.
-
Audiology: Comprehensive hearing evaluation.
-
Ophthalmology: Full ophthalmologic exam to check for optic atrophy.[4]
-
Genetics: SLC19A2 gene sequencing to confirm diagnosis.[11]
-
-
Initiation of Therapy:
-
Monitoring Schedule:
Caption: Logical workflow for monitoring TRMA patients on thiamine therapy.
References
- 1. Thiamine-Responsive Megaloblastic Anemia Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thiamine-responsive megaloblastic anemia syndrome: MedlinePlus Genetics [medlineplus.gov]
- 3. karger.com [karger.com]
- 4. Thiamine-responsive megaloblastic anaemia - The National Medical Journal of India [nmji.in]
- 5. Thiamine-Responsive Megaloblastic Anemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Pharmacogenomics in diabetes: outcomes of thiamine therapy in TRMA syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on thiamine metabolism in thiamine-responsive megaloblastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sequencing.com [sequencing.com]
- 12. Thiamine-Responsive Megaloblastic Anemia Syndrome Mimicking Myelodysplastic Neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiamine Monophosphate (TMP) Quantification by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing thiamine monophosphate (TMP) quantification using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of TMP and its related vitamers.
Problem 1: Poor Peak Shape (Tailing or Asymmetry)
Q: Why is my this compound (TMP) peak tailing or showing poor symmetry?
A: Peak tailing for thiamine and its phosphate esters is a common issue, often related to their basic nature and interaction with the stationary phase.[1]
-
Potential Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the C18 stationary phase can interact with the basic amine groups of thiamine compounds, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at an acidic pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[1]
-
Use an End-Capped Column: Employ a modern, well-end-capped C18 column or one with a base-deactivated stationary phase specifically designed for analyzing basic compounds.[1]
-
Add a Competing Base: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration to mask the active silanol sites.[1]
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or decrease the injection volume.[1]
-
-
Potential Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve or dilute the final sample extract in the mobile phase.[1]
-
Troubleshooting Logic for Poor Peak Shape
References
Technical Support Center: Thiamine Monophosphate (TMP) Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiamine monophosphate (TMP) in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (TMP) in aqueous solutions?
A1: The stability of TMP in aqueous solutions is influenced by several factors:
-
pH: TMP is most stable in acidic conditions (pH below 6.0).[1][2] Its degradation rate increases significantly in neutral to alkaline solutions.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of TMP.[2][5][6] Degradation typically follows first-order kinetics.[6]
-
Light: Exposure to light can lead to the degradation of thiamine and its derivatives.[7][8] It is recommended to store solutions in light-protected containers.[7][9]
-
Metal Ions: The presence of certain metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze the degradation of thiamine compounds.[5]
-
Buffer Composition: The type and concentration of the buffer can impact stability. For instance, at lower pH values (4 and 5), phosphate buffers may offer greater stability than citrate buffers, whereas the opposite can be true at higher pH values (6 and 7).[1][10]
-
Presence of Other Substances: Components like sulfites can degrade thiamine.[8] Interactions with other vitamins in a formulation can also affect its stability.[11]
Q2: What are the recommended storage conditions for aqueous solutions of TMP?
A2: For optimal stability, aqueous stock solutions of TMP should be stored under the following conditions:
-
Working solutions (daily use): 2-8°C, protected from light.[8] It is advisable to prepare fresh solutions for sensitive experiments.[14]
Always use tightly sealed, light-protecting containers.[7]
Q3: What are the common degradation products of TMP, and how can they impact my experiments?
A3: The degradation of thiamine compounds can lead to the formation of several products, most notably thiochrome (a fluorescent compound) and thiamine disulfide.[11] Thermal degradation can also produce various sulfur-containing heterocyclic compounds.[11] These degradation products can have several experimental impacts:
-
Loss of Biological Activity: The primary consequence is the reduction of biologically active TMP.[11]
-
Assay Interference: Degradation products may interfere with analytical and biochemical assays.[11]
-
Altered Physical Properties: The formation of these byproducts can lead to a yellow discoloration and a potent sulfurous odor in the solution.[11]
-
Effects on Other Components: Degradation products might react with and degrade other components in your formulation, such as other vitamins.[11]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell culture experiments.
-
Possible Cause: Degradation of TMP in the cell culture medium during preparation, storage, or incubation.
-
Troubleshooting Steps:
-
Prepare Fresh Media: Prepare fresh media containing TMP for each experiment.
-
Optimize Storage: If stock solutions of media are used, store them at an acidic pH (if compatible with other components), protected from light, and at 2-8°C.
-
Analyze Spent Media: Use an analytical method like HPLC to quantify the concentration of TMP and its degradation products in your media before and after the experiment to correlate with your results.[11]
-
Consider a More Stable Derivative: If TMP degradation is persistent and problematic, investigate the use of more stable thiamine derivatives.[11]
-
Problem 2: Aqueous solution of TMP has developed a yellow color and/or a strong odor.
-
Possible Cause: This is a strong indicator of TMP degradation, leading to the formation of colored and odorous byproducts.[11]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored or odorous solution as the concentration of active TMP is likely compromised, and the degradation products could interfere with your experiment.
-
Review Preparation and Storage Protocols: Ensure that the solution was prepared with high-purity water, the pH was appropriately acidic, and it was stored in a tightly sealed, light-protected container at the correct temperature.
-
Evaluate for Contaminants: Consider the possibility of contamination with metal ions or other reactive species that could accelerate degradation.
-
Data Presentation
Table 1: Influence of pH and Buffer Type on Thiamine Stability at 25°C
| pH | Buffer (0.1 M) | Time for 10% Loss (t10) in weeks | Reference |
| 4 | Phosphate | 79 | [1][10] |
| 5 | Phosphate | >42 (more stable than citrate) | [1][10] |
| 6 | Phosphate | ~12 | [1][10] |
| 7 | Phosphate | 3 | [1][10] |
| 4 | Citrate | <42 (less stable than phosphate) | [1][10] |
| 5 | Citrate | <42 (less stable than phosphate) | [1][10] |
| 6 | Citrate | >12 (more stable than phosphate) | [1][10] |
| 7 | Citrate | >3 (more stable than phosphate) | [1][10] |
Table 2: Effect of Temperature on Thiamine Degradation in pH 6 Solutions
| Temperature | Concentration | Degradation after 91 days | Reference |
| 25°C | 1 mg/mL | Not statistically different from initial | [6] |
| 40°C | 1 mg/mL | Significant degradation observed | [6] |
| 60°C | 1 mg/mL | Significant degradation observed | [6] |
| 25°C | 20 mg/mL | Not statistically different from initial | [6] |
| 40°C | 20 mg/mL | Significant degradation observed | [6] |
| 60°C | 20 mg/mL | Significant degradation observed | [6] |
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution by HPLC
This protocol outlines a general method for assessing the stability of TMP in an aqueous solution over time.
1. Materials and Reagents:
-
This compound (TMP) chloride dihydrate
-
HPLC-grade water
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
Acid/base for pH adjustment (e.g., HCl, NaOH)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
0.45 µm syringe filters
2. Preparation of TMP Solutions:
-
Prepare a stock solution of TMP in HPLC-grade water (e.g., 1 mg/mL).
-
Prepare buffered solutions at the desired pH values (e.g., pH 4, 6, and 8).
-
Dilute the TMP stock solution with the respective buffers to achieve the final desired concentrations for the stability study.
-
Divide each solution into aliquots in appropriate light-protected storage containers (e.g., amber vials).
3. Storage Conditions:
-
Store the aliquots at different temperatures to be investigated (e.g., 4°C, 25°C, and 40°C).
-
Ensure all samples are protected from light.
4. Sampling and Analysis:
-
At specified time points (e.g., day 0, 1, 3, 7, 14, 28, etc.), remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately by HPLC.
5. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.8) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV detection at 254 nm.[5] For higher sensitivity, fluorescence detection can be used following post-column derivatization to thiochrome.[15]
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Create a calibration curve using freshly prepared TMP standards of known concentrations.
-
Quantify the concentration of TMP in each sample at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of TMP remaining at each time point relative to the initial concentration at day 0.
-
Plot the percentage of TMP remaining versus time for each condition.
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).
Visualizations
Caption: Workflow for assessing TMP stability in aqueous solutions.
Caption: Simplified degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 532-40-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 5. open.clemson.edu [open.clemson.edu]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. j-jabs.umin.jp [j-jabs.umin.jp]
- 15. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: Optimizing Thiamine Monophosphate Delivery
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the delivery of thiamine monophosphate (ThMP) into cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ThMP) and why is it used in cell culture?
Thiamine (Vitamin B1) is an essential vitamin that, in its active form thiamine pyrophosphate (TPP), serves as a critical coenzyme for enzymes involved in energy metabolism, particularly carbohydrate and amino acid synthesis.[1] ThMP is a phosphorylated intermediate in thiamine metabolism.[2] In cell culture, direct supplementation with ThMP or other derivatives may be used to study thiamine metabolism, rescue deficiency-related phenotypes, or investigate the effects of elevated intracellular thiamine levels on cellular processes.
Q2: How does ThMP enter cultured cells?
Unlike thiamine, which has its own dedicated transporters (ThTr1 and ThTr2), ThMP has been shown to be transported into mammalian cells primarily by the Reduced Folate Carrier 1 (RFC1).[3] This transport mechanism is distinct from thiamine transporters.[3] Once inside the cell, ThMP is rapidly hydrolyzed to free thiamine, which is then subsequently phosphorylated to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[2][3]
Q3: What are the primary challenges when delivering ThMP into cultured cells?
The main challenges include:
-
Chemical Instability: Thiamine and its phosphate esters can be unstable in liquid cell culture media, susceptible to degradation from factors like heat, oxidation, pH, and light.[4][5][6]
-
Transport Efficiency: Cellular uptake is dependent on the expression and activity of the RFC1 transporter, which can vary between cell lines.[3]
-
Rapid Metabolism: Once inside the cell, ThMP is quickly converted to other thiamine forms, making it challenging to study ThMP itself.[3] Accurate measurement requires quantifying ThMP, thiamine, and TPP.
Troubleshooting Guide
Problem: Low or inconsistent intracellular thiamine levels after ThMP treatment.
Q4: My cells show low uptake of ThMP. What could be the cause and how can I fix it?
-
Possible Cause 1: ThMP Degradation in Media. ThMP may be degrading in your culture medium before it can be transported into the cells. Thiamine stability is affected by temperature, pH, and light.[4]
-
Solution: Always prepare fresh working solutions of ThMP immediately before use. Protect stock solutions and media containing ThMP from light. Perform a stability test to determine the degradation rate of ThMP in your specific medium under standard incubation conditions (37°C, 5% CO2).[4] See Protocol 2 for a general workflow.
-
-
Possible Cause 2: Inefficient Cellular Transport. The cell line you are using may have low expression levels of the Reduced Folate Carrier (RFC1), the primary transporter for ThMP.[3]
-
Solution: Verify the expression of RFC1 (gene name SLC19A1) in your cell line using qPCR or western blotting. If expression is low, consider using a cell line known to have high RFC1 expression or using alternative delivery methods, such as lipophilic thiamine precursors (e.g., Fursultiamine, Benfotiamine) which can diffuse more freely across cell membranes.[7]
-
-
Possible Cause 3: Competitive Inhibition. The transport of ThMP via RFC1 can be competitively inhibited by other substrates of the carrier, such as methotrexate.[3]
-
Solution: Review your cell culture medium and experimental compounds for known RFC1 substrates. If present, consider their removal or replacement if experimentally feasible.
-
Problem: I'm observing unexpected cellular toxicity or variable experimental outcomes.
Q5: My experiment shows inconsistent results or signs of cell death after ThMP treatment. What's wrong?
-
Possible Cause 1: Inconsistent ThMP Concentration. If ThMP is degrading in the medium over the course of the experiment, the effective concentration is changing, leading to variability.
-
Possible Cause 2: Cytotoxicity. High concentrations of ThMP or its metabolites may be toxic to your cells. Certain cell types can be sensitive to high levels of thiamine.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of ThMP for your specific cell line. A standard cell viability assay, such as the MTT assay, can be used for this purpose.[8] See Protocol 3 for a general procedure.
-
Data & Transporter Characteristics
Table 1: Factors Affecting Thiamine/ThMP Stability in Cell Culture Media
| Factor | Effect on Stability | Recommendation | Reference |
| Temperature (37°C) | Promotes gradual degradation | Minimize time media is at 37°C before use. Prepare fresh. | [4] |
| pH (Neutral to Alkaline) | Increased degradation rate | Use buffered media; a slightly acidic pH may improve stability. | [4] |
| Light Exposure | Can contribute to degradation | Protect stock solutions and media from light. | [4] |
| Media Components | Certain amino acids, keto acids, and sulfur-containing compounds can accelerate degradation. | Be aware of potential interactions in complex media. Perform stability tests in your specific medium. | [4][5] |
Table 2: Key Transporters for Thiamine and ThMP
| Transporter | Gene Name | Primary Substrate(s) | Notes | Reference |
| ThTr1 | SLC19A2 | Thiamine | High-affinity thiamine transporter. Does not transport folates. | [3][9] |
| ThTr2 | SLC19A3 | Thiamine | High-affinity thiamine transporter. Does not transport folates. | [3][9] |
| RFC1 | SLC19A1 | Reduced Folates, ThMP | Does not transport thiamine. Transport of ThMP is inhibited by methotrexate. | [3] |
Visualized Workflows and Pathways
Caption: Cellular uptake and metabolism of this compound (ThMP).
Caption: Troubleshooting workflow for low intracellular thiamine levels.
Experimental Protocols
Protocol 1: Preparation of ThMP Stock and Working Solutions
-
Stock Solution (e.g., 10 mM): In a sterile environment, accurately weigh the desired amount of ThMP powder. Dissolve it in sterile, nuclease-free water to the desired stock concentration.
-
Solubilization: Vortex gently until the powder is completely dissolved. ThMP is generally soluble in water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., an amber microcentrifuge tube).
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solution: Immediately before use, thaw an aliquot and dilute it to the final desired working concentration in pre-warmed, complete cell culture medium. Do not store the working solution.
Protocol 2: Assessing ThMP Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of ThMP in your specific cell culture medium at the concentration you intend to use in your experiments.
-
Sampling: Aliquot the ThMP-containing medium into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the tubes in a standard cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, analyze the concentration of ThMP in each sample using a suitable method, such as HPLC.[10] Plot the concentration against time to determine the stability profile.
Protocol 3: Basic Cell Viability (MTT) Assay for Dose-Response
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of ThMP in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of ThMP. Include untreated control wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm). Cell viability can be expressed as a percentage relative to the untreated control.
Protocol 4: Quantification of Intracellular Thiamine Esters by HPLC
Note: This is a generalized protocol; specific parameters must be optimized for your equipment and cell type.
-
Cell Lysis: After incubating cells with ThMP, wash the cell monolayer twice with ice-cold PBS to remove extracellular ThMP. Lyse the cells using a suitable method, such as sonication in an acidic buffer (e.g., 10% trichloroacetic acid).[10]
-
Sample Preparation: Centrifuge the lysate to pellet protein and debris. Collect the supernatant for analysis.
-
Derivatization: Thiamine and its esters are not naturally fluorescent. They must be oxidized to fluorescent thiochrome derivatives before detection. This is typically done via pre-column oxidation by adding an alkaline potassium ferricyanide solution.[10]
-
HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). Use an appropriate mobile phase gradient to separate thiamine, ThMP, TPP, and thiamine triphosphate (TTP).
-
Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for thiochrome derivatives (e.g., Ex: ~365 nm, Em: ~435 nm).
-
Quantification: Calculate the concentrations of each compound by comparing the peak areas from your samples to those of known standards for thiamine, ThMP, and TPP.[10]
References
- 1. B vitamins - Wikipedia [en.wikipedia.org]
- 2. Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced folate carrier transports this compound: an alternative route for thiamine delivery into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. j-jabs.umin.jp [j-jabs.umin.jp]
troubleshooting low recovery of thiamine monophosphate during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low recovery of thiamine monophosphate (TMP) during experimental extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low TMP recovery?
Low recovery of TMP is typically rooted in one or more of the following areas: pre-analytical sample handling, the extraction procedure itself, or post-extraction processing. Key factors include adsorptive losses to labware, degradation of TMP due to improper pH or temperature, incomplete extraction from the sample matrix, and issues during solid-phase extraction (SPE) if used.
Q2: How stable is this compound during extraction?
Thiamine and its phosphate esters are sensitive to heat, light, and alkaline pH.[1][2] Thiamine degradation can occur during storage and processing due to factors like oxidation-reduction reactions and heat.[3] To enhance stability, extractions are often performed in cold, acidic conditions, such as with trichloroacetic acid (TCA) or hydrochloric acid (HCl).[4][5]
Q3: Can my choice of labware affect TMP recovery?
Yes, significantly. Thiamine and its phosphorylated forms are known to adsorb to glass surfaces, which can lead to substantial losses, especially at low concentrations.[6][7] Using polymeric materials like polypropylene or polycarbonate for sample vials, filters, and collection tubes is highly recommended to minimize this effect.[6][7]
Q4: My recovery of Thiamine Diphosphate (TDP) is low, but TMP is acceptable. Why?
The different phosphorylated forms of thiamine can exhibit different recoveries. For instance, the two phosphate groups on TDP can significantly increase its water solubility, potentially reducing its recovery during certain partitioning steps, such as with ion-pair reagents, compared to TMP.[8]
Troubleshooting Guide for Low TMP Recovery
This section provides a systematic approach to identifying and resolving issues leading to poor TMP recovery.
Issue 1: Pre-Analytical and Sample Handling Errors
Question: Could my sample collection and storage be the source of TMP loss?
Answer: Yes, improper handling before extraction is a critical point of analyte loss.
-
Problem: Adsorptive Losses.
-
Explanation: Thiamine compounds readily bind to glass surfaces, including vials and filters.[6][7] A study observed marked thiamine losses when using glass fiber filters and glass autosampler vials.[6]
-
Solution:
-
Use sample collection tubes, centrifuge tubes, and autosampler vials made of polypropylene or polycarbonate.[6][7]
-
Avoid glass fiber filters. Opt for polymeric filters such as nylon, cellulose acetate, or polyethersulfone (PES), though even these can have minor losses.[6][7]
-
If glass is unavoidable, consider using silanized glassware to reduce active sites for adsorption.[6]
-
-
-
Problem: Analyte Degradation.
Issue 2: Inefficient Extraction Procedure
Question: Is my extraction method failing to release or preserve TMP effectively?
Answer: The extraction protocol itself is the most complex stage, with multiple potential points of failure. The choice of method must be appropriate for the sample matrix.
-
Problem: Incomplete Cell Lysis or Tissue Homogenization.
-
Explanation: TMP is an intracellular compound. If cells are not completely lysed, the analyte will not be released into the extraction solvent, leading to poor recovery.
-
Solution:
-
For cellular material like yeast, mechanical disruption via bead beating in an acidic solution (e.g., 0.1 M HCl) is effective and can prevent the degradation of higher phosphate esters into TMP, which can occur with heat-based methods.[4]
-
Manual grinding or ultrasonic homogenization in cold acid (e.g., 2% v/v TCA) are also common, but care must be taken as high-speed grinding can cause analyte loss.[5]
-
-
-
Problem: Degradation of Thiamine Esters During Extraction.
-
Explanation: Aggressive extraction methods, particularly those involving heat, can cause the dephosphorylation of thiamine pyrophosphate (TPP) into TMP, artificially inflating TMP values while indicating poor method control.[4]
-
Solution:
-
Avoid prolonged heating steps if the goal is to quantify the original TMP concentration. A study on yeast biomass demonstrated that bead beating was the only method tested that prevented the degradation of TPP to TMP.[4]
-
Use acid hydrolysis (e.g., TCA or HCl) at cold temperatures to precipitate proteins and release thiamine esters simultaneously.[5][12]
-
-
-
Problem: Inefficient Protein Precipitation.
-
Explanation: For biological fluids like plasma, milk, or whole blood, proteins must be removed as they interfere with analysis. Incomplete precipitation leaves interfering substances and can trap the analyte.
-
Solution:
-
Use a sufficient volume of a strong acid like trichloroacetic acid (TCA). A common method involves mixing the sample (e.g., whole blood) with 10% TCA.[10]
-
Ensure thorough vortexing and allow adequate time for precipitation (e.g., 10 minutes at room temperature) before centrifugation.[10]
-
Protein precipitation plates can offer a rapid and efficient alternative for high-throughput applications.[13]
-
-
Issue 3: Post-Extraction and Analytical Errors
Question: I believe my extraction was successful, but my final measurement is still low. What could be wrong?
Answer: Analyte loss can still occur after the initial extraction, particularly during cleanup steps like Solid-Phase Extraction (SPE) or derivatization.
-
Problem: Low Recovery from Solid-Phase Extraction (SPE).
-
Explanation: SPE is used to clean up and concentrate the sample, but improper methodology can lead to the analyte being discarded in the wrong fraction.
-
Troubleshooting Workflow: Systematically analyze the eluent from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[14][15]
-
Analyte in Load Fraction: This indicates the analyte did not bind to the sorbent. The cause may be an incorrect sorbent phase, a sample solvent that is too strong, incorrect pH, or overloading the cartridge.[14][15]
-
Analyte in Wash Fraction: The wash solvent is too strong or has the wrong pH, prematurely eluting the analyte.[14]
-
Analyte Not Found in Any Fraction: The analyte is irreversibly bound to the cartridge. A stronger elution solvent is needed.[14][15]
-
-
-
Problem: Inefficient Derivatization.
-
Explanation: The most common analytical method for thiamine involves HPLC with fluorescence detection, which requires pre-column oxidation of thiamine compounds to their highly fluorescent thiochrome derivatives.[4][10] Incomplete conversion results in a lower signal.
-
Solution:
-
Ensure the pH of the reaction is alkaline (pH > 8.0), as the oxidation with potassium ferricyanide or cyanogen bromide requires basic conditions.[6][10]
-
Prepare derivatizing reagents fresh daily.
-
Note that the fluorescence intensity per mole can differ between thiamine and its esters. One study reported the fluorescence ratio of TMP/thiamine to be 0.75, which must be corrected for accurate quantification.[10]
-
-
Data Summary Tables
Table 1: Impact of Labware Material on Thiamine Recovery
| Material | Analyte | % Recovery (Approx.) | Recommendation | Source(s) |
| Borosilicate Glass Fiber Filter | Thiamine (100 nM) | 1% | Avoid | [6] |
| Glass Autosampler Vials | Thiamine (100 nM) | 19.3% | Avoid | [6] |
| Polypropylene Vials/Tubes | Thiamine & Esters | High | Recommended | [6][7] |
| Polycarbonate Containers | Thiamine & Esters | High | Recommended | [6] |
| Polyethersulfone (PES) Filter | Thiamine | Substantially higher than glass | Acceptable Alternative | [6][7] |
Table 2: Factors Influencing Thiamine Stability
| Factor | Condition | Effect on Stability | Recommendation | Source(s) |
| pH | Alkaline | Degradation increases | Maintain acidic pH during extraction/storage | [1] |
| Acidic (pH 3) | More stable | Use acidic solutions (e.g., HCl, TCA) | [1] | |
| Temperature | Elevated (e.g., 95°C) | Increases degradation rate; can dephosphorylate TPP to TMP | Process samples on ice; avoid excessive heat | [1][3][4] |
| Light | UV / Ambient | Can cause degradation | Use amber vials or protect samples from light | [2] |
| Additives | Trichloroacetic Acid (TCA) | Stabilizes thiamine | Use TCA for protein precipitation and storage | [5][6] |
Experimental Protocols
Protocol 1: TMP Extraction from Whole Blood via Protein Precipitation
This method is adapted from established HPLC procedures for thiamine and its phosphate esters.[10][11]
-
Sample Preparation:
-
Collect whole blood in heparin or EDTA tubes.
-
In a polypropylene microcentrifuge tube, combine 200 µL of whole blood sample, standard, or control.
-
-
Protein Precipitation:
-
Add 200 µL of 10% Trichloroacetic Acid (TCA) to the tube.
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
-
Derivatization (for Fluorescence Detection):
-
Transfer 200 µL of the clear supernatant to a new polypropylene tube or autosampler vial.
-
Add 30 µL of 4 M sodium acetate to adjust the pH.
-
Add 20 µL of cyanogen bromide or alkaline potassium ferricyanide solution.
-
Immediately follow with 20 µL of 2 M NaOH to facilitate the conversion to thiochrome.
-
-
Analysis:
-
Inject a suitable volume (e.g., 50 µL) into the HPLC system for analysis.
-
Protocol 2: TMP Extraction from Yeast Biomass via Mechanical Lysis
This protocol is based on a method designed to preserve the native proportions of thiamine vitamers.[4]
-
Sample Preparation:
-
Weigh a specific amount of fresh yeast biomass.
-
Place the biomass into a 2 mL polypropylene screw-cap tube containing a lysing matrix (e.g., 0.1 mm silica spheres).
-
-
Cell Lysis:
-
Add 1 mL of cold 0.1 M HCl to the tube.
-
Homogenize using a bead beater instrument (e.g., FastPrep) for a specified time and intensity (e.g., 2 cycles of 40 seconds at 6.0 m/s), cooling on ice between cycles.
-
-
Clarification:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted thiamine esters.
-
-
Analysis:
-
The supernatant can be directly analyzed or subjected to derivatization as described in Protocol 1, depending on the analytical method.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. open.clemson.edu [open.clemson.edu]
- 4. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. j-jabs.umin.jp [j-jabs.umin.jp]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Thiamine in Breast Milk | Phenomenex [phenomenex.com]
- 14. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
degradation pathways of thiamine monophosphate under different pH conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of thiamine monophosphate (TMP) under various pH conditions. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed analytical protocols, and kinetic data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TMP sample is degrading much faster than expected in a pH 7 phosphate buffer. Why is this happening?
A1: Thiamine and its phosphate esters are known to be less stable as the pH increases towards neutral and alkaline conditions.[1] Specifically, in the pH 6-7 range, phosphate buffers can have a strong catalytic effect on thiamine degradation compared to citrate buffers. The dibasic phosphate anion, more prevalent at this pH, appears to accelerate the degradation process. Consider switching to a citrate buffer for experiments at pH 6 and 7 to improve stability.[1]
Q2: I'm observing significant variability and inconsistent results in my HPLC quantification of TMP. What are the common causes?
A2: Variability in HPLC analysis of thiamine derivatives can stem from several sources:
-
Standard Degradation: Thiamine and its esters are labile even at 4°C.[2] Standard solutions should be prepared fresh daily in an acidic buffer (e.g., pH 2-4) and stored protected from light at 4°C to minimize degradation before analysis.[3]
-
Sample Degradation: Ensure that your experimental samples are handled consistently. After stopping a reaction, samples should be immediately acidified or frozen to prevent further degradation while awaiting analysis.[4]
-
Co-elution of Products: Degradation products can interfere with or co-elute with the TMP peak.[3] If you suspect this, optimize your HPLC method by adjusting the mobile phase gradient, changing the column type, or modifying the ion-pairing agent to achieve better separation.[3][5]
-
Inconsistent Derivatization: If using the common thiochrome method (post-column oxidation), ensure the oxidizing agent (e.g., potassium ferricyanide) flow rate and concentration are stable, as daily variations in fluorescence intensity can occur.[2]
Q3: What is the optimal pH for storing TMP stock solutions to ensure long-term stability?
A3: TMP is significantly more stable in acidic conditions.[6][7] For maximum stability, stock solutions should be prepared and stored in an acidic buffer or solution, ideally below pH 4.8.[1][6] A common practice is to use 0.1 N HCl to prepare stock solutions, which are then stored at -70°C for long-term stability.[8]
Q4: Can degradation products of TMP interfere with my cell culture experiments?
A4: Yes. The degradation of thiamine in cell culture media is a known issue.[9] The breakdown products, which can include various sulfur-containing compounds, can have unintended biological effects or react with other media components.[10][3] This can lead to altered cellular metabolism or interfere with the activity of therapeutic compounds being tested.[3] It is advisable to use freshly prepared media for critical experiments or analyze spent media via HPLC to monitor TMP integrity.[3]
Data on TMP Degradation Kinetics
The stability of thiamine and its derivatives is highly dependent on pH, temperature, and buffer composition. Degradation typically follows pseudo-first-order kinetics.[10][6]
Table 1: Effect of pH and Buffer Type on Thiamine Stability at 25°C
| pH | Buffer (0.1 M) | Pseudo-1st-Order Rate Constant (k) | Time for 10% Loss (t₁₀) |
|---|---|---|---|
| 4 | Phosphate | - | 79 weeks[1] |
| 7 | Phosphate | - | 3 weeks[1] |
| 4 | Citrate | Lower stability than phosphate[10][1] | - |
| 7 | Citrate | Greater stability than phosphate[10][1] | - |
Data adapted from studies on thiamine, which is expected to have similar kinetic behavior to TMP.[10][1]
Table 2: Activation Energies for Thiamine Degradation
| pH | Activation Energy (Eₐ) | Implication |
|---|---|---|
| 3 | 21–27 kcal/mol[6][7][11] | A higher energy barrier indicates greater stability and a distinct degradation pathway compared to less acidic conditions.[6][7][11] |
| 6 | 18–21 kcal/mol[6][7][11] | A lower energy barrier indicates lower stability.[6][7][11] |
The difference in activation energy confirms that the degradation mechanism is pH-dependent.[6][7][11]
Degradation Pathways
The degradation mechanism of the thiamine moiety in TMP is fundamentally different under acidic versus alkaline conditions.
Caption: TMP degradation pathway under acidic conditions.
Caption: TMP degradation pathway under alkaline conditions.
Experimental Protocols
Protocol: Analysis of TMP and its Degradation Products by HPLC
This protocol provides a general framework for the quantification of TMP using reversed-phase HPLC with fluorescence detection after post-column derivatization.
1. Preparation of Standards and Reagents
-
TMP Stock Solution (1 mmol/L): Accurately weigh and dissolve TMP in 0.1 N HCl. Divide into aliquots and store at -70°C for up to 5 months.[8]
-
Working Standards: On the day of analysis, dilute the stock solution with an acidic buffer (e.g., pH 3.0 mobile phase diluent) to create a series of calibrators (e.g., 5 nmol/L to 4000 nmol/L).[2][8] Keep on ice and protected from light.
-
Oxidizing Agent: Prepare a solution of potassium ferricyanide (K₃Fe(CN)₆) in 15% NaOH. This solution should be prepared fresh.
-
Mobile Phase: A typical mobile phase involves a gradient elution using a phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and an organic modifier like methanol or acetonitrile.[5]
2. Sample Preparation
-
Stopping the Reaction: To halt degradation, immediately acidify the sample aliquot with HCl or TCA and/or place it on ice.[3]
-
Protein Precipitation (if applicable): For biological samples (e.g., cell lysates, whole blood), add an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate proteins.[3][8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 2 min) to pellet precipitated proteins and debris.[4]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
3. HPLC Workflow
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Injection: Inject 10-20 µL of the prepared sample.[4]
-
Separation: Run a gradient elution to separate TMP from its phosphate esters and potential degradation products.
-
Post-Column Derivatization: After the column, the eluent is mixed with the oxidizing agent, which converts the thiamine moiety to the highly fluorescent thiochrome derivative.[2][8]
-
Detection: Detect the thiochrome-TMP using a fluorescence detector.
-
Quantification: Determine the concentration of TMP in the sample by comparing its peak area to the calibration curve generated from the working standards.[2]
Caption: General workflow for HPLC analysis of TMP.
References
- 1. researchgate.net [researchgate.net]
- 2. j-jabs.umin.jp [j-jabs.umin.jp]
- 3. benchchem.com [benchchem.com]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
Technical Support Center: Analysis of Thiamine Monophosphate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of thiamine monophosphate (TMP). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression for this compound in my LC-MS/MS analysis of plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of complex biological samples like plasma.[1][2][3] It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][4]
Primary Causes:
-
Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression in reversed-phase chromatography.[5]
-
Salts and Buffers: High concentrations of salts from sample collection tubes or buffers can interfere with the electrospray ionization (ESI) process.
-
Other Endogenous Molecules: A variety of other small molecules and metabolites in plasma can co-elute with TMP and compete for ionization.
Troubleshooting & Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][6]
-
Protein Precipitation (PPT): This is a simple and fast method. Trichloroacetic acid (TCA) or a mixture of zinc sulfate in methanol are commonly used to precipitate proteins from whole blood or plasma.[7][8] While effective for removing proteins, it may not remove all phospholipids and other small molecule interferences.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning TMP into a solvent where interfering matrix components are less soluble.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[1][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[5]
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Adjusting the mobile phase gradient can help to chromatographically separate TMP from co-eluting interferences.
-
Column Chemistry: Consider using a different column chemistry. For phosphorylated compounds like TMP, columns with metal-free surfaces can reduce peak tailing and analyte loss.[10]
-
-
Use of Internal Standards:
-
Isotope-Labeled Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for TMP (e.g., ¹³C- or ¹⁵N-labeled TMP).[11][12][13] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Structural Analogs: If a SIL internal standard is unavailable, a structural analog can be used, but it may not perfectly mimic the ionization behavior of TMP.[14]
-
Q2: What is a suitable internal standard for the quantitative analysis of this compound?
A2: The gold standard for quantitative LC-MS/MS analysis is a stable isotope-labeled (SIL) internal standard of the analyte.[13] For this compound, this would be a version of TMP where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). Isotopic internal standards for thiamine and its derivatives, such as thiamine-¹³C₄, have been successfully used in published methods.[15] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, ensuring they are affected by matrix effects in the same way as the analyte.[4] This allows for accurate correction of any signal suppression or enhancement.
If a SIL-TMP is not available, a structural analog can be considered. For instance, pyrithiamine has been used as an internal standard for thiamine analysis.[16] However, it is crucial to validate that the analog behaves similarly to TMP during extraction and ionization.
Q3: My recovery of this compound is low and inconsistent. What steps can I take to improve it?
A3: Low and variable recovery can stem from several factors in the sample preparation and analytical workflow.
Potential Causes and Solutions:
-
Inefficient Extraction:
-
Protein Precipitation: Ensure complete protein precipitation by using the correct ratio of precipitant to sample and allowing sufficient incubation time, often at low temperatures.[7] Vortexing and centrifugation conditions should be optimized.
-
Liquid-Liquid Extraction: The choice of extraction solvent and pH are critical. Multiple extractions may be necessary to improve recovery.
-
Solid-Phase Extraction: The SPE cartridge type, conditioning, loading, washing, and elution steps must be carefully optimized for TMP. Ensure the pH of the sample and solvents are appropriate for the retention and elution of the analyte from the sorbent.
-
-
Analyte Adsorption:
-
Glassware and Plasticware: Thiamine and its phosphates can adsorb to glass and plastic surfaces. Using low-adsorption vials and pipette tips can help.
-
LC System: Phosphorylated compounds are known to interact with metal surfaces in conventional HPLC systems, leading to poor peak shape and analyte loss.[10] Using a system with metal-free components (e.g., PEEK tubing and column hardware) can significantly improve recovery and peak shape.[10]
-
-
Analyte Degradation:
Q4: I am seeing poor peak shape (e.g., tailing) for this compound. How can I address this?
A4: Poor peak shape for phosphorylated analytes like TMP is often due to interactions with the analytical column or other components of the LC system.[10]
Troubleshooting Steps:
-
Use a Metal-Free LC System/Column: As mentioned previously, interactions with stainless steel surfaces are a common cause of peak tailing for phosphate-containing compounds.[10] Employing columns and systems with PEEK or other inert surfaces can dramatically improve peak shape.
-
Mobile Phase Modifiers:
-
Adjusting the pH of the mobile phase can alter the ionization state of TMP and reduce interactions with the stationary phase.
-
The use of ion-pairing agents compatible with mass spectrometry has been employed to improve the retention and peak shape of polar compounds like thiamine and its phosphates.[18]
-
-
Column Choice: Ensure the chosen stationary phase is appropriate for the analysis of a polar, phosphorylated compound. Phenyl-based columns have been used successfully for the separation of thiamine and its esters.[18]
Experimental Protocols & Data
Sample Preparation Methodologies
A crucial step in minimizing matrix effects is the selection and optimization of the sample preparation method. Below are outlines of common protocols.
Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)
This method is rapid and effective for deproteinizing whole blood or plasma samples.[8][19]
-
Sample Aliquoting: Take a known volume of whole blood or plasma (e.g., 100 µL).
-
Internal Standard Spiking: Add the internal standard solution (e.g., SIL-TMP).
-
Precipitation: Add a solution of TCA (e.g., 10% in water) to the sample. The ratio of sample to TCA solution should be optimized but is often in the range of 1:1 to 1:3 (v/v).
-
Vortexing: Vortex the mixture thoroughly for about 10-20 seconds to ensure complete mixing and protein denaturation.[7]
-
Incubation: Incubate the samples on ice for a defined period (e.g., 15 minutes) to facilitate protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 10-15 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing a wider range of interferences.
-
Sample Pre-treatment: The sample (e.g., plasma) may first undergo protein precipitation as described above. The resulting supernatant is then used for SPE.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by an equilibration solution (e.g., water or a specific buffer).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution designed to remove interferences while retaining the analyte (e.g., a solution of methanol in a phosphate buffer).[20]
-
Elution: Elute the this compound from the cartridge using an appropriate solvent (e.g., methanol).[20]
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes performance data from various published methods for the analysis of thiamine and its phosphates, which can serve as a benchmark for your own experiments.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| TMP | Whole Blood | Protein Precipitation | 102.7 | Not significant | [21] |
| Thiamine | Dried Blood Spots | Protein Precipitation (TCA) | 81.49 - 112.23 | Acceptable | [15] |
| TPP | Whole Blood | Protein Precipitation (TCA) | 99 | 97 | [8] |
Note: TPP (Thiamine Pyrophosphate) is often the most abundant form in whole blood.[19] Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Visualized Workflows and Pathways
Logical Flow for Troubleshooting Ion Suppression
The following diagram outlines a systematic approach to diagnosing and resolving ion suppression issues in the analysis of this compound.
Caption: A flowchart for troubleshooting ion suppression.
General Experimental Workflow for TMP Analysis
This diagram illustrates the typical sequence of steps from sample collection to final data analysis for quantifying this compound.
Caption: A typical workflow for TMP analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel LC-MS/MS assay for vitamin B1, B2 and B6 determination in dried blood spots and its application in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 17. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 21. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with thiamine monophosphate standard stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of thiamine monophosphate (ThMP) standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound standard?
A1: Solid this compound standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refer to the manufacturer's instructions, which typically recommend cold temperatures.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in acidified deionized water (pH 2.6-2.8 with HCl).[1] It is recommended to prepare this solution fresh daily due to its limited stability.[1] For some applications, stock solutions can be stored at very low temperatures. For example, one supplier suggests that stock solutions in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is highly dependent on pH, temperature, and concentration. It is significantly more stable in acidic conditions (pH 3) compared to neutral or alkaline conditions (pH 6 and above).[2][3][4][5] At higher pH, the unprotonated pyrimidine N1 species becomes predominant, which is less stable.[3] Increased temperature and higher concentrations can also accelerate degradation, particularly at pH 6.[3][4][5]
Q4: Can I use buffers to control the pH of my this compound solution?
A4: While controlling pH is crucial, be aware that the type and concentration of the buffer can independently affect the stability of thiamine.[2] It is advisable to use the recommended acidic conditions (pH 2.6-2.8 with HCl) for preparing standards to ensure consistency.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal from ThMP standard in HPLC analysis. | Degradation of the standard solution. | Prepare fresh standard solutions daily in acidified water (pH 2.6-2.8).[1] If storing, use appropriate low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles. Verify the pH of your solution. |
| Incorrect preparation of the standard solution. | Double-check all calculations and dilutions. Ensure the solid standard has been stored correctly. | |
| Inconsistent peak areas for ThMP standard in replicate injections. | Instability of the standard in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C). Prepare fresh standards if instability is suspected. Consider the pH of the mobile phase and its potential impact on stability during the analytical run. |
| Issues with the HPLC system (e.g., injector, pump). | Perform routine maintenance and calibration of your HPLC system. | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the ThMP standard. | ThMP can degrade into various products. Prepare fresh standards and compare chromatograms. The presence of new peaks over time indicates degradation. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Poor solubility of the ThMP standard. | Using a neutral or alkaline solvent. | This compound is more soluble in mildly acidic conditions.[2] Ensure your solvent is appropriately acidified. |
| The standard has degraded or absorbed moisture. | Store the solid standard in a desiccator and protected from light. |
Data Presentation
Table 1: Effect of pH and Temperature on Thiamine Stability in Solution
This table summarizes the percentage of thiamine remaining in solution under different pH and temperature conditions over time. This data is based on studies of thiamine salts, which provide a strong indication of the stability behavior of this compound.
| Temperature | pH | Concentration | Time | % Thiamine Remaining | Reference |
| 80°C | 5.36-6.96 | 27 mg/mL | 5 days | 32% (TMN) | [6] |
| 80°C | 1.12-3.59 | 27 mg/mL | 5 days | 94% (TClHCl) | [6] |
| 60°C | 3 | 1 mg/mL | ~100 days | >80% | [3][4][5] |
| 60°C | 6 | 1 mg/mL | ~100 days | <20% | [3][4][5] |
| 40°C | 3 | 1 mg/mL | ~300 days | >80% | [3][4][5] |
| 40°C | 6 | 1 mg/mL | ~300 days | <20% | [3][4][5] |
| 25°C | 3 | 1 mg/mL | ~365 days | >90% | [3][4][5] |
| 25°C | 6 | 1 mg/mL | ~365 days | ~40% | [3][4][5] |
TMN (Thiamine Mononitrate) and TClHCl (Thiamine Chloride Hydrochloride) are different salt forms of thiamine.
Table 2: Stability of Thiamine Suspension (100 mg/mL) over 91 Days
| Storage Temperature | Day 0 | Day 28 | Day 56 | Day 91 | % Remaining on Day 91 | Reference |
| 4°C | 100% | >95% | >95% | >95% | >95% | [7] |
| 25°C | 100% | >95% | >95% | >95% | >95% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC
Objective: To prepare a fresh this compound standard solution for HPLC analysis.
Materials:
-
This compound analytical standard
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 N
-
Volumetric flasks
-
Pipettes
-
0.45 µm filter
Procedure:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve the standard in deionized water that has been acidified to a pH of 2.6-2.8 with 0.1 N HCl.[1]
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Bring the solution to the final volume with the acidified deionized water in a volumetric flask.
-
Filter the solution through a 0.45 µm filter before use.[1]
-
Prepare fresh daily for optimal results.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Objective: To provide a general HPLC method for the analysis of thiamine and its phosphate esters. Specific parameters may need to be optimized for your instrument and application.
HPLC System and Conditions (Example): [8]
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (90:10, v/v)
-
Mobile Phase B: 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (30:70, v/v)
-
Gradient:
-
0-1 min: 0-12.5% B
-
1-1.5 min: Ramp to 50% B
-
1.5-3 min: Hold at 50% B
-
3-4 min: Return to initial conditions
-
4-5.5 min: Equilibrate
-
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 375 nm, Emission: 435 nm) following post-column derivatization to thiochrome.[9]
Sample Preparation (General Guideline):
-
For solid samples (e.g., dietary supplements), dissolve a known amount in acidified deionized water (pH 2.6-2.8 with HCl).[1]
-
For biological samples (e.g., whole blood), protein precipitation with trichloroacetic acid (TCA) is a common first step.[9]
-
Further dilutions should be made with the acidified water to fall within the calibration curve range.[1]
-
Filter all samples through a 0.45 µm filter before injection.[1]
Visualizations
Caption: Factors influencing the stability of this compound standards.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiami" by Lisa J. Mauer, Adrienne L. Voelker et al. [docs.lib.purdue.edu]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamine Monophosphate (TMP) ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during thiamine monophosphate (TMP) ELISA experiments, with a specific focus on addressing cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-reactivity in a this compound (TMP) ELISA?
A1: The most common sources of cross-reactivity in a TMP ELISA stem from the structural similarity between thiamine and its phosphorylated derivatives. Due to the high degree of structural homology, antibodies raised against TMP may also recognize and bind to thiamine (Vitamin B1) and thiamine pyrophosphate (TPP), both of which can be present in biological samples. This can lead to an overestimation of the TMP concentration.[1] The development of highly specific monoclonal antibodies that can distinguish between these closely related molecules is challenging.[1][2]
Q2: My sample matrix (e.g., serum, plasma) seems to be interfering with the assay. What can I do?
A2: Sample matrix effects are a common issue in ELISAs and can be caused by various components in the sample, such as proteins, lipids, and salts, which can interfere with the antibody-antigen binding.[3] To mitigate matrix effects, consider the following strategies:
-
Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Matrix Matching: Prepare your standards in a diluent that closely mimics the composition of your sample matrix. For example, if you are analyzing serum samples, you can use a serum-based diluent for your standard curve.
-
Spike and Recovery: To test for matrix effects, you can spike a known amount of TMP into your sample and a standard diluent. If the recovery in your sample is significantly different from the recovery in the standard diluent, it indicates a matrix effect.
Q3: I am observing high background in my ELISA. What are the likely causes and solutions?
A3: High background in an ELISA can obscure the specific signal and reduce the assay's sensitivity. Common causes and their solutions include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate. Try increasing the blocking incubation time or using a different blocking agent (e.g., switching from BSA to non-fat dry milk or a commercial blocking buffer).
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents. Increase the number of wash steps or the volume of wash buffer.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
Q4: My standard curve has a poor fit. How can I improve it?
A4: A reliable standard curve is essential for accurate quantification. If you are experiencing issues with your standard curve, consider the following:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your standards. Use calibrated pipettes and change tips for each dilution.
-
Improper Standard Reconstitution: Ensure the standard is fully dissolved and thoroughly mixed before preparing dilutions.
-
Incorrect Curve Fitting: Use the appropriate curve-fitting model for your assay. For competitive ELISAs, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often recommended.[4]
-
Plate Reader Settings: Double-check that the plate reader is set to the correct wavelength for your substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cross-Reactivity | Antibody is not specific to TMP and is binding to thiamine and/or TPP. | 1. Perform a Cross-Reactivity Assessment: Test the antibody against a panel of structurally related molecules (thiamine, TPP, etc.) to quantify the percentage of cross-reactivity (see Experimental Protocol section). 2. Optimize Assay Conditions: Adjusting parameters like incubation time, temperature, and buffer pH can sometimes improve specificity. 3. Switch to a More Specific Antibody: If available, use a monoclonal antibody that has been validated for high specificity to TMP. |
| Matrix Effects | Components in the sample are interfering with the assay. | 1. Dilute the Sample: Start with a 1:2 or 1:5 dilution and assess if the interference is reduced. 2. Match the Standard Diluent: Prepare standards in a matrix similar to your samples. 3. Perform Spike and Recovery: This will help quantify the extent of the matrix effect. |
| High Background | Non-specific binding of antibodies or other reagents. | 1. Optimize Blocking: Increase blocking time or try a different blocking agent. 2. Titrate Antibodies: Reduce the concentration of the primary and/or secondary antibody. 3. Improve Washing: Increase the number of washes and ensure complete removal of wash buffer between steps. |
| Low Signal or Sensitivity | Suboptimal assay conditions or reagent concentrations. | 1. Increase Incubation Times: Longer incubation of the sample or antibodies may increase the signal. 2. Check Reagent Activity: Ensure enzymes and substrates are not expired and have been stored correctly. 3. Optimize Antibody Concentrations: A checkerboard titration can help identify the optimal capture and detection antibody concentrations. |
| Poor Reproducibility | Inconsistent pipetting, temperature fluctuations, or "edge effects". | 1. Ensure Consistent Technique: Use calibrated pipettes and be consistent with incubation times and temperatures. 2. Avoid Edge Effects: Do not use the outer wells of the plate, or ensure even temperature distribution across the plate during incubations. 3. Mix Reagents Thoroughly: Ensure all reagents are well-mixed before adding them to the plate. |
Data Presentation
Due to the challenges in developing highly specific antibodies for thiamine and its derivatives, obtaining comprehensive cross-reactivity data for commercially available anti-TMP antibodies is difficult.[1][2] The following table presents example cross-reactivity data for a commercially available anti-Vitamin B1 (Thiamine) monoclonal antibody. It is crucial for researchers to perform their own cross-reactivity assessment for the specific antibody and assay they are using, especially against thiamine and TPP.
Table 1: Example Cross-Reactivity of an Anti-Vitamin B1 Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Fursultiamine | 5.08 |
| Vitamin B2 | <0.02 |
| Vitamin B3 | <0.02 |
| Vitamin B5 | <0.02 |
| Vitamin B6 | <0.02 |
| Vitamin B7 | <0.02 |
| Vitamin B9 | <0.02 |
| Vitamin B12 | <0.02 |
Data is for illustrative purposes and is based on a commercially available anti-Vitamin B1 monoclonal antibody from Creative Diagnostics.
Table 2: User-Defined Cross-Reactivity Assessment for TMP ELISA
| Compound | Concentration Range Tested | IC50 | % Cross-Reactivity* |
| This compound (TMP) | e.g., 0.1 - 1000 ng/mL | User-determined | 100 |
| Thiamine | e.g., 0.1 - 1000 ng/mL | User-determined | Calculated |
| Thiamine Pyrophosphate (TPP) | e.g., 0.1 - 1000 ng/mL | User-determined | Calculated |
| Other Analogs | e.g., 0.1 - 1000 ng/mL | User-determined | Calculated |
% Cross-Reactivity = (IC50 of TMP / IC50 of Cross-Reactant) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA to quantify TMP. Optimization of antibody and antigen concentrations, as well as incubation times, will be necessary.
-
Antigen Coating:
-
Dilute the TMP-carrier conjugate (e.g., TMP-BSA) to an optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
In a separate plate or tubes, prepare serial dilutions of your TMP standard and your samples.
-
Add a fixed, predetermined concentration of the anti-TMP antibody to each standard and sample.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Absorbance:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of TMP in the sample.
-
Protocol 2: Assessing Cross-Reactivity
This protocol outlines how to determine the specificity of your anti-TMP antibody.
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of potential cross-reactants (e.g., thiamine, TPP, and other structural analogs) in the same diluent used for your TMP standard curve.
-
Run Separate Competitive ELISAs: For each potential cross-reactant, perform a competitive ELISA as described in Protocol 1, substituting the TMP standard with the serial dilutions of the cross-reactant.
-
Generate Standard Curves: Plot the absorbance values against the concentration for TMP and each cross-reactant.
-
Determine IC50 Values: For each curve, determine the concentration that gives 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of TMP / IC50 of Cross-Reactant) x 100
Visualizations
Figure 1: A troubleshooting workflow to diagnose and resolve common issues encountered in ELISA experiments.
Figure 2: The structural relationship between thiamine, TMP, and TPP, highlighting the potential for antibody cross-reactivity.
References
Technical Support Center: Optimization of Thiamine Supplementation Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in clinical studies involving thiamine supplementation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in designing a thiamine supplementation protocol?
A1: Researchers often face several challenges, including:
-
Determining the Optimal Dose: Recommended thiamine doses vary significantly depending on the clinical context, from prophylactic use to treating severe deficiency states like Wernicke's Encephalopathy.[1][2][3] There is a lack of consensus on the optimal dosage, with some studies suggesting that traditionally recommended doses may be insufficient in certain patient populations.[3]
-
Route of Administration: The choice between oral, intravenous (IV), and intramuscular (IM) administration depends on the patient's condition, particularly their gastrointestinal function and the severity of the deficiency.[4][5][6] Oral thiamine has lower bioavailability, which can be further impaired by alcohol consumption.[4][7]
-
Bioavailability of Different Formulations: Various thiamine derivatives exist, such as benfotiamine, which has higher bioavailability than the standard thiamine hydrochloride.[8] The choice of formulation can significantly impact the effective dose delivered.
-
Monitoring Thiamine Status: Accurately assessing a patient's thiamine status is challenging. Direct measurement of thiamine in blood is not always a reliable indicator of body stores.[9] Functional assays, like the erythrocyte transketolase activity (ETKA) test, are often used but have their own limitations.[9][10]
-
Confounding Factors: Many clinical conditions, such as alcoholism, malnutrition, and critical illness, can affect thiamine absorption, metabolism, and requirements, making it difficult to establish a standardized protocol.[3][11][12]
Q2: How do I choose the appropriate dose and route of administration for my clinical study?
A2: The selection of dose and administration route should be guided by the study's objectives and the target patient population.
-
For Prophylaxis in At-Risk Patients: Lower doses, such as 100 mg/day IV/IM for 3-5 days, are often recommended for patients at risk of developing Wernicke's Encephalopathy.[13]
-
For Treatment of Suspected or Confirmed Deficiency: Higher doses are necessary. For Wernicke's Encephalopathy, guidelines suggest doses ranging from 200 mg to 500 mg IV three times daily for several days.[2][3][14]
-
Oral vs. Parenteral: Oral supplementation may be suitable for mild deficiencies or as maintenance therapy.[5][15] However, in cases of severe deficiency, malabsorption, or critical illness, parenteral (IV or IM) administration is preferred to ensure adequate and rapid delivery.[5][6] It's crucial to administer thiamine before glucose-containing fluids to prevent precipitating or worsening Wernicke's encephalopathy.[5][14]
Table 1: Recommended Thiamine Dosages for Different Clinical Scenarios
| Clinical Scenario | Recommended Dosage | Route of Administration | Duration | Citations |
| At-risk of Thiamine Deficiency | 100 mg daily | IV/IM | 3-5 days | [13] |
| High Suspicion or Proven Deficiency | 200 mg three times daily | IV | Until symptoms resolve | [14][15] |
| Wernicke's Encephalopathy (Suspected/Confirmed) | 500 mg three times daily | IV | 3-5 days, then taper | [2][3][14] |
| Refeeding Syndrome Risk | 300 mg before initiating nutrition | IV | Daily for at least 3 days | [5][14] |
| Mild Deficiency (no acute symptoms) | 10-50 mg daily | Oral | At least 6 weeks | [5][16] |
| Maintenance Therapy | 50-100 mg daily | Oral | As needed | [14] |
Q3: What are the best methods for assessing thiamine status in study participants?
A3: There is no single "gold standard" for assessing thiamin status, and a combination of methods may be necessary.
-
Erythrocyte Transketolase Activity (ETKA) Assay: This is a functional test that measures the activity of a thiamine-dependent enzyme in red blood cells.[9][10] An increase in activity after the addition of thiamine pyrophosphate (TPP), known as the "TPP effect," indicates a deficiency.[10]
-
Whole Blood Thiamine Diphosphate (ThDP) Measurement: Direct measurement of the active form of thiamine (ThDP) in whole blood is considered a more sensitive and specific method than plasma thiamine levels.[17][18]
-
Urinary Thiamine Excretion: While this can reflect recent dietary intake, it is not a reliable indicator of the body's thiamine stores.[13]
-
Lactate and Pyruvate Levels: In thiamine deficiency, the conversion of pyruvate to acetyl-CoA is impaired, leading to an accumulation of pyruvate and lactate.[4][10] Monitoring these levels can be an indirect indicator of thiamine status, especially in critically ill patients.[19]
Table 2: Comparison of Methods for Assessing Thiamine Status
| Method | Principle | Advantages | Disadvantages | Citations |
| Erythrocyte Transketolase Activity (ETKA) | Measures the activity of a thiamine-dependent enzyme. | Functional assay reflecting tissue thiamine availability. | Indirect measure; can be affected by other factors. | [9][10] |
| Whole Blood Thiamine Diphosphate (ThDP) | Directly measures the active form of thiamine. | More sensitive and specific than plasma levels.[17] | Requires specialized laboratory equipment. | [17][18] |
| Urinary Thiamine Excretion | Measures the amount of thiamine excreted in the urine. | Non-invasive. | Reflects recent intake, not body stores.[13] | [13] |
| Plasma/Serum Thiamine | Measures circulating thiamine levels. | Readily available. | Not a reliable indicator of total body stores.[9][20] | [9][20] |
| Lactate/Pyruvate Levels | Measures metabolites that accumulate in thiamine deficiency. | Can indicate a functional thiamine deficiency. | Non-specific; can be elevated due to other conditions. | [4][10] |
Troubleshooting Guides
Problem 1: Inconsistent or unexpected clinical outcomes despite supplementation.
-
Possible Cause: Inadequate Bioavailability. Oral thiamine absorption can be low and variable, especially in patients with gastrointestinal issues or alcoholism.[4]
-
Possible Cause: Insufficient Dosage. The required thiamine dose can be much higher than the Recommended Daily Allowance, particularly in deficiency states or critical illness.[3][20]
-
Possible Cause: Impaired Thiamine Utilization. Certain conditions, like magnesium deficiency, can impair the conversion of thiamine to its active form.[11]
-
Troubleshooting Step: Assess and correct for deficiencies in other essential cofactors, such as magnesium.[13]
-
Problem 2: Difficulty in accurately measuring changes in thiamine status.
-
Possible Cause: Insensitive Measurement Technique. Plasma thiamine levels are a poor indicator of total body stores and may not reflect changes in tissue thiamine levels.[9]
-
Possible Cause: Timing of Sample Collection. Thiamine has a short half-life, and blood levels can fluctuate with recent intake.[13]
-
Troubleshooting Step: Standardize the timing of blood sample collection in relation to the last thiamine dose across all study participants.
-
-
Possible Cause: Sample Handling and Storage Issues. Thiamine is sensitive to light and temperature, which can lead to degradation if samples are not handled properly.[18]
-
Troubleshooting Step: Follow strict protocols for sample collection, processing, and storage, including protection from light and maintaining appropriate temperatures.[18]
-
Problem 3: Adverse events or side effects observed during the study.
-
Possible Cause: High-Dose Intravenous Administration. Rapid IV infusion of high doses of thiamine has been rarely associated with anaphylactic reactions.[4][21]
-
Possible Cause: Minor Side Effects. Some individuals may experience mild side effects such as nausea or stomach ache, particularly with oral supplementation.[21]
-
Troubleshooting Step: Advise participants to take oral thiamine with or shortly after a meal to minimize gastrointestinal discomfort.[21]
-
Experimental Protocols
Protocol 1: Erythrocyte Transketolase Activity (ETKA) Assay
This protocol provides a method for assessing functional thiamine status.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Erythrocyte Isolation: Centrifuge the blood sample to separate plasma and buffy coat. Wash the remaining erythrocytes with saline.
-
Hemolysate Preparation: Lyse the washed erythrocytes to release their contents, including the transketolase enzyme.
-
Enzyme Activity Measurement:
-
Divide the hemolysate into two aliquots.
-
To one aliquot, add a reaction mixture containing the substrates for the transketolase enzyme.
-
To the second aliquot, add the same reaction mixture plus an excess of thiamine pyrophosphate (TPP).
-
Incubate both samples and measure the rate of product formation (e.g., sedoheptulose-7-phosphate) over time using spectrophotometry.
-
-
Calculation of TPP Effect: The percentage increase in enzyme activity in the presence of added TPP is calculated as the TPP effect. A TPP effect of 0-15% is considered normal, 15-25% suggests marginal deficiency, and >25% indicates a deficiency.[9]
Visualizations
Caption: Thiamine metabolism and its role in energy production.
Caption: General workflow for a clinical trial on thiamine supplementation.
Caption: Troubleshooting logic for inconsistent clinical outcomes.
References
- 1. What is the optimum thiamine dose to treat or prevent Wernicke's encephalopathy or Wernicke–Korsakoff syndrome? Results of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine Prescribing Practices for Adult Patients Admitted to an Internal Medicine Service - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Deficiency and Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Protocols of Thiamine Supplementation: Clinically Driven Rationality vs. Biological Commonsense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 12. Thiamine (Vitamin B1)—An Essential Health Regulator [mdpi.com]
- 13. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. reference.medscape.com [reference.medscape.com]
- 17. The Challenges of Using and Measuring Thiamine in Critical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Hiding in Plain Sight: Modern Thiamine Deficiency | MDPI [mdpi.com]
- 21. Side effects of thiamine - NHS [nhs.uk]
Technical Support Center: Measurement of Thiamine Pyrophosphate (TPP) in Whole Blood
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiamine pyrophosphate (TPP) measurement in whole blood.
Frequently Asked Questions (FAQs)
Q1: Why is whole blood the preferred specimen for measuring thiamine status?
A1: Whole blood is the preferred specimen for assessing thiamine status because the biologically active form, thiamine pyrophosphate (TPP), is primarily located within erythrocytes (red blood cells).[1][2][3][4][5] Plasma or serum contains very low and often undetectable levels of TPP, reflecting recent dietary intake rather than the body's total stores.[1][3] Approximately 80-90% of thiamine in whole blood is TPP, making its measurement in whole blood a reliable indicator of thiamine nutritional status.[1][2][4][5][6]
Q2: What are the main analytical methods for TPP measurement in whole blood?
A2: The primary methods for TPP quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays that measure the activity of the TPP-dependent enzyme transketolase.[7][8] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[3][7]
Q3: What are the expected reference ranges for TPP in whole blood?
A3: Reference ranges for TPP in whole blood can vary slightly between laboratories and populations. However, a generally accepted range for healthy adults is approximately 70-180 nmol/L.[2][3][4][6] Values below 70 nmol/L may be indicative of a thiamine deficiency.[3] It's important to consult the reference range provided by the specific laboratory performing the analysis.
Q4: How stable is TPP in whole blood samples?
A4: TPP stability is a critical pre-analytical factor. For long-term storage, whole blood samples should be frozen.[1] One study showed that TPP in whole EDTA blood is stable for up to 72 hours at room temperature and for up to 5 days when refrigerated at 2-8°C.[9] To ensure accurate results, it is crucial to follow the specific storage and handling instructions provided by the testing laboratory.
Troubleshooting Guides
Issue 1: Low or No TPP Signal Detected
Possible Cause:
-
Improper Sample Handling: Degradation of TPP due to incorrect storage temperature or delayed processing.
-
Reagent Degradation: The oxidizing agent (e.g., potassium ferricyanide) used in HPLC with fluorescence detection may have degraded.[10]
-
Instrument Malfunction: Issues with the HPLC or LC-MS/MS system, such as a faulty detector lamp or congested injector.[11]
-
Incorrect Wavelength Settings: For fluorescence-based assays, using incorrect excitation and emission wavelengths will result in a weak or absent signal.[10]
Troubleshooting Steps:
-
Verify Sample Integrity: Confirm that the whole blood sample was collected in the correct anticoagulant tube (EDTA is preferred), stored at the appropriate temperature (frozen for long-term), and protected from light.[1][5]
-
Check Reagent Quality: Prepare fresh reagents, especially the derivatization solution for HPLC methods.[10]
-
Instrument Performance Check: Run system suitability tests and calibrations to ensure the analytical instrument is functioning correctly. Check for leaks, and ensure the lamp in the fluorescence detector is operational.[11]
-
Confirm Wavelengths: Double-check the excitation and emission wavelengths for your specific fluorescent derivative.[10]
Issue 2: High Variability in TPP Measurements
Possible Cause:
-
Pre-analytical Errors: Inconsistent sample collection, handling, or storage procedures can introduce significant variability.[12]
-
Adsorptive Losses: Thiamine and its derivatives can adsorb to glass surfaces, leading to inaccurate measurements. This is particularly problematic with non-silanized glass.[13]
-
Incomplete Erythrocyte Lysis: Incomplete lysis of red blood cells will result in an underestimation of the TPP concentration.
-
Poor Chromatographic Resolution: In HPLC methods, co-eluting peaks can interfere with the accurate quantification of TPP.
Troubleshooting Steps:
-
Standardize Pre-analytical Procedures: Implement and strictly follow a standard operating procedure (SOP) for blood collection, processing, and storage.
-
Use Appropriate Labware: Utilize polypropylene or silanized glass tubes and vials to minimize adsorptive losses of thiamine.[13]
-
Ensure Complete Lysis: Verify that the sample preparation method, such as freezing and thawing, effectively lyses the erythrocytes.[6]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column type to improve the separation of TPP from other blood components.
Data Presentation
Table 1: Comparison of Analytical Methods for TPP Quantification
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Enzymatic Assay (Transketolase Activity) |
| Principle | Chromatographic separation followed by post-column derivatization to fluorescent thiochrome-TPP.[7] | Chromatographic separation followed by mass spectrometric detection of TPP and its fragments.[7] | Measurement of the activity of a TPP-dependent enzyme.[7] |
| Linearity Range | 1.7 - 442.3 nmol/L | 12 - 4870 nmol/L[7] | Varies with assay design |
| Limit of Quantification (LOQ) | 3 nmol/L[7] | 6 - 12 nmol/L[7] | Typically higher than chromatographic methods |
| Precision (CV%) | Intra-assay: <3.5%, Inter-assay: <9.4%[6][7] | Intra-assay: 3.4 - 7.9% | Can have poor precision[3] |
| Specificity | Good | High | Lower, can be affected by other factors[3] |
Experimental Protocols
Abbreviated Protocol for TPP Measurement by HPLC with Fluorescence Detection
This protocol is a generalized summary. Specific parameters may need to be optimized for individual laboratory setups.
-
Sample Preparation:
-
Thaw the frozen whole blood sample.
-
Lyse the erythrocytes, often achieved through a freeze-thaw cycle.
-
Precipitate proteins by adding an acid, such as trichloroacetic acid.[14]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the clear supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a suitable reversed-phase C18 column.[8]
-
Use a mobile phase gradient to separate TPP from other components.
-
After the column, mix the eluent with an oxidizing agent (e.g., potassium ferricyanide in an alkaline solution) to convert TPP to the fluorescent thiochrome derivative.[8]
-
Detect the thiochrome-TPP using a fluorescence detector.
-
-
Quantification:
-
Create a calibration curve using known concentrations of TPP standards.
-
Calculate the TPP concentration in the sample by comparing its peak area or height to the calibration curve.
-
Visualizations
Caption: Workflow for TPP Measurement in Whole Blood.
Caption: Troubleshooting Logic for Low TPP Signal.
References
- 1. labcorp.com [labcorp.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Vitamin B1 (Thiamine), Whole Blood | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. droracle.ai [droracle.ai]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eaglebio.com [eaglebio.com]
- 12. THE PREANALYTICAL ERRORS: A CONTINUOUS CHALLENGE FOR CLINICAL LABORATORIES - ASCLS [ascls.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamine Instability in Cell Culture Feed
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with thiamine (Vitamin B1) instability in cell culture feed.
Frequently Asked Questions (FAQs)
Q1: Why is thiamine stability a concern in cell culture media?
A1: Thiamine is an essential vitamin for cellular metabolism, acting as a critical cofactor for enzymes involved in energy production and biosynthesis.[1][2] However, thiamine is inherently unstable in aqueous solutions, particularly under conditions typical for cell culture, such as neutral to slightly alkaline pH and exposure to various reactive components.[3] Its degradation can lead to suboptimal cell growth, altered metabolic activity, and inconsistent experimental outcomes.
Q2: What are the primary factors that contribute to thiamine degradation in cell culture feed?
A2: Several factors can lead to the degradation of thiamine in liquid media formulations:
-
pH: Thiamine is significantly less stable in solutions with a pH above 5.5.[3][4] Most cell culture media are buffered at a physiological pH (around 7.2-7.4), creating an environment conducive to thiamine degradation.
-
Temperature: Elevated temperatures accelerate the rate of thiamine degradation.[5][6] This is a concern during media preparation, sterilization, and storage at room temperature or even refrigerated conditions over extended periods.
-
Oxidation and Reduction: Thiamine is susceptible to both oxidation and reduction reactions.[6] The presence of oxidizing agents can convert thiamine to thiochrome, while reducing agents can also lead to its breakdown.
-
Metal Ions: The presence of certain metal ions, such as copper (Cu+, Cu2+) and iron (Fe2+, Fe3+), can catalyze the degradation of thiamine.[5][6]
-
Interactions with Other Media Components: Thiamine can react with other components in the cell culture feed, including amino acids, keto acids (like pyruvate), and sulfur-containing compounds, leading to its instability.[7][8]
Q3: What are the degradation products of thiamine, and are they harmful to cells?
A3: Thiamine can degrade into several products, including thiochrome through oxidation and cleavage products like pyrimidine sulfonic acid and 4-methylhydroxyethyl thiazole.[1] While some degradation products may not be directly toxic, their formation signifies a loss of essential thiamine, potentially impacting cell health and metabolism.[9]
Q4: How can I determine if thiamine is degrading in my cell culture feed?
A4: The most reliable method to quantify thiamine concentration and its degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6][10][11] Indirect methods, such as monitoring cell growth and metabolic activity, may suggest a thiamine deficiency, but are not conclusive on their own.
Troubleshooting Guide
Issue: Suboptimal cell growth or viability, with suspected nutrient degradation.
This guide will help you troubleshoot potential thiamine instability in your cell culture feed.
Step 1: Evaluate Media Preparation and Storage Conditions
-
Question: Are you preparing and storing your media according to the manufacturer's recommendations?
-
Action: Review your media preparation protocol. Ensure that the pH is within the recommended range and that the media is not exposed to high temperatures for prolonged periods. Store media protected from light and at the recommended temperature (typically 2-8°C).
Step 2: Assess the pH of Your Culture System
-
Question: What is the pH of your cell culture medium during your experiment?
-
Action: Measure the pH of your complete medium before and during your cell culture experiment. A pH consistently above 7.0 can accelerate thiamine degradation.[4] Consider if your cell line produces acidic or basic byproducts that could be altering the pH.
Step 3: Consider Potential Interactions with Media Components
-
Question: Does your media formulation contain high concentrations of potentially reactive components?
-
Action: Review the composition of your basal medium and any supplements. High levels of certain amino acids, keto acids, or metal ions could be contributing to thiamine loss.[7]
Step 4: Quantify Thiamine Concentration
-
Question: Have you measured the thiamine concentration in your media over time?
-
Action: If you have access to HPLC, directly measure the thiamine concentration in a fresh batch of media and in a batch that has been stored and used in your experiments. A significant decrease in thiamine levels will confirm its instability.
Quantitative Data Summary
The following table summarizes the impact of temperature and metal ions on thiamine stability in aqueous solutions over a 7-day period.
| Temperature (°C) | Metal Ion (50 mg/L) | Thiamine Loss (%) | Reference |
| 25 | CuCl | 64.00 | [6] |
| 25 | FeCl3 | 21.66 | [6] |
| 40 | FeCl2 | 40.24 | [6] |
| 40 | FeCl3 | 8.52 | [6] |
| 55 | CuCl | 38.06 | [6] |
| 55 | FeCl3 | 4.02 | [6] |
Note: This data is from a study on aqueous solutions and may not directly translate to complex cell culture media, but it illustrates the significant impact of these factors on thiamine stability.[6]
Experimental Protocols
Protocol: Assessment of Thiamine Stability in Cell Culture Medium via HPLC
This protocol outlines a method to quantify thiamine concentration in cell culture media over time.
1. Materials:
-
Cell culture medium to be tested
-
Thiamine hydrochloride standard
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector[5]
-
Ammonium acetate
-
Acetic acid
-
Acetonitrile (HPLC grade)[5]
-
0.45 µm syringe filters
-
Autosampler vials
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: Prepare a 0.1M ammonium acetate solution and adjust the pH to 5.8 with 0.1% acetic acid.[5]
-
Mobile Phase B: Acetonitrile (HPLC grade).[5]
-
Thiamine Standard Stock Solution: Prepare a stock solution of thiamine hydrochloride in water.
-
Working Standards: Prepare a series of dilutions of the thiamine stock solution in the cell culture medium to create a standard curve.
3. Sample Preparation:
-
Collect samples of the cell culture medium at different time points (e.g., Day 0, Day 3, Day 7) under your experimental storage conditions.
-
Filter the samples through a 0.45 µm syringe filter into autosampler vials.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column maintained at 30°C.[5]
-
Use a gradient elution program with the mobile phases prepared in step 2, at a flow rate of 1 mL/min.[5]
-
Set the UV detector to a wavelength of 254 nm.[5]
-
Inject the prepared standards and samples.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area of the thiamine standards against their known concentrations.
-
Determine the concentration of thiamine in your samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of thiamine degradation over time.
Visualizations
Caption: Thiamine Degradation Pathways.
Caption: Troubleshooting Thiamine Instability.
Caption: Thiamine Stabilization Strategies.
References
- 1. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chl… [ouci.dntb.gov.ua]
- 4. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.clemson.edu [open.clemson.edu]
- 6. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine analysis [thiamine.dnr.cornell.edu]
- 11. "Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiami" by Lisa J. Mauer, Adrienne L. Voelker et al. [docs.lib.purdue.edu]
Technical Support Center: Optimizing Thiamine Pyrophosphate Metabolism for Enhanced Crop Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the optimization of thiamine pyrophosphate (TPP) metabolism to enhance crop yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis of Thiamine and its Vitamers
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my thiamine peak tailing? | 1. Interaction with residual silanol groups on the column: Thiamine is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase. 2. Column overload: Injecting too much sample can saturate the stationary phase. 3. Inappropriate mobile phase pH: A pH that is too high can increase silanol ionization. | 1. Use a base-deactivated or end-capped column. 2. Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization. 3. Add a competing base , such as triethylamine (TEA), to the mobile phase to mask active sites. 4. Reduce the injection volume or sample concentration. |
| I'm observing "ghost peaks" in my chromatograms, even in blank runs. What should I do? | 1. Contaminated mobile phase: Impurities in the solvents or reagents can elute as peaks. 2. Carryover from previous injections: Highly retained compounds from previous samples may elute in subsequent runs. 3. System contamination: The injector, tubing, or other system components may be contaminated. | 1. Use high-purity (HPLC-grade) solvents and reagents. Prepare fresh mobile phase daily and degas it before use. 2. Implement a column wash step with a strong solvent at the end of each run or sequence. 3. Regularly flush the entire HPLC system with a strong solvent. Clean the injector and replace seals if necessary. |
| My retention times are drifting or inconsistent. | 1. Poor column equilibration: The column may not be fully equilibrated with the mobile phase. 2. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Temperature fluctuations: Changes in column temperature can affect retention times. 4. Air bubbles in the system. | 1. Increase the column equilibration time. 2. Prepare fresh mobile phase and ensure accurate mixing. Use a mobile phase composition that is not prone to evaporation. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phase and purge the system. |
| I am seeing low or no signal for my thiamine standards or samples. | 1. Detector lamp is off or failing. 2. Incorrect detector wavelength. 3. Degradation of thiamine: Thiamine is sensitive to light and alkaline conditions. 4. Adsorption to glass surfaces. | 1. Check that the detector lamp is on and has sufficient energy. 2. Ensure the correct excitation and emission wavelengths are set for fluorescence detection of thiochrome. 3. Protect samples and standards from light and maintain an acidic pH. 4. Use polypropylene vials for standards and samples , as thiamine can adsorb to glass. |
Microbiological Turbidimetric Assay for Thiamine Quantification
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there high variability between replicate measurements? | 1. Inconsistent inoculation: Uneven distribution of the yeast culture in the microplate wells. 2. Temperature gradients in the incubator: Uneven heating can lead to different growth rates. 3. Pipetting errors: Inaccurate dispensing of samples, standards, or media. | 1. Ensure the yeast inoculum is well-mixed before and during dispensing. 2. Use an incubator with good air circulation to ensure a uniform temperature. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| My standard curve is not linear or has a poor correlation coefficient. | 1. Inaccurate standard dilutions: Errors in preparing the thiamine standard solutions. 2. Contamination of the media or standards. 3. Suboptimal incubation time: The assay may not have been read at the optimal point in the growth curve. | 1. Carefully prepare fresh standard solutions for each assay. 2. Use sterile techniques to prevent microbial contamination. 3. Optimize the incubation time by performing a time-course experiment to determine the point of highest correlation between optical density and thiamine concentration. |
| I am getting no growth or very low growth in my samples and standards. | 1. Inactive yeast strain: The thiamine-requiring yeast mutant may have lost its viability. 2. Presence of inhibitory substances in the sample extract. 3. Incorrect media composition. | 1. Use a fresh culture of the yeast strain for each assay. 2. Perform a spike-and-recovery experiment to check for matrix effects. If inhibition is present, further sample cleanup or dilution may be necessary. 3. Double-check the composition and pH of the growth medium. |
| Why are my results not reproducible between different assay runs? | 1. Not including a standard curve on each plate: Variations in incubation conditions and inoculum density between runs can affect the growth response. | 1. It is crucial to include a full standard curve on every microplate to account for inter-assay variability. The concentration of the unknown samples should be calculated based on the standard curve from the same plate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the expected phenotypic changes in plants with altered TPP metabolism?
A1: Plants with engineered TPP metabolism can exhibit a range of phenotypes. Overexpression of TPP biosynthesis genes, particularly THIC, without balancing the pathway, can lead to stunted growth, chlorosis (yellowing of leaves), and delayed development.[2] Conversely, mutants with defects in TPP synthesis, such as thiC or thi1 mutants, often show pale leaves and can be seedling-lethal.[3][4] Optimizing TPP levels, for instance through the modulation of the ZmTPK2 gene in maize, can enhance yield-related traits like ear length and kernel weight.[5][6]
Q2: How does abiotic stress affect TPP metabolism in crops?
A2: Abiotic stresses such as drought, salinity, and oxidative stress generally lead to an increase in the total thiamine content in plants.[7] This is often accompanied by the upregulation of thiamine biosynthesis genes like THIC and THI1.[2][8] The accumulation of thiamine and TPP is considered a protective response, helping the plant to mitigate oxidative damage.[7] Foliar application of thiamine has been shown to improve the tolerance of some crops to drought stress.[7][9]
Q3: What is the role of the TPP riboswitch in regulating thiamine biosynthesis?
A3: The TPP riboswitch is a regulatory RNA element found in the 3'-untranslated region (3'-UTR) of the THIC gene pre-mRNA in plants.[10] It acts as a sensor for cellular TPP levels. When TPP concentrations are high, TPP binds to the riboswitch, causing a conformational change in the RNA structure. This leads to alternative splicing of the pre-mRNA, producing an unstable transcript that is rapidly degraded.[6] This feedback mechanism ensures that TPP levels are tightly controlled, preventing excessive accumulation.[6][10]
Q4: Is it better to overexpress a single gene or multiple genes to increase thiamine content in crops?
A4: Overexpressing a single gene in the thiamine biosynthesis pathway, such as THI1 or THIC, often does not lead to a significant increase in total thiamine content. A more effective strategy is the simultaneous overexpression of genes from both the pyrimidine (THIC) and thiazole (THI1) branches of the pathway. This balanced approach has been shown to increase thiamine levels more substantially in both leaves and seeds of plants like Arabidopsis and rice.[9]
Experimental Protocols
Protocol 1: Quantification of Thiamine and its Vitamers by HPLC with Fluorescence Detection
This protocol is adapted from established methods for the analysis of thiamine and its phosphate esters in plant tissues.
1. Sample Preparation and Extraction: a. Weigh approximately 100-200 mg of fresh or freeze-dried plant tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of 0.1 N HCl. c. Homogenize the sample using a bead beater or mortar and pestle. d. Heat the mixture at 100°C for 1 hour to extract thiamine vitamers. e. Cool the mixture to room temperature and centrifuge at 14,000 x g for 10 minutes. f. Transfer the supernatant to a new tube. g. To determine total thiamine content, an enzymatic hydrolysis step can be included to convert phosphorylated forms to free thiamine. Add a suitable enzyme preparation (e.g., Taka-diastase) and incubate at 45°C for 18 hours. h. Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 5% and heat at 100°C for 15 minutes. i. Centrifuge to pellet the precipitated protein and filter the supernatant through a 0.45 µm filter before HPLC analysis.
2. Pre-column Derivatization to Thiochrome: a. To 100 µL of the filtered extract or standard, add 10 µL of an oxidizing reagent (e.g., 1% potassium ferricyanide in 15% NaOH). b. Mix and allow the reaction to proceed for 2 minutes in the dark. c. Stop the reaction by adding 10 µL of a reducing agent (e.g., 1% ascorbic acid or sodium bisulfite).
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.9) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at ~375 nm and emission at ~430 nm.
4. Data Analysis: a. Prepare a standard curve using a series of known concentrations of thiamine hydrochloride standards that have undergone the same derivatization process. b. Quantify the thiamine content in the samples by comparing their peak areas to the standard curve.
Protocol 2: Microbiological Turbidimetric Assay for Total Thiamine Quantification
This protocol utilizes a thiamine-requiring mutant of Saccharomyces cerevisiae (e.g., thi6) to estimate the total thiamine content in plant extracts.
1. Preparation of Media and Cultures: a. Prepare a thiamine-free yeast growth medium. b. Inoculate a starter culture of the S. cerevisiae thiamine mutant in a medium supplemented with a non-limiting amount of thiamine and grow overnight. c. Wash the cells from the starter culture with sterile water or thiamine-free medium to remove any residual thiamine. d. Resuspend the washed cells in thiamine-free medium to a specific optical density (OD) to be used as the inoculum.
2. Assay Procedure: a. Prepare a series of thiamine standards with known concentrations in thiamine-free medium. b. Add 180 µL of thiamine-free medium to each well of a 96-well microplate. c. Add 20 µL of the thiamine standards, sample extracts (prepared as in Protocol 1, step 1a-f, followed by neutralization and sterilization by filtration), and blanks (water) to the respective wells in triplicate. d. Inoculate each well with 20 µL of the prepared yeast inoculum. e. Incubate the microplate at 30°C with shaking for 16-24 hours.
3. Data Collection and Analysis: a. Measure the optical density (turbidity) of each well at 600 nm using a microplate reader. b. Subtract the average OD of the blank wells from the OD of all other wells. c. Generate a standard curve by plotting the average blank-corrected OD against the known thiamine concentrations of the standards. d. Determine the thiamine concentration in the samples by interpolating their blank-corrected OD values on the standard curve.
Quantitative Data Summary
Table 1: Effect of Genetic Modification on Thiamine Content and Crop Yield
| Crop | Genetic Modification | Tissue | Change in Thiamine Content | Change in Yield | Reference |
| Maize | Overexpression of ZmTPK2 | Grain | Optimized TPP levels | Up to 9.8% increase | [5][6] |
| Maize | Knockout of ZmTPK2 | Grain | Disrupted TPP homeostasis | Decreased | [5][6] |
| Rice | Overexpression of THI1 and THIC | Unpolished Grain | Up to 5-fold increase | Not specified | |
| Arabidopsis | Overexpression of THI1 and THIC | Leaves | Up to 3.4-fold increase | Not specified | [9] |
| Arabidopsis | Overexpression of THI1 and THIC | Seeds | Up to 2.6-fold increase | Not specified | [9] |
| Arabidopsis | Non-functional THIC riboswitch | Leaves | Modest increase | Stunted growth, delayed development | [2] |
Table 2: Impact of Abiotic Stress on Thiamine Metabolism in Plants
| Plant | Stress Condition | Change in Total Thiamine Content | Key Genes Upregulated | Reference |
| Arabidopsis | Cold, Osmotic, Salinity, Oxidative (Paraquat) | 1.4 to 2.2-fold increase | THIC, THI1 | [7] |
| Maize | Drought, High Salt, Oxidative (H₂O₂) | Increased, strongest effect with oxidative stress | - | [8] |
| Cauliflower | Drought (50% field capacity) | Foliar application of 100 mM thiamine improved growth and biochemical markers | - | [7] |
| Radish | Drought (60% field capacity) | Foliar application of 100 mg/L thiamine enhanced growth and yield | - | [10] |
Visualizations
Caption: Thiamine pyrophosphate (TPP) biosynthesis pathway in plants.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing thiamine pyrophosphate metabolism enhances crop yield and quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiamin stimulates growth, yield quality and key biochemical processes of cauliflower (Brassica oleracea L. var. Botrytis) under arid conditions | PLOS One [journals.plos.org]
- 7. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamin stimulates growth, yield quality and key biochemical processes of cauliflower (Brassica oleracea L. var. Botrytis) under arid conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.notulaebotanicae.ro [mail.notulaebotanicae.ro]
- 10. A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Thiamine Degradation in Food Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving thiamine (Vitamin B1) in food products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thiamine degradation in food products?
A1: Thiamine is a relatively unstable vitamin, and its degradation in food products is primarily influenced by the following factors:
-
pH: Thiamine is most stable in acidic conditions (pH 2.0-4.0).[1] It is unstable and rapidly degrades in neutral or alkaline (pH > 8) environments.[2]
-
Temperature: As a thermolabile vitamin, thiamine is susceptible to degradation at high temperatures.[1][2] The extent of loss increases with the intensity and duration of heat treatment.[3]
-
Water Activity (aw): Thiamine degradation generally increases with higher water activity. However, in dehydrated food systems, it can be relatively stable at lower temperatures (20-37°C) across a range of water activities.[4]
-
Oxygen and Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the formation of less active or inactive compounds like thiamine sulfides and thiochrome.[2]
-
Sulfites: Sulfiting agents, often used as preservatives in food products, can cleave the methylene bridge in the thiamine molecule, leading to its inactivation.
-
Enzymes (Thiaminases): Certain raw or fermented fish and shellfish contain thiaminases, which are enzymes that break down thiamine.[1][5]
-
Light: Exposure to UV radiation can contribute to thiamine degradation.[1]
-
Metal Ions: The presence of certain metal ions can catalyze thiamine degradation.[6]
Q2: Which form of thiamine is more stable for food fortification, thiamine mononitrate (TMN) or thiamin chloride hydrochloride (TClHCl)?
A2: Thiamine chloride hydrochloride (TClHCl) is generally more stable than thiamine mononitrate (TMN) in solution, especially at higher concentrations and temperatures.[7] However, the stability of each form can be influenced by the food matrix, pH, and processing conditions.[8][9][10] For instance, in acidic conditions, the stability differences may be less pronounced.
Q3: What are the expected losses of thiamine during common food processing methods?
A3: Thiamine losses during food processing can be significant and vary widely depending on the method and food matrix. The following table summarizes typical losses:
| Processing Method | Food Type | Thiamine Loss (%) |
| Baking | Bread | 5 - 35 |
| Boiling | Vegetables | up to 22 (additional 15% in water) |
| Rice | 50 (fortified via soaking) | |
| Canning | Meat | 25 - 85 |
| Pasteurization | Milk | 9 - 20 |
| Roasting | Nuts | 11 - 84 |
| Sterilization | Milk | 30 - 50 |
| Frying | - | Generally less than boiling |
Data compiled from multiple sources.[2][11][12][13]
Q4: How can I minimize thiamine loss during food preparation and cooking?
A4: To preserve thiamine content, consider the following strategies:
-
Avoid discarding cooking water; use it in soups or sauces.[3]
-
Wash vegetables before cutting them to reduce surface area exposure.[3][15]
-
Use parboiled rice when possible, as it retains more thiamine.[3][14]
-
Avoid adding alkaline substances like sodium bicarbonate to vegetables.[15]
-
Consume cooked food promptly and avoid prolonged storage.[3][15]
Troubleshooting Guide
Issue 1: Low Recovery of Thiamine During Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the food matrix. | Ensure the chosen extraction method (acid hydrolysis, enzymatic hydrolysis, or a combination) is suitable for your specific food matrix. For complex matrices, a combination of acid and enzymatic (e.g., takadiastase, papain) treatment is often necessary to release all forms of thiamine.[1] |
| Degradation during sample preparation. | Maintain acidic conditions (pH < 4.0) throughout the sample preparation process to enhance thiamine stability.[1] Avoid high temperatures and prolonged exposure to light. |
| Adsorption to glassware. | Use silanized glassware or polypropylene tubes to minimize the loss of thiamine due to adsorption. |
| Incomplete dephosphorylation of thiamine esters. | If analyzing total thiamine, ensure complete enzymatic hydrolysis of thiamine monophosphate (TMP), diphosphate (TDP), and triphosphate (TTP) to free thiamine using enzymes like acid phosphatase or taka-diastase.[16][17] |
Issue 2: Inconsistent or Irreproducible HPLC Results
| Possible Cause | Troubleshooting Step |
| Thiamine degradation in standards or samples. | Prepare fresh standard solutions daily and keep them in acidic conditions (pH 2.6-2.8 with HCl).[17] Ensure samples are also maintained at a low pH and analyzed promptly after preparation. |
| Mobile phase issues. | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase to prevent air bubbles. Ensure the pH of the mobile phase is consistent and appropriate for the analysis (typically acidic).[18] |
| Column performance degradation. | Use a guard column to protect the analytical column from matrix components. Regularly flush the column with a strong solvent to remove contaminants. If peak shape deteriorates (e.g., tailing), consider replacing the column.[18] |
| Carryover from previous injections. | Implement a thorough wash step with a strong solvent between injections to prevent carryover of highly retained compounds.[18] |
Issue 3: Unexpected Peaks or Interferences in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components. | Optimize the sample preparation procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective.[18] Adjusting the mobile phase composition or gradient can also improve separation. |
| Thiamine degradation products. | If thiamine degrades during analysis, its degradation products may appear as extra peaks.[18] Ensure the stability of thiamine in your analytical conditions (e.g., pH of mobile phase). |
| "Ghost peaks" from system contamination. | Flush the entire HPLC system, including the injector and tubing, with a strong solvent.[18] Ensure the mobile phase is free of contaminants.[18] |
| Fluorescent interfering compounds. | If using fluorescence detection after post-column derivatization to thiochrome, other fluorescent compounds in the sample matrix may interfere. A thorough sample cleanup is crucial. |
Experimental Protocols
Protocol 1: Determination of Total Thiamine in Food by HPLC with Post-Column Derivatization and Fluorescence Detection
This method is based on the conversion of thiamine to the fluorescent compound thiochrome.
1. Sample Preparation and Extraction: a. Weigh 5 g of the homogenized food sample into a 100 mL flask. b. Add 60 mL of 0.1 N HCl. c. Blend at high speed for 2-3 minutes. d. Heat the mixture in a water bath at 100°C for 1 hour. e. Cool the mixture to room temperature. f. Adjust the pH to 4.0-4.5 using 2.5 M sodium acetate solution.
2. Enzymatic Hydrolysis: a. Add 200 mg of Taka-diastase to the mixture. b. Shake well and incubate at 45°C for 18 hours to convert all thiamine esters to free thiamine.
3. Protein Precipitation and Final Preparation: a. Add 2 mL of 50% trichloroacetic acid solution and heat at 100°C for 15 minutes to precipitate proteins. b. Cool and adjust the pH to 2.6-2.8 with sodium acetate. c. Bring the volume to 100 mL with deionized water. d. Filter the extract through a 0.45 µm filter before HPLC analysis.[17]
4. HPLC Conditions:
- Analytical Column: C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic system with a buffer (e.g., phosphate buffer at pH 3.5) and an organic modifier (e.g., methanol or acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
5. Post-Column Derivatization: a. The column effluent is mixed with an oxidizing reagent (e.g., 0.04% potassium ferricyanide in 15% sodium hydroxide) in a reaction coil to convert thiamine to thiochrome.
6. Fluorescence Detection:
- Excitation Wavelength: ~365 nm
- Emission Wavelength: ~435 nm
7. Quantification: a. Prepare standard solutions of thiamine in acidified water (pH 2.6-2.8). b. Generate a calibration curve by injecting standards of known concentrations. c. Quantify the thiamine content in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Major degradation pathways of thiamine.
Caption: Workflow for thiamine analysis by HPLC.
References
- 1. books.rsc.org [books.rsc.org]
- 2. reddit.com [reddit.com]
- 3. medicalalgorithms.com [medicalalgorithms.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Vitamin Stability and Water-Solid Interactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Cooking losses of thiamin in food and its nutritional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesum.com [lifesum.com]
- 13. Thiamine fortification strategies in low‐ and middle‐income settings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiamine Deficiency and its Prevention and Control in Major Emergencies | ENN [ennonline.net]
- 15. nyas.org [nyas.org]
- 16. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pickeringlabs.com [pickeringlabs.com]
- 18. benchchem.com [benchchem.com]
preventing thiamine monophosphate degradation during sample preparation
Technical Support Center: Thiamine Monophosphate (ThMP) Analysis
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound (ThMP) during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ThMP recovery is consistently low. What are the most likely causes?
A1: Low recovery of ThMP is typically due to degradation during sample preparation. The most common factors are inappropriate pH, high temperatures, and enzymatic activity. Thiamine and its phosphate esters are known to be unstable under alkaline conditions (pH > 7), high heat, and in the presence of enzymes called thiaminases.[1][2][3] Ensure your extraction and storage solutions are acidic, and that all procedures are carried out at low temperatures.
Q2: What is the optimal pH for storing and processing samples containing ThMP?
A2: ThMP is significantly more stable in acidic conditions.[1][2] For optimal stability, maintain a pH between 3.0 and 6.0 throughout your sample preparation process.[2][4] Acidic conditions, particularly below pH 6.0, help prevent the chemical degradation of the thiamine molecule.[2] Using an acidic extraction buffer, such as 0.1 N HCl or a trichloroacetic acid (TCA) solution, is a standard and effective practice.[5][6]
Q3: Can heating my sample to inactivate enzymes cause ThMP degradation?
A3: Yes, prolonged heating can lead to significant losses of ThMP.[7][8] While heat is used to denature proteins and inactivate enzymes, the conditions must be carefully controlled. A common method involves heating in an acidic solution (e.g., 0.1 N HCl) at 100°C for a limited time (e.g., 30-60 minutes), which helps to minimize degradation while achieving enzyme inactivation.[5][9] However, non-thermal methods like acid precipitation with TCA at cold temperatures are often preferred to avoid any heat-related losses.[6]
Q4: I suspect enzymatic degradation. How can I prevent this?
A4: Tissues and biological samples can contain thiaminases, enzymes that specifically degrade thiamine and its esters.[3][10][11] To prevent this, you must inactivate these enzymes immediately upon sample collection. The most effective methods are:
-
Acidification: Homogenize the sample directly in a cold, acidic solution like 10% trichloroacetic acid (TCA).[6] This precipitates proteins, including thiaminases, effectively stopping their activity.
-
Solvent Extraction: Using a pre-chilled solvent mixture (e.g., acetonitrile/methanol) can also denature enzymes and extract metabolites simultaneously.[12]
-
Rapid Freezing: Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until you are ready for extraction.[12] This halts enzymatic activity until the sample is processed.
Q5: My sample matrix is complex (e.g., whole blood, food). Are there specific extraction steps I should be aware of?
A5: Yes, complex matrices require robust extraction protocols. For whole blood or tissue, a protein precipitation step is crucial. This is typically achieved by adding trichloroacetic acid (TCA) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.[6][13] For food samples, an initial acid hydrolysis step (e.g., with 0.1 N HCl at 100°C) is often used to release ThMP from the food matrix before proceeding with further cleanup.[5][9]
Q6: Can the interconversion of thiamine phosphates (ThMP, TDP, TTP) occur during sample prep?
A6: Yes, harsh extraction conditions can cause the hydrolysis of the more abundant thiamine diphosphate (TDP) into ThMP, artificially inflating your ThMP measurement.[14][15] Using milder extraction methods, such as mechanical lysis (bead beating) in cold acid instead of prolonged heating, can prevent this degradation and preserve the actual proportions of the different thiamine vitamers.[15]
Data Summary: ThMP Stability Factors
The stability of thiamine and its phosphates is highly dependent on environmental conditions. The following table summarizes the impact of key factors on ThMP stability.
| Factor | Condition | Stability of ThMP | Recommendation |
| pH | Acidic (pH 3.0 - 6.0) | High | Maintain acidic conditions throughout sample preparation and storage.[1][2][4] |
| Neutral to Alkaline (pH > 6.0) | Low / Unstable | Avoid neutral or alkaline buffers and solutions.[2] | |
| Temperature | Refrigerated (4°C) / Frozen (-20°C to -80°C) | High | Process samples on ice and store extracts at or below -20°C.[16] |
| Room Temperature (25°C) | Moderate (degradation occurs over time) | Minimize time samples are kept at room temperature.[16][17] | |
| Elevated (>40°C) | Low / Rapid Degradation | Avoid unnecessary heating. If heating is required for hydrolysis, use controlled time and temperature in an acidic medium.[1][8][17] | |
| Enzymes | Presence of Thiaminases | Very Unstable | Immediately inactivate enzymes using acid precipitation (e.g., TCA) or snap-freezing.[3][6] |
| Chemicals | Sulfites, Tannins | Unstable | Avoid reagents containing sulfites. Be aware of tannins in plant-based samples.[3][18] |
| Metal Ions (e.g., Cu²⁺) | Degradation can be accelerated | Use chelating agents like EDTA if metal ion contamination is a concern.[17][19] |
Experimental Protocols
Protocol 1: ThMP Extraction from Biological Tissue/Cells
This protocol is designed to inactivate enzymes rapidly and preserve the native state of thiamine phosphates.
Materials:
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Liquid Nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Refrigerated centrifuge
-
0.45 µm syringe filters
Procedure:
-
Sample Collection: Immediately snap-freeze the collected tissue or cell pellet in liquid nitrogen to halt all enzymatic activity.[12] Store at -80°C until extraction.
-
Homogenization: Weigh the frozen sample and add 5-10 volumes of ice-cold 10% TCA.
-
Homogenize the sample thoroughly while keeping it on ice. For cells, vortexing vigorously may be sufficient. For tissues, use a mechanical homogenizer.
-
Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[13]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the acid-soluble metabolites, including ThMP.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Analysis: The extract is now ready for direct analysis by HPLC or can be stored at -80°C. For HPLC analysis, a derivatization step to form thiochrome is often required for fluorescent detection.[6]
Visualizations
ThMP Degradation Pathways
The following diagram illustrates the primary factors that lead to the degradation of this compound (ThMP), resulting in a loss of analyte during sample preparation.
Caption: Key factors causing ThMP degradation.
Troubleshooting Workflow for Low ThMP Recovery
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to poor ThMP recovery in your experiments.
Caption: A step-by-step guide to diagnosing low ThMP recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and mitigating thiaminase activity in silver carp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. scispace.com [scispace.com]
- 7. medicalalgorithms.com [medicalalgorithms.com]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiaminase I Provides a Growth Advantage by Salvaging Precursors from Environmental Thiamine and Its Analogs in Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. j-jabs.umin.jp [j-jabs.umin.jp]
- 14. mdpi.com [mdpi.com]
- 15. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. open.clemson.edu [open.clemson.edu]
- 18. Thiamine - Wikipedia [en.wikipedia.org]
- 19. open.clemson.edu [open.clemson.edu]
Validation & Comparative
Thiamine Monophosphate as a Biomarker for Thiamine Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) is a critical micronutrient essential for energy metabolism and neurological function. Its deficiency can lead to severe conditions such as beriberi and Wernicke-Korsakoff syndrome. Accurate assessment of thiamine status is crucial for diagnosis and monitoring treatment efficacy. While thiamine diphosphate (TDP) in whole blood or erythrocytes is the most established biomarker, and the erythrocyte transketolase (ETK) activity assay is a long-standing functional test, thiamine monophosphate (TMP) has been investigated as a potential alternative. This guide provides a comprehensive comparison of TMP with TDP and the ETK activity assay, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their needs.
Performance Comparison of Thiamine Biomarkers
The choice of a biomarker for thiamine deficiency depends on the specific research or clinical question, considering factors such as the desired measure (body stores vs. recent intake), sample type availability, and required analytical sensitivity and specificity. The following tables summarize the key characteristics and available quantitative data for TMP, TDP, and the ETK activity assay.
| Biomarker | Sample Type | What it Measures | Advantages | Disadvantages |
| This compound (TMP) | Plasma, Urine | Primarily reflects recent thiamine intake.[1] | - Less invasive sample collection (plasma).- Potential for high-throughput analysis.[2][3][4] | - Not a reliable indicator of body stores.[5]- Limited data on clinical sensitivity and specificity. |
| Thiamine Diphosphate (TDP) | Whole Blood, Erythrocytes | Reflects total body stores of thiamine; biologically active form.[6] | - Well-established and considered the most reliable indicator of thiamine status.[7]- Direct measurement of the active coenzyme. | - Requires whole blood or isolated erythrocytes, which can be more complex to process and store.[2]- Direct measurement does not assess the metabolic function of thiamine.[6] |
| Erythrocyte Transketolase (ETK) Activity Assay | Washed Erythrocytes | Functional thiamine status by measuring the activity of a thiamine-dependent enzyme.[6] | - Provides a measure of the metabolic consequence of thiamine deficiency. | - Indirect measurement.- Can be affected by factors other than thiamine status (e.g., enzyme inhibition).[1]- Technically demanding and less precise than direct measurement of TDP.[7] |
Quantitative Data Summary
The following tables present a summary of quantitative data from comparative studies.
Table 1: Correlation of Plasma this compound (TMP) with Erythrocyte Thiamine Diphosphate (eTDP)
| Parameter | Baseline Correlation (Spearman's ρ) | Post-Intervention Correlation (Spearman's ρ) |
| Plasma TMP vs. eTDP | 0.23 (p < 0.01) | 0.28 (p < 0.01) |
Data from a study in 196 healthy Cambodian women before and after thiamine fortification.[2][3][4]
Table 2: Response of Thiamine Biomarkers to Thiamine Fortification
| Biomarker | Average Change in Fortified Groups | Average Change in Control Group |
| Plasma Thiamine | +266% | +143% |
| Plasma TMP | +60% | +52% |
| Erythrocyte TDP (eTDP) | +53% | +12% |
Data from a study in Cambodian women receiving thiamine-fortified fish sauce for six months.[2]
Table 3: Performance of Erythrocyte Thiamine Diphosphate (TDP) against Erythrocyte Transketolase Activity (ETKA) for Diagnosing Thiamine Deficiency
| Parameter | Value | 95% Confidence Interval |
| Sensitivity of TDP (<275 ng/gHb) | 68.5% | 54.4% - 80.5% |
| Specificity of TDP (<275 ng/gHb) | 60.8% | 53.2% - 68.1% |
Data from a study in 230 malaria patients, using an ETKA activation coefficient (α) ≥ 25% as the gold standard for thiamine deficiency.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.
Measurement of this compound (TMP) and Thiamine Diphosphate (TDP) by HPLC and LC-MS/MS
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Principle: This method involves the separation of thiamine and its phosphate esters by reverse-phase HPLC, followed by post-column derivatization to form fluorescent thiochrome derivatives, which are then detected by a fluorescence detector.
-
Sample Preparation (Whole Blood):
-
Hemolyze frozen whole blood samples.
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with an alkaline solution of potassium ferricyanide to oxidize thiamine and its esters to their corresponding thiochrome derivatives.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and a phosphate buffer.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.
-
-
Quantification: Calculate concentrations based on the peak areas of the sample compared to known standards.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high sensitivity and specificity for the simultaneous measurement of thiamine and its phosphate esters without the need for derivatization.
-
Sample Preparation (Plasma or Whole Blood):
-
Deproteinize the sample with an organic solvent (e.g., acetonitrile or methanol) containing internal standards (isotopically labeled thiamine and its esters).
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions of each analyte and internal standard.
-
-
Quantification: Determine concentrations by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.
Erythrocyte Transketolase (ETK) Activity Coefficient (ETKAC) Assay
-
Principle: This functional assay measures the activity of the thiamine-dependent enzyme transketolase in erythrocyte hemolysates, both with and without the addition of exogenous TDP. The ratio of stimulated to basal activity gives the activity coefficient (ETKAC), which reflects the degree of enzyme saturation with its coenzyme.
-
Sample Preparation:
-
Isolate erythrocytes from whole blood by centrifugation and wash them with isotonic saline.
-
Lyse the washed erythrocytes with distilled water to prepare a hemolysate.
-
-
Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity (with added TDP).
-
The reaction mixture contains the hemolysate, buffer, and substrates (e.g., ribose-5-phosphate).
-
Incubate the mixtures at 37°C.
-
Measure the rate of substrate conversion (e.g., by monitoring the decrease in NADH absorbance at 340 nm in a coupled enzymatic reaction).
-
-
Calculation:
-
ETKAC = (Activity with added TDP) / (Basal activity without added TDP)
-
An ETKAC value of 1.0 indicates full saturation of the enzyme with TDP. Higher values indicate a lower degree of saturation and thus, thiamine deficiency.
-
Visualizations
Thiamine Metabolism and Biomarker Relationship
Caption: Thiamine metabolism highlighting the conversion to its active form, TDP, which serves as a coenzyme for enzymes like transketolase.
Experimental Workflow for Biomarker Comparison
Caption: A generalized workflow for the comparative validation of thiamine biomarkers.
References
- 1. Human biomarkers for measuring thiamin intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Thiamine Monophosphate Levels Across Diverse Biological Tissues
For Immediate Release
This guide provides a comprehensive comparative analysis of thiamine monophosphate (ThMP) levels in various tissues, compiled for researchers, scientists, and professionals in drug development. The data presented herein is aggregated from multiple studies and aims to provide a clear, objective comparison of ThMP distribution, supported by detailed experimental protocols and pathway visualizations.
Thiamine (Vitamin B1) and its phosphorylated derivatives are crucial for cellular metabolism. While thiamine diphosphate (ThDP) is the most abundant and biologically active form, serving as a cofactor for key enzymes in carbohydrate and amino acid metabolism, the physiological role of this compound (ThMP) is less well-defined, though it is recognized as an important intermediate in thiamine metabolism.[1][2][3] Understanding the differential distribution of ThMP across various tissues is essential for elucidating its potential specific functions and for the development of therapeutic interventions related to thiamine deficiency disorders.
Quantitative Comparison of this compound Levels
The following table summarizes the reported concentrations of this compound in various tissues from different species. The data has been compiled from studies utilizing High-Performance Liquid Chromatography (HPLC), a sensitive and reliable method for the quantification of thiamine and its esters.[4][5][6]
| Tissue | Species | ThMP Concentration (nmol/g or pmol/mg protein) | Reference |
| Brain | Rat | ~0.5 - 1.5 nmol/g | [6] |
| Liver | Rat | ~0.2 - 0.5 nmol/g | [6] |
| Kidney | Rat | ~0.3 - 0.6 nmol/g | [6] |
| Heart | Rat | ~0.1 - 0.3 nmol/g | [6] |
| Skeletal Muscle | Human | Variable, generally lower than brain and heart | [7][8] |
| Brain | Human | Lower than in rat brain | [7] |
| Heart Auricle | Human | Among the highest ThDP content, ThMP levels not specified | [8] |
| Blood (Whole) | Human | Contains ThMP | [8][9] |
| Plasma | Human | Low amounts of ThMP | [8][9] |
| Cerebrospinal Fluid | Human | ThMP is the only phosphorylated thiamine derivative found | [9] |
| Liver | Lake Trout | Thiamine pyrophosphate is the predominant form | [10] |
| Muscle | Lake Trout | Thiamine pyrophosphate is the predominant form | [10] |
| Kidney | Lake Trout | Thiamine pyrophosphate is the predominant form | [10] |
Note: Direct comparison between studies may be challenging due to variations in experimental methodologies, units of measurement, and the physiological state of the subjects.
Experimental Protocols
The quantification of this compound in tissue samples is a multi-step process that requires precision and careful handling to ensure accurate results. The most common methodology involves tissue homogenization, protein precipitation, derivatization, and subsequent analysis by HPLC with fluorescence detection.
Protocol: Quantification of Thiamine and its Phosphate Esters in Brain Tissue via HPLC
This protocol is adapted from validated methods for the analysis of thiamine derivatives in neural tissues.[4][5]
1. Materials and Reagents:
-
Thiamine hydrochloride
-
This compound (TMP)
-
Thiamine diphosphate (TDP)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
2. Sample Preparation:
-
Excise and weigh the tissue of interest rapidly and freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
-
Homogenize the frozen tissue in a cold solution of 10% (w/v) TCA or a suitable concentration of PCA to precipitate proteins.[5][6]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the thiamine derivatives.
3. Pre-column Derivatization:
-
To a specific volume of the supernatant, add an alkaline solution of potassium ferricyanide. This reaction converts thiamine and its phosphate esters into their highly fluorescent thiochrome derivatives.[4]
-
The reaction is typically rapid and should be performed in a controlled manner before injection into the HPLC system.
4. HPLC Analysis:
-
Column: A reversed-phase C18 or a specialized column like RP-amide C16 is commonly used.[6]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like methanol.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for thiochrome derivatives (e.g., excitation at ~365 nm and emission at ~435 nm).
-
Quantification: The concentration of ThMP is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of ThMP.
Thiamine Metabolism and the Role of ThMP
Thiamine is absorbed in the small intestine and transported to various tissues.[1][11] Inside the cells, it undergoes a series of phosphorylation and dephosphorylation reactions. The following diagram illustrates the central pathway of thiamine metabolism, highlighting the position of ThMP as a key intermediate.
Caption: Simplified pathway of intracellular thiamine metabolism.
Experimental Workflow for ThMP Quantification
The process of analyzing ThMP levels in tissues follows a structured workflow, from sample collection to data analysis. The diagram below outlines the key steps involved in a typical experimental procedure.
Caption: Workflow for ThMP quantification in tissue samples.
References
- 1. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 6. Determination of thiamine and its phosphate esters in rat tissues analyzed as thiochromes on a RP-amide C16 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells | PLOS One [journals.plos.org]
- 8. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiamine - Wikipedia [en.wikipedia.org]
Thiamine Monophosphate vs. Thiamine Pyrophosphate: A Comparative Guide for Disease Marker Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP) as disease markers. We delve into their biochemical significance, comparative performance in various diseases, and detailed experimental protocols for their quantification.
Introduction: Understanding Thiamine and its Phosphorylated Forms
Thiamine (Vitamin B1) is a crucial water-soluble vitamin essential for cellular function. In the body, thiamine is converted into its phosphorylated derivatives, primarily this compound (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). While all are important in thiamine metabolism, TPP and TMP have garnered the most interest as potential disease biomarkers.
Thiamine Pyrophosphate (TPP) , also known as thiamine diphosphate (TDP), is the most abundant and biologically active form of thiamine.[1][2] It functions as an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[3] Given its central role in energy metabolism, TPP levels are a direct indicator of thiamine status and are crucial for the proper functioning of the nervous and cardiovascular systems.[4][5]
This compound (TMP) is an intermediate in the synthesis and degradation of TPP.[4] Its physiological role is less defined compared to TPP, and it is generally considered to be biologically inactive.[4] However, recent research has suggested potential roles for TMP as a biomarker in specific disease contexts.
Comparative Performance as Disease Markers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. The following sections and tables summarize the current understanding of TMP and TPP as markers for various diseases.
Thiamine Pyrophosphate (TPP) as the Primary Marker of Thiamine Status
TPP is the established and most reliable biomarker for assessing thiamin status and diagnosing thiamine deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.[1] Whole blood or erythrocyte TPP concentrations are considered the most accurate indicators of the body's thiamine stores.[5][6]
| Disease/Condition | Performance of TPP as a Marker | Key Findings |
| Thiamine Deficiency (Beriberi, Wernicke-Korsakoff Syndrome) | High. Considered the gold standard for diagnosis. | Low TPP levels in whole blood or erythrocytes are indicative of deficiency.[1] |
| Alzheimer's Disease | Moderate. Potential as a diagnostic and monitoring marker. | Studies have shown significantly lower blood TPP levels in Alzheimer's patients compared to healthy controls.[7] |
| Heart Failure | Moderate. Thiamine deficiency is common in heart failure patients, particularly those on long-term diuretic therapy. | Low TPP levels may indicate a need for thiamine supplementation to improve cardiac function.[8] |
| Diabetes Mellitus | Emerging. Altered thiamine metabolism is associated with diabetic complications. | Lower plasma thiamine and TPP concentrations have been observed in diabetic patients.[9] |
This compound (TMP) as an Emerging Niche Biomarker
While TPP is the primary indicator of overall thiamine status, recent studies have explored the potential of TMP as a biomarker in specific clinical scenarios.
| Disease/Condition | Performance of TMP as a Marker | Key Findings |
| Systemic Lupus Erythematosus (SLE) | Promising. Potential to predict treatment response. | A recent study suggested that changes in TMP levels following mesenchymal stem cell transplantation in SLE patients could predict treatment efficacy.[10][11][12] An increase in TMP was associated with a better clinical outcome.[10][11][12] |
| Alzheimer's Disease | Limited. TPP is a more robust marker. | While some studies have measured TMP alongside TPP, its independent diagnostic value is not as significant as TPP.[7] |
Quantitative Data Summary
The following table provides a summary of reported concentrations of TPP and TMP in healthy individuals and in certain disease states. It is important to note that reference ranges can vary between laboratories and analytical methods.
| Analyte | Sample Type | Condition | Concentration Range |
| Thiamine Pyrophosphate (TPP) | Whole Blood | Healthy Adults | 70 - 180 nmol/L[6][13][14] |
| Erythrocytes | Healthy Adults | 275 - 675 ng/g Hemoglobin[5] | |
| Whole Blood | Alzheimer's Disease | Significantly lower than healthy controls[7] | |
| This compound (TMP) | Plasma | Healthy Adults | Correlates with TPP, but at lower concentrations[15] |
| Plasma | Systemic Lupus Erythematosus (Post-MSCT) | Increased levels associated with positive treatment response[10][11][12] |
Experimental Protocols
The most common method for the simultaneous measurement of TMP and TPP is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol: HPLC Analysis of this compound and Pyrophosphate in Whole Blood
1. Pre-analytical Considerations:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.[16]
-
Sample Handling: Thiamine and its phosphate esters are light and temperature sensitive. Protect samples from light immediately after collection and keep them on ice.[1][16]
-
Storage: For short-term storage (up to 24 hours), samples can be kept at 2-8°C. For long-term storage, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[16]
-
Material Selection: Use polypropylene or other polymeric materials for sample processing and storage, as thiamine can adsorb to glass surfaces, leading to inaccurate measurements.[17]
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood, add 200 µL of 0.2 mol/L potassium acetate (pH 4.5) and 200 µL of 10% trichloroacetic acid (TCA).[13]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Carefully collect the clear supernatant for derivatization.
3. Pre-column Derivatization (Conversion to Thiochrome):
-
To 200 µL of the supernatant, add 30 µL of 4 mol/L sodium acetate.
-
Add 20 µL of freshly prepared cyanogen bromide solution.
-
Immediately add 20 µL of 2 mol/L NaOH to raise the pH and facilitate the conversion of thiamine esters to their fluorescent thiochrome derivatives.[13]
4. HPLC Analysis:
-
Column: A polyamino-based column (e.g., Asahipack NH2P-50) or a reversed-phase C18 column can be used.[13][18]
-
Mobile Phase: An isocratic elution with a mixture of phosphate buffer (e.g., 90 mmol/L, pH 8.6) and acetonitrile (e.g., 40:60 v/v) is commonly used.[13]
-
Flow Rate: A typical flow rate is 1.2 mL/min.[13]
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 375 nm and an emission wavelength of around 435 nm.[18]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard.
Mandatory Visualizations
Thiamine Metabolism Pathway
Caption: A simplified diagram of the thiamine metabolism pathway.
Experimental Workflow for HPLC Analysis
Caption: The experimental workflow for TMP and TPP analysis by HPLC.
References
- 1. droracle.ai [droracle.ai]
- 2. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. Metabolomic analysis suggests this compound as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupus.bmj.com [lupus.bmj.com]
- 12. Metabolomic analysis suggests this compound as a potential marker for mesenchymal stem cell transplantation outcomes in patients with SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. j-jabs.umin.jp [j-jabs.umin.jp]
- 14. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eaglebio.com [eaglebio.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Benfotiamine vs. Thiamine Monophosphate: A Comparative Efficacy Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of benfotiamine and thiamine monophosphate supplementation, focusing on bioavailability, metabolic pathways, and clinical efficacy, supported by experimental data.
Executive Summary
Benfotiamine, a synthetic S-acyl derivative of thiamine, consistently demonstrates superior bioavailability compared to water-soluble thiamine salts, including this compound and the more commonly studied thiamine hydrochloride.[1][2][3] This enhanced bioavailability is attributed to its lipid-soluble nature, allowing for passive diffusion across intestinal membranes.[3] Once absorbed, benfotiamine is converted to S-benzoylthiamine and then to thiamine, which is subsequently phosphorylated to the active coenzyme, thiamine pyrophosphate (TPP).[4][5] this compound, being a water-soluble form, relies on active transport for absorption, which can be saturated.[3] While direct comparative clinical trials between benfotiamine and this compound are limited, extensive research on benfotiamine showcases its potential in mitigating complications associated with thiamine deficiency, particularly in diabetic neuropathy, by inhibiting key pathways of hyperglycemic damage.[4][6][7]
Data Presentation: Bioavailability and Efficacy
The following table summarizes key quantitative data from studies comparing benfotiamine with water-soluble thiamine forms. It is important to note that most comparative bioavailability studies have utilized thiamine hydrochloride as the comparator.
| Parameter | Benfotiamine | Thiamine Hydrochloride | This compound | Source |
| Peak Plasma Thiamine Levels | ~5 times higher | Baseline | - | [2][3] |
| Bioavailability (vs. Thiamine HCl) | ~3.6 times higher | 100% (Reference) | Similar to Thiamine HCl | [2] |
| Plasma Thiamine Bioavailability (%) | 1147.3 ± 490.3 | 100 (Reference) | - | [1][8] |
| Erythrocyte TDP Bioavailability (%) | 195.8 ± 33.8 | 100 (Reference) | - | [1][8] |
| Improvement in Diabetic Neuropathy Symptoms | Significant improvement reported in multiple studies | Improvement noted, but generally less pronounced than with benfotiamine | Limited direct clinical data | [7][9] |
TDP: Thiamine Diphosphate (Pyrophosphate)
- Data not available from the reviewed sources.
Metabolic Pathways
The metabolic fates of benfotiamine and this compound differ significantly in their absorption and initial conversion steps.
Benfotiamine Metabolism
Benfotiamine's lipophilic nature allows it to be readily absorbed from the intestine. It is then dephosphorylated to S-benzoylthiamine, which enters the bloodstream and is subsequently converted to thiamine by thioesterases, primarily in the liver. This thiamine is then available for phosphorylation to its active form, TPP.
This compound Metabolism
This compound, being water-soluble, is typically dephosphorylated to free thiamine in the intestine before being absorbed via carrier-mediated active transport. Once inside the enterocytes, it can be re-phosphorylated or released as free thiamine into the bloodstream.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thiamine supplementation efficacy. Below are outlines of key experimental protocols cited in relevant literature.
Measurement of Thiamine and its Metabolites in Whole Blood
This protocol is essential for determining the bioavailability of different thiamine formulations.
-
Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
To prevent degradation, samples should be protected from light and frozen immediately.
-
For analysis, proteins in the sample are precipitated using trichloroacetic acid.
-
The sample is then centrifuged, and the supernatant is collected for analysis.
-
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
-
The supernatant is injected into an HPLC system.
-
Thiamine and its phosphate esters (ThMP and TPP) are separated on a reverse-phase column.
-
Post-column derivatization is performed by adding an oxidizing agent (e.g., potassium ferricyanide) to convert thiamine compounds into fluorescent thiochrome derivatives.
-
A fluorescence detector is used to quantify the thiochrome derivatives, allowing for the determination of the concentrations of thiamine, ThMP, and TPP.
-
Assessment of Diabetic Peripheral Neuropathy
A combination of clinical assessments and electrophysiological studies is used to evaluate the efficacy of thiamine supplementation in treating diabetic neuropathy.
-
Neuropathy Symptom Score (NSS):
-
A standardized questionnaire is administered to patients to assess the presence and severity of neuropathic symptoms such as pain, numbness, tingling, and weakness in the extremities.
-
Scores are assigned based on the patient's responses, providing a quantitative measure of subjective symptoms.
-
-
Neuropathy Disability Score (NDS):
-
A clinical examination is performed to assess neurological deficits.
-
This includes testing of:
-
Vibration perception: Using a 128-Hz tuning fork on the great toe.
-
Temperature sensation: Using a warm and a cool object.
-
Pinprick sensation: Using a disposable pin.
-
Ankle reflexes: Using a tendon hammer.
-
-
Scores are given based on the presence and severity of deficits.
-
-
Nerve Conduction Velocity (NCV) Studies:
-
This electrophysiological test measures the speed at which electrical impulses travel along a nerve.
-
Surface electrodes are placed on the skin over the nerve to be studied at two different points (stimulating and recording electrodes).
-
A mild electrical stimulus is delivered through the stimulating electrode, and the time it takes for the impulse to travel to the recording electrode is measured.
-
The distance between the electrodes is divided by the travel time to calculate the nerve conduction velocity.
-
Commonly tested nerves in diabetic neuropathy include the peroneal, tibial, and sural nerves in the lower limbs.
-
Experimental Workflow: Clinical Trial for Diabetic Neuropathy
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of benfotiamine and a water-soluble thiamine supplement in patients with diabetic neuropathy.
Conclusion
The available evidence strongly suggests that benfotiamine offers a significant bioavailability advantage over water-soluble forms of thiamine, such as this compound and thiamine hydrochloride.[1][2][3] This leads to higher plasma and tissue concentrations of thiamine and its active metabolite, TPP.[4][7] For researchers and clinicians, this superior pharmacokinetic profile makes benfotiamine a more potent option for correcting thiamine deficiency and for therapeutic applications in conditions like diabetic neuropathy where high intracellular TPP levels are beneficial for mitigating metabolic damage.[4][6] While direct clinical efficacy comparisons with this compound are not abundant, the wealth of data on benfotiamine's positive outcomes in preclinical and clinical studies underscores its potential as a preferred form of thiamine supplementation in a research and therapeutic context. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy of benfotiamine and this compound in various clinical settings.
References
- 1. clinikally.com [clinikally.com]
- 2. Simple tests to screen for diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. droracle.ai [droracle.ai]
- 5. Diabetic neuropathy - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Thiamine and diabetes: back to the future? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Thiamine and Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of thiamine (Vitamin B1) and its synthetic derivative, benfotiamine. By objectively evaluating their performance based on available experimental data, this document aims to inform research and development in the field of neurodegenerative diseases.
Executive Summary
Thiamine is an essential vitamin crucial for cerebral energy metabolism. However, its therapeutic potential for neuroprotection is often limited by its low bioavailability. Benfotiamine, a lipid-soluble thiamine derivative, offers significantly higher bioavailability, leading to more pronounced neuroprotective effects. Preclinical and clinical studies suggest that benfotiamine is a promising agent in mitigating pathologies associated with neurodegenerative diseases such as Alzheimer's and potentially others. Its mechanisms of action appear to extend beyond those of thiamine, encompassing potent anti-inflammatory, antioxidant, and anti-glycation properties.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head clinical trials comparing thiamine and benfotiamine in the same neurodegenerative disease are limited, preclinical data and separate clinical investigations provide valuable insights into their relative efficacy.
Table 1: Comparison of Bioavailability and Preclinical Neuroprotective Effects
| Parameter | Thiamine | Benfotiamine | Key Findings & References |
| Bioavailability | Low, water-soluble, limited absorption. | High, lipid-soluble, up to 5-fold higher plasma thiamine levels compared to an equivalent dose of thiamine.[1][2][3] | Benfotiamine's lipophilic nature allows for better penetration of cell membranes.[1][4] |
| Brain Thiamine Levels | Modest increase with supplementation. | Significant increase in brain thiamine levels, although some studies show varied results on thiamine diphosphate (ThDP) concentrations.[2] | Chronic benfotiamine treatment has been shown to increase ThDP in the hippocampus and entorhinal cortex in rats.[2] |
| Neuroprotection in vitro (e.g., against oxidative stress) | Protective at higher concentrations. | More effective than thiamine in reducing oxidative stress and preventing cell damage in various experimental models.[2] | Benfotiamine shows superior protection against paraquat-induced toxicity in neuroblastoma cells.[5] |
| Reduction of Advanced Glycation End-products (AGEs) | Limited effect. | Significantly reduces AGEs in preclinical models of diabetic complications and Alzheimer's disease.[6][7] | Benfotiamine activates the enzyme transketolase, which redirects AGE precursors.[7] |
| Anti-inflammatory Effects | Modest. | Potent anti-inflammatory effects by inhibiting NF-κB and modulating MAPK signaling pathways.[8][9][10] | Benfotiamine reduces pro-inflammatory cytokines like TNF-α and IL-6.[9] |
| Activation of Nrf2/ARE Pathway | No significant activation. | Activates the Nrf2/ARE antioxidant response pathway, a key mechanism for cellular defense against oxidative stress.[11][12] | This activation is not observed with thiamine.[11][12] |
Table 2: Clinical Efficacy in Neurodegenerative Diseases
| Clinical Endpoint | Thiamine (High-Dose) | Benfotiamine | Study Population & Key Findings |
| Cognitive Function (Alzheimer's Disease) | Limited to no benefit in earlier trials.[13] | ADAS-Cog: 43% slower decline (p=0.125) vs. placebo. CDR: 77% less worsening (p=0.034) vs. placebo.[6][14] | Benfotiamine (600 mg/day for 12 months) in patients with mild cognitive impairment or mild Alzheimer's disease.[6][15] |
| Motor Function (Parkinson's Disease) | UPDRS Part III: Improvement from 22.01 to 9.92 (p=3.1 x 10⁻²²). Total UPDRS (I-IV): Improvement from 38.55 to 18.16 (p=2.4 x 10⁻¹⁴).[16][17] | Data not available from large-scale clinical trials. | High-dose intramuscular thiamine (100 mg twice weekly) in Parkinson's disease patients.[16][18][19][20] |
| Biomarkers (Alzheimer's Disease) | Not extensively studied. | Blood AGEs: Significantly reduced increase (p=0.044) vs. placebo.[6] | Benfotiamine treatment showed a significant effect on a biomarker of advanced glycation.[6] |
Mechanisms of Neuroprotection
Thiamine and benfotiamine share the fundamental role of their active form, thiamine diphosphate (ThDP), as a crucial coenzyme in glucose metabolism. However, benfotiamine exhibits additional neuroprotective mechanisms.
Thiamine's Neuroprotective Role
Thiamine's primary neuroprotective function is intrinsically linked to its role in cellular energy production. As ThDP, it is a vital cofactor for enzymes in the Krebs cycle and the pentose phosphate pathway (PPP), which are essential for ATP and NADPH production, respectively. NADPH is critical for regenerating the primary endogenous antioxidant, glutathione. Thiamine deficiency leads to impaired glucose metabolism, oxidative stress, and neuroinflammation, contributing to neuronal cell death.[21][22]
Benfotiamine's Enhanced and Distinct Mechanisms
Benfotiamine, due to its superior bioavailability, more effectively elevates intracellular thiamine levels, thereby bolstering the thiamine-dependent pathways.[1][2] Beyond this, benfotiamine demonstrates unique neuroprotective actions:
-
Inhibition of Advanced Glycation End-products (AGEs): Benfotiamine potently activates the enzyme transketolase, which diverts glycolytic intermediates away from the pathways that form AGEs.[7] AGEs are implicated in the pathogenesis of neurodegenerative diseases by promoting oxidative stress and inflammation.
-
Anti-inflammatory Signaling: Benfotiamine has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[23][24] It also modulates the phosphorylation of key kinases in inflammatory signaling cascades, such as ERK1/2, JNK, and Akt, leading to a reduction in pro-inflammatory mediators.[9][10]
-
Activation of the Nrf2/ARE Antioxidant Pathway: A significant distinction of benfotiamine is its ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[11][12] This pathway upregulates the expression of a wide range of antioxidant and cytoprotective genes, providing a robust defense against oxidative stress. This effect has not been observed with thiamine itself.[11][12]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Comparative Metabolic and Signaling Pathways
Caption: Comparative overview of thiamine's metabolic role and benfotiamine's additional neuroprotective pathways.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical workflow for assessing the neuroprotective effects of thiamine and benfotiamine in vitro.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the ability of thiamine and benfotiamine to protect neuronal cells from glutamate-induced excitotoxicity.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Thiamine hydrochloride and Benfotiamine
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Pre-treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of thiamine or benfotiamine (e.g., 10, 50, 100, 200 µM). Include a vehicle control group (medium only). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid in serum-free medium. Add the glutamate solution to the wells to achieve a final concentration that induces significant cell death (e.g., 2.5 mM to 100 mM, to be optimized for the specific cell line).[25][26][27] A "no stress" control group should receive only the vehicle.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
MTT Assay for Cell Viability: a. After the 24-hour incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[28][29][30][31] b. Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Mix gently on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
-
Western Blot for NF-κB Activation
This protocol can be used to determine the effect of thiamine and benfotiamine on the activation of the NF-κB pathway in response to an inflammatory stimulus.
-
Cell Line: BV-2 microglial cells or similar.
-
Materials:
-
BV-2 cells
-
6-well cell culture plates
-
Thiamine hydrochloride and Benfotiamine
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed BV-2 cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with thiamine or benfotiamine for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total NF-κB p65 and β-actin as loading controls. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The available evidence strongly suggests that benfotiamine possesses superior neuroprotective properties compared to thiamine, primarily due to its enhanced bioavailability and distinct molecular mechanisms of action. Its ability to not only support cellular energy metabolism but also to actively combat key pathological processes such as AGE formation, inflammation, and oxidative stress through pathways like NF-κB inhibition and Nrf2 activation makes it a highly promising candidate for further investigation in the context of neurodegenerative diseases. While clinical data for benfotiamine in Alzheimer's disease is encouraging, further large-scale, controlled clinical trials are warranted to fully elucidate its therapeutic potential and to directly compare its efficacy with high-dose thiamine in various neurodegenerative conditions.
References
- 1. clinikally.com [clinikally.com]
- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and benfotiamine: Focus on their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benfotiamine and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benfotiamine attenuates inflammatory response in LPS stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benfotiamine treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benfotiamine | ALZFORUM [alzforum.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. PD Studies [b1parkinsons.org]
- 17. Blood tests show low levels of thiamine. - Cure Parkinson's [healthunlocked.com]
- 18. An open-label pilot study with high-dose thiamine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-dose thiamine as initial treatment for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Effect of Thiamine Concentration on the Antioxidative Activity Indices in Tea Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benfotiamine Reduces Dendritic Cell Inflammatory Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Benfotiamine Demonstrates Superior Bioavailability Over Thiamine Hydrochloride
Extensive research indicates that benfotiamine, a synthetic, lipid-soluble derivative of thiamine, exhibits significantly higher bioavailability compared to the water-soluble thiamine hydrochloride. This enhanced absorption translates to more substantial increases in systemic thiamine levels, offering a potential therapeutic advantage in addressing conditions associated with thiamine deficiency.
Benfotiamine consistently outperforms thiamine hydrochloride in key pharmacokinetic parameters. Studies have shown that oral administration of benfotiamine leads to a more rapid and extensive absorption, resulting in markedly higher peak plasma concentrations (Cmax) and a greater overall drug exposure over time (Area Under the Curve - AUC) of thiamine and its active metabolite, thiamine diphosphate (TDP).[1][2] In fact, some studies report that benfotiamine can produce approximately five times higher plasma thiamine levels than an equivalent dose of thiamine hydrochloride.[1] One study in healthy Chinese volunteers found that the relative bioavailability of thiamine in plasma after benfotiamine administration was 1147.3 ± 490.3% compared to thiamine hydrochloride.[2][3]
The superior bioavailability of benfotiamine is attributed to its unique absorption mechanism. As a lipid-soluble compound, benfotiamine is thought to bypass the saturable, carrier-mediated transport system in the intestine that limits the absorption of water-soluble thiamine hydrochloride.[1][4] This allows for more efficient passage through the intestinal lining and into the bloodstream.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a randomized, crossover study comparing a single oral dose of benfotiamine (300 mg) and thiamine hydrochloride (220 mg) in 20 healthy male volunteers.[5]
| Pharmacokinetic Parameter | Benfotiamine (300 mg) | Thiamine Hydrochloride (220 mg) | Fold Increase with Benfotiamine |
| Thiamine in Plasma | |||
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | ~8.1x |
| AUC0-24 (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | ~9.7x |
| t½ (h) | 2.5 ± 0.2 | 2.0 ± 0.8 | - |
| Thiamine Diphosphate in Erythrocytes | |||
| AUC0-24 (μg·h·L⁻¹) | 3212.4 ± 740.7 | 881.8 ± 316.2 | ~3.6x |
Experimental Protocols
The data presented above was obtained from a randomized, open-label, two-way crossover study. Below is a detailed methodology typical for such a bioavailability assessment.
Study Design: A randomized, crossover study design is employed where each subject serves as their own control.[2][5] Participants are randomly assigned to receive either benfotiamine or thiamine hydrochloride during the first period. After a washout period, they receive the other formulation.
Subjects: Healthy adult volunteers are recruited for the study. Exclusion criteria typically include a history of significant medical conditions, allergies to the study drugs, or recent use of medications that could interfere with the study outcomes.
Drug Administration: A single oral dose of benfotiamine or thiamine hydrochloride is administered to fasting subjects.[2]
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[5]
Analytical Method: The concentrations of thiamine and its phosphorylated metabolites (thiamine monophosphate - TMP, and thiamine diphosphate - TDP) in plasma and erythrocytes are determined using a validated High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu) method.[5] This involves the conversion of thiamine and its phosphates into fluorescent thiochrome derivatives.[1]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).[2]
Experimental workflow for a comparative bioavailability study.
Metabolic Pathways
The fundamental difference in the bioavailability of benfotiamine and thiamine hydrochloride stems from their distinct absorption and metabolic pathways.
Thiamine Hydrochloride: As a water-soluble vitamin, thiamine hydrochloride is absorbed in the small intestine via a dual-transport mechanism: an active, saturable transporter at low concentrations and passive diffusion at higher concentrations.[6][7] This active transport system can become saturated, limiting the amount of thiamine that can be absorbed at any given time. Once absorbed, it is converted to its active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[8]
Benfotiamine: Benfotiamine, a lipid-soluble prodrug, is dephosphorylated in the intestine to form S-benzoylthiamine.[4] This lipophilic intermediate is readily absorbed via passive diffusion across the intestinal membrane, bypassing the saturable active transporters used by thiamine.[1][4] Once in the bloodstream and inside cells, thioesterases hydrolyze S-benzoylthiamine to release thiamine, which is then converted to TDP.[9] This mechanism allows for a much higher concentration of thiamine to reach the systemic circulation and target tissues.
Metabolic pathways of benfotiamine and thiamine hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 3. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
A Comparative Guide to the Cellular Transport of Thiamine Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport mechanisms for thiamine and its phosphate esters: thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP). The information herein is supported by experimental data to facilitate a clear understanding of their distinct and overlapping pathways for cellular uptake and trafficking.
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its active form as thiamine diphosphate (ThDP), serves as a critical cofactor for enzymes involved in central metabolic pathways. While thiamine itself is known to be transported into cells by specific high-affinity transporters, the mechanisms governing the cellular uptake of its phosphorylated derivatives are less clearly delineated. Understanding these transport processes is crucial for elucidating thiamine homeostasis, the pathophysiology of thiamine deficiency disorders, and for the development of therapeutic strategies. This guide compares the available experimental evidence on the transport of thiamine and its primary phosphate esters across biological membranes.
Comparative Analysis of Transport Kinetics
The cellular uptake of thiamine and its phosphate esters is mediated by distinct transporter proteins, each with characteristic affinities (Km) and maximal transport velocities (Vmax). The following tables summarize the available quantitative data from various experimental systems. It is important to note that direct comparative studies of all three phosphate esters in the same mammalian cell line are limited in the current literature.
Table 1: Kinetic Parameters for Thiamine and this compound (ThMP) Transport
| Compound | Transporter/System | Organism/Tissue | Km (µM) | Vmax (pmol/g/min) | Reference |
| Thiamine | Blood-Brain Barrier | Rat (in vivo) | 1.95 - 2.75 | 6,000 - 9,000 | [1] |
| ThMP | Blood-Brain Barrier | Rat (in vivo) | 2.6 - 4.8 | 27 - 39 | [1] |
| ThMP | Reduced Folate Carrier 1 (RFC1) | Murine Leukemia Cells (L1210) | Not specified | Influx is ~50% of thiamine influx at 50 nM | [2][3] |
Table 2: Kinetic Parameters for Thiamine and Thiamine Diphosphate (ThDP) Transport in a Plant System
| Compound | Transporter | Organism/System | Km (µM) | Vmax (pmol/min/OD cells) | Reference |
| Thiamine | PUT3 | Arabidopsis thaliana (expressed in yeast) | 43.3 ± 7.7 | 169.3 ± 12.3 | [4] |
| ThDP | PUT3 | Arabidopsis thaliana (expressed in yeast) | 34.2 ± 8.6 | 146.5 ± 13.7 | [4] |
Note: Data from plant systems may not be directly extrapolated to mammalian systems.
Transport of Thiamine Triphosphate (ThTP):
Currently, there is a lack of quantitative data on the transport of ThTP across the plasma membrane of mammalian cells. ThTP is primarily synthesized intracellularly from ThDP.[5]
Key Transport Mechanisms and Pathways
The transport of thiamine and its esters involves several key proteins and pathways, which are visualized in the diagrams below.
Detailed Experimental Protocols
The following is a generalized protocol for determining the cellular uptake of a radiolabeled thiamine phosphate ester, based on methodologies described for [³H]-thiamine uptake in cultured cells.[3]
Objective: To measure the kinetic parameters (Km and Vmax) of a specific radiolabeled thiamine phosphate ester (e.g., [³H]-ThMP) uptake in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., ARPE-19, Caco-2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Radiolabeled thiamine phosphate ester (e.g., [³H]-ThMP)
-
Unlabeled thiamine phosphate ester
-
Krebs-Ringer buffer (composition in mM: 133 NaCl, 4.93 KCl, 1.23 MgSO₄, 0.85 CaCl₂, 5 Na₂HPO₄, 20 HEPES, 10 glucose; pH 7.4)
-
Ice-cold Krebs-Ringer buffer
-
Cell lysis buffer (e.g., 1N NaOH or a commercial lysis reagent)
-
Liquid scintillation cocktail
-
Protein assay kit (e.g., BCA or Bradford)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Liquid scintillation counter
-
Spectrophotometer
Procedure:
-
Cell Culture:
-
Seed the chosen mammalian cells in 24-well plates at an appropriate density to achieve confluence on the day of the experiment.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium from the confluent cell monolayers.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) Krebs-Ringer buffer.
-
To initiate the uptake, add 0.5 mL of Krebs-Ringer buffer containing a known concentration of the radiolabeled thiamine phosphate ester and varying concentrations of the corresponding unlabeled ester to each well. For kinetic analysis, a range of substrate concentrations spanning the expected Km should be used.
-
Incubate the plates at 37°C for a predetermined time that falls within the linear range of uptake (to be determined in preliminary time-course experiments, e.g., 5 minutes).
-
To terminate the uptake, aspirate the incubation buffer and immediately wash the cells three times with 1 mL of ice-cold Krebs-Ringer buffer.
-
-
Sample Processing and Analysis:
-
After the final wash, lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer an aliquot of the cell lysate to a scintillation vial, add liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake for each substrate concentration and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Plot the uptake rate against the substrate concentration.
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Discussion and Comparison of Transport Mechanisms
-
Thiamine: The primary mechanism for cellular thiamine uptake is through high-affinity, carrier-mediated transport by the thiamine transporters THTR-1 (SLC19A2) and THTR-2 (SLC19A3). This is a well-established pathway crucial for maintaining cellular thiamine levels.
-
This compound (ThMP): Experimental evidence demonstrates that ThMP can be transported into mammalian cells, although its transport appears to be less efficient than that of thiamine.[1] A key transporter identified for ThMP is the Reduced Folate Carrier 1 (RFC1 or SLC19A1).[2][3] This is significant as THTR-1 and THTR-2 do not transport folates, and RFC1 does not transport thiamine, indicating a degree of substrate specificity among these related transporters. The transport of ThMP via RFC1 provides an alternative route for cellular thiamine acquisition, as intracellular phosphatases can convert ThMP back to thiamine.
-
Thiamine Diphosphate (ThDP): Direct transport of the biologically active form, ThDP, across the plasma membrane of mammalian cells is not well-documented. The prevailing understanding is that thiamine is transported into the cell and then phosphorylated to ThDP in the cytosol. However, studies in plant systems have shown that ThDP can be transported by specific carriers, and that ThMP can compete for this transport.[4] Whether analogous transporters with significant activity exist in mammalian plasma membranes remains an area for further investigation. A dedicated transporter, the mitochondrial thiamine pyrophosphate transporter (MTPPT; SLC25A19), is responsible for the transport of ThDP from the cytosol into the mitochondria.
-
Thiamine Triphosphate (ThTP): There is currently no substantial evidence for a dedicated transport mechanism for ThTP across the plasma membrane into mammalian cells. ThTP is synthesized within the cell, primarily in the mitochondria and cytosol, from ThDP.[5] Its roles are thought to be intracellular, and it is not typically found in significant concentrations in the extracellular environment.
Conclusion
References
- 1. evotec.com [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin B1 (thiamine) uptake by human retinal pigment epithelial (ARPE-19) cells: mechanism and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Thiamine Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Thiamine, or vitamin B1, is an essential cofactor for all living organisms. Its biologically active form, thiamine pyrophosphate (TPP), plays a critical role in central metabolism, including carbohydrate and amino acid metabolism. While animals must obtain thiamine from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. The biosynthesis of thiamine is a fascinating example of evolutionary divergence, with different kingdoms of life employing distinct enzymatic strategies to construct the same essential molecule. This guide provides a comprehensive cross-species comparison of thiamine biosynthesis pathways, highlighting key differences that present opportunities for novel drug development and biofortification strategies.
Divergent Pathways for a Universal Cofactor
The biosynthesis of thiamine universally proceeds through the separate synthesis of two heterocyclic moieties: a pyrimidine and a thiazole. These are subsequently coupled to form thiamine monophosphate (TMP), which is then pyrophosphorylated to the active TPP. The primary differences between species lie in the biosynthesis of the pyrimidine and thiazole precursors and the final phosphorylation steps.
Key Differences in Thiamine Biosynthesis Across Kingdoms:
-
Prokaryotes (e.g., Escherichia coli, Bacillus subtilis): Employ a complex, multi-enzyme pathway for the synthesis of both the pyrimidine and thiazole moieties. The final step involves the direct phosphorylation of TMP to TPP by this compound kinase (ThiL).
-
Eukaryotes (e.g., Saccharomyces cerevisiae, Plants): Utilize simpler pathways for the synthesis of the precursors, often involving fewer enzymes. A notable feature is the "suicidal" or single-turnover mechanism of the thiazole synthase (THI4/THI1) in many eukaryotes, where the enzyme itself is consumed in the reaction. The final phosphorylation in yeast involves the dephosphorylation of TMP to thiamine, followed by pyrophosphorylation to TPP by a thiamine pyrophosphokinase (TPK/THI80).
-
Archaea: Exhibit a mosaic of features from both bacterial and eukaryotic pathways. While some archaea possess bacterial-like enzymes, others have eukaryotic-like components for thiazole synthesis. The coupling of the pyrimidine and thiazole moieties can be catalyzed by either a ThiE-like or a distinct ThiN-type enzyme.
Comparative Analysis of Key Biosynthetic Enzymes
The distinct enzymes in the thiamine biosynthesis pathways of different organisms offer potential targets for selective inhibitors. Below is a summary of available quantitative data for key enzymes.
| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Optimal pH | Optimal Temperature (°C) |
| ThiC (HMP-P Synthase) | Bacillus subtilis | HMP-PP | 0.7 ± 0.2 mM | 0.7 ± 0.2 mmol mg-1 min-1 | 0.0014 ± 0.0005 s-1 | - | - |
| Bacillus subtilis | THZ-P | 1.2 ± 0.5 mM | 0.7 ± 0.2 mmol mg-1 min-1 | 0.0014 ± 0.0005 s-1 | - | - | |
| Salmonella enterica | AIR, S-Adenosylmethionine | N/A | - | ~0.03 min-1 | - | - | |
| ThiE (Thiamine Phosphate Synthase) | Bacillus subtilis | HMP-PP | 2.4 µM | - | 1.8 s-1 | - | - |
| Bacillus subtilis | THZ-P | 0.8 µM | - | 1.8 s-1 | - | - | |
| ThiL (this compound Kinase) | Pseudomonas aeruginosa | ATP | 111 ± 8 µM | 4.0 ± 0.2 nmol·min-1 | - | 8.0 | - |
| Pseudomonas aeruginosa | TMP | 8.0 ± 3.5 µM | 4.0 ± 0.2 nmol·min-1 | - | 8.0 | - | |
| Thiamine Pyrophosphokinase (TPK/THI80) | Saccharomyces cerevisiae | Thiamine | 12 µM | - | 11.2 s-1 | - | - |
| Saccharomyces cerevisiae | ATP | 60 µM | - | 11.2 s-1 | - | - |
Note: This table represents available data and is not exhaustive. Further research is needed for a complete comparative analysis.
Visualizing the Divergent Pathways
The following diagrams, generated using Graphviz, illustrate the distinct thiamine biosynthesis pathways in prokaryotes and eukaryotes.
A Comparative Guide to the Validation of LC-MS/MS for Simultaneous Analysis of Thiamine Vitamers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the simultaneous analysis of thiamine and its vitamers: thiamine monophosphate (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for the quantitative determination of these critical compounds in various biological matrices.
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives are essential for cellular metabolism, playing a crucial role as coenzymes in carbohydrate and amino acid metabolism. Accurate and simultaneous quantification of thiamine vitamers is vital in clinical diagnostics, nutritional science, and drug development. While traditional methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection are available, LC-MS/MS has emerged as a superior technique offering higher sensitivity, specificity, and throughput. This guide compares different LC-MS/MS methodologies, presenting their performance data and detailed experimental protocols.
Comparison of Analytical Methodologies
The choice of analytical method is critical for achieving accurate and reliable quantification of thiamine vitamers. This section compares the predominant techniques: LC-MS/MS and HPLC with fluorescence detection.
LC-MS/MS vs. HPLC with Fluorescence Detection
| Feature | LC-MS/MS | HPLC with Fluorescence Detection |
| Specificity | Very high, based on mass-to-charge ratio of precursor and product ions. | Good, but can be susceptible to interference from fluorescent matrix components. |
| Sensitivity | Generally higher, allowing for lower limits of detection and quantification. | Good, but may not be sufficient for trace level analysis in complex matrices. |
| Sample Preparation | Often simpler, with direct injection possible after protein precipitation. | Typically requires a post-column derivatization step to convert thiamine to the fluorescent thiochrome. |
| Throughput | Higher, with faster run times and potential for multiplexing. | Lower, due to longer run times and derivatization requirements. |
| Matrix Effects | Can be a concern (ion suppression or enhancement), requiring careful validation and use of internal standards. | Less prone to signal suppression/enhancement, but susceptible to quenching. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Information | Provides structural confirmation through fragmentation patterns. | Provides quantitative data based on fluorescence intensity. |
LC-MS/MS is often preferred for its superior sensitivity and specificity, especially in complex matrices and when analyzing a wide range of vitamers simultaneously.[1]
Quantitative Performance Data
The following tables summarize the validation parameters of various published LC-MS/MS methods for the simultaneous analysis of thiamine vitamers in different biological matrices.
Table 1: Performance in Whole Blood
| Parameter | Method 1 (Midttun et al., 2017)[2] | Method 2 (Kandar et al., 2022) |
| Analytes | TPP | Thiamine, TMP, TPP |
| Linearity Range | 12–4870 nmol/L (TPP) | 1 - 500 µg/L |
| LLOQ | 12 nmol/L (TPP) | Thiamine: 1 µg/L |
| Intra-day Precision (%CV) | 2.7 - 4.3% (TPP) | Thiamine: 3.5% |
| Inter-day Precision (%CV) | 6.2 - 8.9% (TPP) | Thiamine: 5.8% |
| Accuracy (% Recovery) | 99% (TPP) | 89 - 120% |
Table 2: Performance in Plant and Food Matrices
| Parameter | Method 3 (Verstraete et al., 2020)[3] |
| Matrix | Arabidopsis thaliana |
| Analytes | Thiamine, TMP, TPP, HET, HMP |
| Linearity | R² > 0.99 for all analytes |
| LLOQ | Not explicitly stated |
| Precision (%CV) | Within 15% for all analytes |
| Accuracy (% Bias) | Below 9% for all analytes |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of any analytical method. This section outlines the key steps for the simultaneous analysis of thiamine vitamers by LC-MS/MS.
Sample Preparation
The choice of sample preparation technique is matrix-dependent and aims to extract the analytes of interest while removing interfering substances.
-
Protein Precipitation: This is a common and straightforward method for biological fluids like whole blood and plasma.
-
Trichloroacetic Acid (TCA) Precipitation: A widely used method where whole blood is mixed with a TCA solution (e.g., 10% w/v), vortexed, and centrifuged to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.[2]
-
Zinc Sulfate (ZnSO₄) in Methanol Precipitation: An alternative to TCA, this method involves precipitating proteins with a solution of zinc sulfate in methanol. This approach can offer better recovery for some B vitamins.
-
-
Enzymatic Hydrolysis: For the analysis of total thiamine in food and supplement matrices, enzymatic treatment is often employed to convert phosphorylated forms to free thiamine.
-
Acid hydrolysis followed by treatment with enzymes like Taka-diastase is a common approach.
-
Chromatographic Separation
Achieving good chromatographic separation of the highly polar thiamine vitamers is a key challenge. Reversed-phase chromatography with ion-pairing agents or hydrophilic interaction chromatography (HILIC) are common strategies.
Typical LC Parameters:
| Parameter | Example Method |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high organic phase concentration is typically used to separate the vitamers. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-8 min (95-5% B), 8-10 min (5% B). |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
Mass Spectrometric Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the analysis of thiamine vitamers. Electrospray ionization (ESI) in positive mode is typically used.
Table 3: MRM Transitions for Thiamine Vitamers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiamine (Th) | 265.1 | 122.1 | 15-25 |
| 144.1 | 10-20 | ||
| This compound (TMP) | 345.1 | 122.1 | 20-30 |
| 226.1 | 15-25 | ||
| Thiamine Pyrophosphate (TPP) | 425.1 | 122.1 | 25-35 |
| 303.0 | 15-25 | ||
| Thiamine Triphosphate (TTP) | 505.0 | 122.1 | 30-40 |
| 407.0 | 20-30 |
Note: Optimal collision energies may vary depending on the instrument and source conditions.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for thiamine vitamer analysis.
Caption: General workflow for LC-MS/MS analysis of thiamine vitamers.
Conclusion
LC-MS/MS offers a powerful and reliable platform for the simultaneous quantification of thiamine and its vitamers in a variety of biological matrices. The high sensitivity, specificity, and throughput of this technique make it an invaluable tool for researchers, scientists, and drug development professionals. The choice of sample preparation and chromatographic conditions should be carefully optimized and validated for the specific matrix and analytes of interest to ensure accurate and precise results. This guide provides a foundation for understanding and comparing different validated methods, facilitating the selection and implementation of the most appropriate analytical strategy.
References
A Comparative Analysis of Thiamine Monophosphate and Diphosphate on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of thiamine monophosphate (TMP) and thiamine diphosphate (TDP) on cardiac function, supported by experimental data. Thiamine diphosphate, the active coenzyme form of vitamin B1, is critical for cardiac energy metabolism. In contrast, this compound is an intermediate in thiamine metabolism. Understanding their distinct effects is crucial for research and therapeutic development in cardiovascular diseases.
Executive Summary
Thiamine diphosphate (TDP), also known as thiamine pyrophosphate (TPP), is the biologically active form of thiamine and plays a pivotal role in cardiac function. Experimental studies demonstrate that TDP has a more pronounced positive inotropic (contractility-enhancing) effect on the heart compared to this compound (TMP).[1] TDP is essential for cellular energy production, particularly in the heart, and its administration has been shown to be protective against ischemia-reperfusion injury by preserving ATP levels and mitochondrial integrity.[2][3][4][5] While direct contemporary comparative studies are limited, historical data suggests that the physiological impact of TMP on cardiac function is significantly less potent than that of TDP.[1] This is likely because TMP must be converted to TDP to exert its full metabolic effects.
Comparative Data on Cardiac Function
The following table summarizes the observed effects of this compound (TMP) and Thiamine Diphosphate (TDP) on key cardiac parameters based on available experimental data.
| Cardiac Parameter | This compound (TMP) | Thiamine Diphosphate (TDP/TPP) | Source |
| Inotropic Effect (Contractility) | Positive inotropic effect observed, but less marked than TDP. | Marked positive inotropic effect at concentrations of 10⁻⁶ to 10⁻⁴. | [1] |
| Left Ventricular Developed Pressure (LVDP) post-ischemia | Not explicitly studied in direct comparison. | Significantly improved LVDP during reperfusion after 40 mins of global ischemia. | [2] |
| Rate of Pressure Development (+dP/dt) & Relaxation (-dP/dt) post-ischemia | Not explicitly studied in direct comparison. | Significantly improved +dP/dt and -dP/dt at 60 mins of reperfusion. | [2] |
| Heart Rate (HR) | No significant effect reported. | No significant change before or after ischemia-reperfusion. | [2] |
| Protection against Ca²⁺ excess | No protective action observed. | Prevents systolic failure induced by excess calcium in Ringer's solution. | [1] |
| Protection against K⁺ excess | No protective action observed. | No protective action observed. | [1] |
| Effect on Electrically-Induced Fibrillation | Can diminish the duration of fibrillation, but less effective than TDP. | Superior to TMP in diminishing the duration of electrically-induced fibrillation. | [1] |
| Cardioprotection in Doxorubicin-induced cardiotoxicity | No protective effect observed. | Protected cardiac tissue and reduced levels of cardiac damage markers (CK, CK-MB, Tp-I). | [6] |
Signaling and Metabolic Pathways
The differential effects of TMP and TDP on cardiac function are rooted in their roles within the thiamine metabolic pathway. TDP is the primary active coenzyme, while TMP is a precursor.
Caption: Thiamine metabolic pathway leading to the active coenzyme TDP.
TDP's protective effect on the heart, particularly during ischemia, is linked to its ability to maintain mitochondrial function.
References
- 1. Experimental effects of thiamine diphosphate and monophosphate on the heart | Revista Española de Fisiología [revistas.unav.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Thiamine treatment preserves cardiac function against ischemia injury via maintaining mitochondrial size and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of the effects of thiamine and thiamine pyrophosphate on Doxorubicin-induced experimental cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Thiamine monophosphate proper disposal procedures
Proper disposal of thiamine monophosphate is crucial for maintaining laboratory safety and ensuring environmental compliance. As with any laboratory chemical, the disposal process is governed by federal, state, and local regulations, and therefore must be handled through your institution's Environmental Health and Safety (EHS) program.[1][2] this compound should be treated as a hazardous waste unless specifically classified as non-hazardous by your institution's EHS personnel.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the chemical in a well-ventilated area to avoid inhalation of dust.[4][5] In case of a spill, avoid generating dust, collect the dry material, and place it in a designated waste container for proper disposal.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the standard steps for the disposal of this compound. Always consult your institution's specific guidelines, as they may have unique requirements.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: Unless you have explicit confirmation from your EHS department to the contrary, treat all this compound waste as hazardous chemical waste.[3][6] This includes expired or unwanted pure chemicals, contaminated solutions, and materials used for spill cleanup.
-
Do Not Mix Wastes: Do not mix this compound waste with other waste streams unless instructed to do so by EHS.[5] Keep it in a separate, dedicated waste container.
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[7] For solid this compound, a wide-mouth, sealable plastic or glass container is suitable. Ensure the container has a secure screw-top cap.
-
Avoid Food-Grade Containers: Never use food-grade containers, such as milk jugs, for chemical waste storage.[6]
Step 3: Labeling the Waste Container
-
Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first particle of waste is added.[3]
-
Complete Information Required: The label must be filled out completely and legibly.[1] It should include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The date of waste generation (the date you first added waste to the container).
-
The physical state of the waste (e.g., solid, powder).
-
The name and contact information of the Principal Investigator (PI) or responsible party.
-
The laboratory room number and building.
-
Step 4: Storing the Waste
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[6][7]
-
Location: Store the container in a designated satellite accumulation area within your laboratory, which should be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak or spill.[3]
-
Segregation: Store the container away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or you are ready to have it removed, submit a hazardous waste pickup request to your institution's EHS department.[1][3] This is often done through an online form.
-
Do Not Transport: Do not transport hazardous waste across campus or to other facilities yourself. Only authorized EHS personnel should handle the transport and final disposal.[3]
-
Sewer and Trash Disposal Prohibited: Never dispose of this compound in the regular trash or down the drain.[1][8] Sewer disposal is only permissible with prior written approval from EHS for specific, neutralized, and highly diluted solutions, which is unlikely for this compound without a formal assessment.[1]
Step 6: Empty Container Disposal
-
Triple Rinsing: An empty container that once held this compound must be triple-rinsed with a suitable solvent (such as water) to be considered non-hazardous.[3][7]
-
Rinsate as Hazardous Waste: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][7]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and the hazardous waste label. The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[3]
Regulatory Storage Limits
Laboratories are subject to strict limits on the amount of hazardous waste they can accumulate. Adherence to these limits is mandatory.
| Waste Category | Maximum Accumulation Limit | Action Required |
| Hazardous Waste | 55 gallons | Request EHS pickup to prevent exceeding the limit.[3] |
| Acute Hazardous Waste | 1 quart | Request immediate EHS pickup if this limit is ever exceeded.[3] |
Note: While this compound is not typically classified as an "acute" hazardous waste, these limits are provided for comprehensive safety awareness.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. targetmol.com [targetmol.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Thiamine Monophosphate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Thiamine monophosphate, a key reagent in various biochemical and pharmaceutical applications.
Hazard Assessment
This compound is generally considered to be of low hazard. However, as with any chemical, it is crucial to handle it with appropriate care to minimize any potential risks. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is unlikely in a laboratory setting but should also be avoided. Potential health effects are typically limited to minor irritation of the skin, eyes, or respiratory tract.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.
| Scenario | Eyes/Face | Hands | Respiratory | Body |
| Handling Solid Powder (e.g., weighing, transferring) | Safety glasses with side shields or goggles.[1] | Nitrile or latex gloves.[1] | NIOSH-approved N95 dust mask if dust is generated.[2] | Standard laboratory coat. |
| Preparing Solutions (e.g., dissolving in a solvent) | Safety glasses with side shields or goggles.[1] | Nitrile or latex gloves.[1] | Not generally required if handled in a well-ventilated area or fume hood. | Standard laboratory coat. |
| Handling Solutions | Safety glasses. | Nitrile or latex gloves. | Not required. | Standard laboratory coat. |
| Cleaning Spills | Safety glasses with side shields or goggles. | Nitrile or latex gloves. | NIOSH-approved N95 dust mask for solid spills. | Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Protocol 1: Weighing and Transferring Solid this compound
-
Preparation: Before handling, consult the Safety Data Sheet (SDS). Ensure the work area, typically a chemical fume hood or a designated weighing station with good ventilation, is clean and uncluttered.
-
PPE: Don a laboratory coat, safety glasses with side shields, and nitrile gloves. If there is a risk of generating significant dust, a NIOSH-approved N95 dust mask should also be worn.[2]
-
Handling: Use a clean spatula to carefully transfer the desired amount of this compound powder from the stock container to a tared weigh boat or appropriate vessel. Avoid scooping in a manner that creates airborne dust.
-
Cleanup: After weighing, securely close the stock container. Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel. Dispose of the cleaning materials as solid chemical waste.
Protocol 2: Preparation of an Aqueous Solution of this compound
-
Preparation: Set up the necessary glassware (e.g., beaker, graduated cylinder, magnetic stirrer, and stir bar) in a well-ventilated area or a chemical fume hood.
-
PPE: Wear a laboratory coat, safety glasses, and nitrile gloves.
-
Procedure:
-
Measure the required volume of the solvent (typically deionized water) using a graduated cylinder.
-
Add the solvent to the beaker.
-
While stirring, slowly add the pre-weighed this compound powder to the solvent to prevent clumping and splashing.
-
Continue stirring until the solid is completely dissolved. This compound is soluble in water.[1]
-
-
Storage: If the solution is not for immediate use, transfer it to a clearly labeled and sealed container. Store as appropriate for your experimental needs.
Disposal Plan
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Unused Solid this compound: Dispose of as solid chemical waste in a designated, labeled container. Do not discard in the regular trash.
-
Aqueous Solutions of this compound: While this compound is not classified as environmentally hazardous, it is good laboratory practice to avoid disposing of chemical solutions down the drain. Collect aqueous waste containing this compound in a designated, labeled container for non-hazardous aqueous waste. Consult your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, gloves, and paper towels, should be disposed of as solid chemical waste.
Always adhere to your institution's specific waste disposal protocols. When in doubt, consult your Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
